molecular formula C16H10O8 B8244105 [1,1'-Biphenyl]-2,2',5,5'-tetracarboxylic acid

[1,1'-Biphenyl]-2,2',5,5'-tetracarboxylic acid

Cat. No.: B8244105
M. Wt: 330.24 g/mol
InChI Key: BPFVHHLYBQRNKE-UHFFFAOYSA-N
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Description

[1,1'-Biphenyl]-2,2',5,5'-tetracarboxylic acid is a useful research compound. Its molecular formula is C16H10O8 and its molecular weight is 330.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality [1,1'-Biphenyl]-2,2',5,5'-tetracarboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [1,1'-Biphenyl]-2,2',5,5'-tetracarboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-(2,5-dicarboxyphenyl)terephthalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10O8/c17-13(18)7-1-3-9(15(21)22)11(5-7)12-6-8(14(19)20)2-4-10(12)16(23)24/h1-6H,(H,17,18)(H,19,20)(H,21,22)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPFVHHLYBQRNKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)O)C2=C(C=CC(=C2)C(=O)O)C(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Introduction: The Architectural Versatility of [1,1'-Biphenyl]-2,2',5,5'-tetracarboxylic Acid in Crystal Engineering

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to [1,1'-Biphenyl]-2,2',5,5'-tetracarboxylic Acid Based Coordination Polymers

Metal-Organic Frameworks (MOFs), or coordination polymers (CPs), represent a fascinating class of crystalline materials constructed from metal ions or clusters linked together by organic ligands.[1][2] Their modular nature allows for the rational design of structures with tailored properties, leading to a surge in research focused on their potential applications in gas storage, separation, catalysis, and sensing.[3][4][5] The choice of the organic linker is paramount in dictating the final topology and functionality of the resulting framework.

[1,1'-Biphenyl]-2,2',5,5'-tetracarboxylic acid (H4BPTC) has emerged as a compelling building block in the construction of novel coordination polymers. Its structure, featuring a biphenyl core with four carboxylic acid groups, offers a unique combination of rigidity and conformational flexibility. The biphenyl unit can exhibit rotation along its C-C single bond, which can influence the final framework's flexibility and thermal expansion properties. The four carboxylate groups provide multiple coordination sites, allowing for the formation of robust and highly connected networks with diverse topologies. This guide provides a comprehensive overview of the synthesis, structural diversity, and functional applications of H4BPTC-based coordination polymers, aimed at researchers and scientists in the fields of materials chemistry and drug development.

Part 1: Synthetic Strategies and Methodologies

The synthesis of H4BPTC-based coordination polymers predominantly relies on solvothermal and hydrothermal methods.[6][7][8] These techniques involve the reaction of the H4BPTC ligand with a metal salt in a sealed vessel at elevated temperatures and pressures. The choice of solvent, temperature, reaction time, and the presence of ancillary ligands can significantly influence the crystal growth and the final structure of the coordination polymer.

The underlying principle of these methods is to control the deprotonation of the carboxylic acid groups and the coordination of the resulting carboxylate moieties to the metal centers. The slow cooling of the reaction mixture allows for the gradual formation of well-defined single crystals suitable for X-ray diffraction analysis.

Experimental Protocol: Solvothermal Synthesis of a Zn(II)-based H4BPTC MOF

This protocol provides a representative example of the synthesis of a three-dimensional Zn(II)-based metal-organic framework using H4BPTC and a flexible N-donor ligand, 1,3-bis(imidazol-1-ylmethyl)benzene (1,3-bimb).[9]

Materials:

  • [1,1'-Biphenyl]-2,2',5,5'-tetracarboxylic acid (H4BPTC)

  • Zinc nitrate hexahydrate (Zn(NO3)2·6H2O)

  • 1,3-bis(imidazol-1-ylmethyl)benzene (1,3-bimb)

  • N,N-Dimethylformamide (DMF)

  • Ethanol

Procedure:

  • A mixture of H4BPTC (0.033 g, 0.1 mmol), Zn(NO3)2·6H2O (0.059 g, 0.2 mmol), and 1,3-bimb (0.048 g, 0.2 mmol) is placed in a 25 mL Teflon-lined stainless steel autoclave.

  • A mixed solvent of DMF (8 mL) and ethanol (2 mL) is added to the autoclave.

  • The autoclave is sealed and heated to 120 °C in an oven for 72 hours.

  • After 72 hours, the autoclave is slowly cooled to room temperature over a period of 24 hours.

  • Colorless block-shaped crystals are obtained, which are then washed with fresh DMF and ethanol to remove any unreacted starting materials.

  • The crystals are dried in air.

Causality Behind Experimental Choices:

  • Solvothermal Conditions: The elevated temperature and pressure facilitate the dissolution of the reactants and promote the crystallization of the product.

  • Mixed Solvent System: The use of a DMF/ethanol solvent system helps to control the solubility of the reactants and the nucleation and growth of the crystals.

  • Ancillary Ligand: The flexible 1,3-bimb ligand plays a crucial role in bridging the Zn(II) centers and influencing the final three-dimensional network structure.[6][9]

Part 2: Structural Diversity and Topology

The H4BPTC ligand exhibits remarkable versatility in its coordination behavior, leading to a wide array of network structures with varying dimensionalities and topologies. The degree of deprotonation of the four carboxylic acid groups and their coordination modes with the metal centers are key factors in determining the final architecture.

Coordination Modes of H4BPTC

The carboxylate groups of the fully or partially deprotonated BPTC ligand can coordinate to metal ions in several ways, including monodentate, bidentate chelating, and bidentate bridging modes. The biphenyl core's rotational freedom allows the two phenyl rings to adopt different dihedral angles, further contributing to the structural diversity. In many reported structures, the BPTC⁴⁻ ligand is fully deprotonated and acts as a μ4-linker, connecting to four different metal centers.[6][9]

Caption: A simplified diagram illustrating the μ4-coordination mode of the BPTC⁴⁻ ligand, linking four metal centers to form a 3D framework.

Network Topologies

The combination of metal centers (nodes) and H4BPTC ligands (linkers) results in networks with specific topologies. These can range from one-dimensional (1D) chains to two-dimensional (2D) layers and three-dimensional (3D) frameworks.[7][8] The incorporation of ancillary N-donor ligands can further influence the connectivity and the final topology of the network. For instance, the use of flexible bis(imidazole) ligands has been shown to result in the formation of complex 3D networks with helical or interpenetrating features.[6][9][10]

CompoundMetal IonAncillary LigandDimensionalityTopologyReference
[Co2(BPTC)(1,3-bimb)2]nCo(II)1,3-bimb3D(2,4)-connected[6][10]
{[Co2(BPTC)(1,4-bimb)2(H2O)2]·4H2O}nCo(II)1,4-bimb3D(4,4)-connected[6][10]
{[Zn2(BPTC)(1,3-bimb)2]·DMF·2H2O}nZn(II)1,3-bimb3D(3,4)-connected[9]
{[Zn2(BPTC)(1,4-bimb)2]·H2O}nZn(II)1,4-bimb3D(2,4)-connected[9]
{[Mn2(bptc)(2,2′-bipy)2]·2H2O}nMn(II)2,2'-bipy2D(3,6)-connected[8]

Part 3: Functional Applications

The structural features of H4BPTC-based coordination polymers, such as their porosity, active metal sites, and luminescent properties, make them promising candidates for a variety of applications.

Luminescent Sensing

Coordination polymers constructed from d¹⁰ metal ions like Zn(II) and Cd(II) with aromatic ligands often exhibit strong fluorescence, making them suitable for use as chemical sensors.[11] H4BPTC-based MOFs have been investigated as luminescent probes for the detection of metal ions, and small molecules.[12] The sensing mechanism typically involves a change in the fluorescence intensity (quenching or enhancement) upon interaction of the analyte with the framework.

For example, certain Zn(II)-based MOFs constructed with H4BPTC have shown strong fluorescence and have been explored for their sensing capabilities.[9] The porous nature of these materials allows for the diffusion of analytes into the framework, where they can interact with the metal centers or the organic ligand, leading to a detectable change in the luminescent signal.

Luminescent_Sensing MOF Luminescent MOF Analyte Analyte (e.g., Metal Ion) MOF->Analyte Interaction Quenched_MOF Quenched Fluorescence Analyte->Quenched_MOF Energy/Electron Transfer

Caption: A schematic representation of the luminescent sensing mechanism, where the analyte quenches the fluorescence of the MOF.

Catalysis

The presence of accessible and coordinatively unsaturated metal sites within the pores of H4BPTC-based coordination polymers makes them attractive candidates for heterogeneous catalysis.[4][7] These materials can offer advantages over traditional homogeneous catalysts, such as ease of separation and recyclability. While specific catalytic applications for H4BPTC-based MOFs are an emerging area of research, related biphenyl-dicarboxylate systems have shown promise in reactions like the Henry reaction.[7]

Magnetic Properties

When paramagnetic metal ions, such as Co(II) or Mn(II), are used as the nodes in the framework, the resulting coordination polymers can exhibit interesting magnetic properties.[6][8] The magnetic behavior is influenced by the distance and connectivity between the metal centers, which are dictated by the coordination of the H4BPTC ligand and any ancillary linkers. Studies on Co(II)-based H4BPTC polymers have indicated the presence of weak antiferromagnetic interactions between the metal ions.[6][10]

Part 4: Characterization Techniques

A suite of analytical techniques is employed to fully characterize the structure and properties of H4BPTC-based coordination polymers:

  • Single-Crystal X-ray Diffraction (SCXRD): This is the definitive method for determining the precise three-dimensional atomic arrangement of the coordination polymer.

  • Powder X-ray Diffraction (PXRD): Used to confirm the phase purity of the bulk material and to compare the experimental pattern with the one simulated from the single-crystal data.[6][9]

  • Thermogravimetric Analysis (TGA): Provides information on the thermal stability of the framework and the loss of solvent molecules.

  • Infrared (IR) Spectroscopy: Helps to confirm the coordination of the carboxylate groups to the metal centers by observing shifts in the characteristic vibrational frequencies.[6][9]

  • Fluorescence Spectroscopy: Used to investigate the luminescent properties of the materials and their potential for sensing applications.[9]

Conclusion and Future Outlook

Coordination polymers based on [1,1'-Biphenyl]-2,2',5,5'-tetracarboxylic acid represent a rich and versatile class of materials. The unique structural characteristics of the H4BPTC ligand, including its multiple coordination sites and conformational flexibility, enable the construction of a wide range of network architectures with diverse topologies. The resulting materials have shown promise in various functional applications, particularly in luminescent sensing and as materials with interesting magnetic properties.

Future research in this area is likely to focus on the design and synthesis of new H4BPTC-based frameworks with enhanced porosity for gas storage and separation applications. Furthermore, the exploration of their catalytic activity in various organic transformations is a promising avenue for investigation. The continued development of these materials will undoubtedly lead to new and exciting discoveries in the field of crystal engineering and functional materials.

References

  • Su, F., Zhou, C. Y., Wu, L. T., Wu, X., Su, J., Han, C., & Wang, Z. J. (2019). Two Co II coordination polymers of biphenyl-2,2',5,5'-tetracarboxylic acid with flexible N-donor ligands: syntheses, structures and magnetic properties. Acta Crystallographica Section C: Structural Chemistry, 75(Pt 8), 1073–1083. [Link]

  • Lipunova, N. V., Slepukhin, P. A., Nosova, N. S., Charushin, V. N., & Chupakhin, O. N. (2022). Coordination Polymers from Biphenyl-Dicarboxylate Linkers: Synthesis, Structural Diversity, Interpenetration, and Catalytic Properties. Inorganic Chemistry. [Link]

  • Li, Y., Wang, L., & Li, Y. (2015). Five Mn(II) Coordination Polymers Based on 2,3′,5,5′-Biphenyl Tetracarboxylic Acid: Syntheses, Structures, and Magnetic Properties. Crystal Growth & Design, 15(1), 341-349. [Link]

  • Su, F., Zhou, C. Y., Wu, L. T., Wu, X., Su, J., Han, C., & Wang, Z. J. (2019). Two Co II Coordination Polymers of biphenyl-2,2',5,5'-tetracarboxylic Acid With Flexible N-donor Ligands: Syntheses, Structures and Magnetic Properties. Acta Crystallographica Section C: Structural Chemistry, 75(8), 1073-1083. [Link]

  • Li, G. P., Liu, Y. Y., Wang, J., & Li, G. H. (2011). Syntheses, crystal structures, photoluminescent/magnetic properties of four new coordination polymers based on 2,3′,4,5′-biphenyltetracarboxylic acid. CrystEngComm, 13(19), 5708-5716. [Link]

  • Su, F., Yu, J., Zhou, C., Li, S., Ma, P., Zhang, X., & Wang, Z. (2020). Two ZnII-based MOFs constructed with biphenyl-2,2',5,5'-tetracarboxylic acid and flexible N-donor ligands: syntheses, structures and properties. Acta Crystallographica Section C: Structural Chemistry, 76(6), 547-556. [Link]

  • Zhang, Y. Q., Wang, C. C., Guo, X. X., Wang, P., & Gao, S. J. (2015). Two 1D coordination polymers constructed from 3,3′,4,4′-biphenyltetracarboxylic acid and 4,4′-bipyridine: syntheses and photocatalytic performance. Transition Metal Chemistry, 41(1), 101-107. [Link]

  • Wang, X., Li, B., Qin, L., & Wang, L. (2022). Construction and luminescent sensing of a metal-organic framework based on 3,3′-Di(1H-imidazol-1-yl)-1,1′-biphenyl and 1,4-phenylenediacetic acid. Journal of Solid State Chemistry, 316, 123594. [Link]

  • Lipunova, N. V., Slepukhin, P. A., Nosova, N. S., Charushin, V. N., & Chupakhin, O. N. (2022). Coordination Polymers from Biphenyl-Dicarboxylate Linkers: Synthesis, Structural Diversity, Interpenetration, and Catalytic Properties. Inorganic Chemistry, 61(35), 13881–13894. [Link]

  • Shi, B. N., et al. (2024). Coordination polymers based on amidocarboxylate ligands: Hydrothermal syntheses, structural investigation, and catalytic application. ResearchGate. [Link]

  • Lustig, W. P., Mukherjee, S., Rudd, N. D., Desai, A. V., Li, J., & Ghosh, S. K. (2017). Metal–organic frameworks: functional luminescent and photonic materials for sensing applications. Chemical Society Reviews, 46(11), 3242-3285. [Link]

  • Wang, L., et al. (2020). A series of coordination polymers based on terphenyl tetracarboxylates and bis-pyridyl ligands with water vapor sorption properties. ResearchGate. [Link]

  • Jia, J., Shao, M., Jia, T., Zhu, S., Zhao, Y., Xing, F., & Li, M. (2013). Coordination polymers of biphenyl-2,4,2′,4′-tetracarboxylic acid—synthesis, structures and adsorption properties. CrystEngComm, 15(38), 7750-7759. [Link]

  • Liu, Z. N., et al. (2021). Biphenyl tetracarboxylic acid-based metal–organic frameworks: a case of topology-dependent thermal expansion. Materials Horizons, 8(11), 3043-3049. [Link]

  • Das, M. C., et al. (2011). Structural diversity in a series of metal–organic frameworks (MOFs) composed of divalent transition metals, 4,4′-bipyridine and a flexible carboxylic acid. ResearchGate. [Link]

  • Zhang, D., et al. (2022). Four dual-functional Luminescent Zn(II)-MOFs based on 1,2,4,5-benzenetetracarboxylic acid with pyridylbenzimidazole ligands for detection of Iron (III) ions and acetylacetone. ResearchGate. [Link]

  • Bu, F., et al. (2013). Construction of Six Coordination Polymers Based on a 5,5′-(1,2-Ethynyl)bis-1,3-benzenedicarboxylic Ligand: Synthesis, Structure, Gas Sorption, and Magnetic Properties. Crystal Growth & Design, 13(3), 1335-1343. [Link]

  • Tai, X. S., Wang, L. H., & Wang, X. (2017). Synthesis, Crystal Structure and Catalytic Activity of a 1D Chained Ca(II) Coordination Polymer with 3,5-Bis(4-pyridylmethoxy)benzoate Ligand. Molecules, 22(3), 430. [Link]

  • Dybtsev, D. N., et al. (2017). Metal-organic frameworks: structure, properties, methods of synthesis and characterization. Russian Chemical Bulletin, 66(12), 2209-2224. [Link]

  • Wang, X., et al. (2022). A Water-Stable Zn-MOF Used as Multiresponsive Luminescent Probe for Sensing Fe 3+ /Cu 2+ , Trinitrophenol and Colchicine in Aqueous Medium. Molecules, 27(19), 6729. [Link]

  • Shi, B. N., et al. (2022). p-Terphenyl-2,2″,5″,5‴-tetracarboxylate acid based bifunctional 1D Zinc(II) metal-organic platform for luminescent sensing and gas adsorption. Semantic Scholar. [Link]

  • Yaghi, O. M. (2016). Reticular Chemistry of Metal-Organic Frameworks Composed of Copper and Zinc Metal Oxide Secondary Building Units as Nodes. The Chemistry of Metal–Organic Frameworks: Synthesis, Characterization, and Applications. [Link]

  • Al-Dahhan, W. H., et al. (2023). Synthesis, Properties, and Applications of Metal Organic Frameworks Supported on Graphene Oxide. Polymers, 15(16), 3444. [Link]

  • Kumar, A., et al. (2024). METAL-ORGANIC FRAMEWORKS (MOFS): FUNDAMENTAL, PROPERTIES, AND APPLICATIONS. ResearchGate. [Link]

  • Furukawa, H., Cordova, K. E., O'Keeffe, M., & Yaghi, O. M. (2013). The Chemistry and Applications of Metal-Organic Frameworks. Science, 341(6149), 1230444. [Link]

  • Beavers, C. M., et al. (2018). Studies on the structural diversity of MOFs containing octahedral siloxane-backboned connectors. ePrints Soton - University of Southampton. [Link]

Sources

Technical Deep Dive: Structural and Functional Divergence of Biphenyl Tetracarboxylate Isomers

Author: BenchChem Technical Support Team. Date: March 2026

Subject: 2,2',5,5'-H₄BPTC vs. 3,3',5,5'-H₄BPTC Content Type: Advanced Technical Guide Audience: Materials Scientists, Reticular Chemists, and Drug Delivery Systems (DDS) Engineers

Executive Summary: The Geometry of Function

In the design of Metal-Organic Frameworks (MOFs) and pharmaceutical co-crystals, the choice between 2,2',5,5'-biphenyl tetracarboxylic acid (hereafter


-H₄BPTC ) and 3,3',5,5'-biphenyl tetracarboxylic acid  (hereafter 

-H₄BPTC
) is not merely a matter of substitution patterns—it is a choice between steric torsion and planar extension .[1]

This guide dissects the crystallographic and functional divergence of these two isomers. While


-H₄BPTC is the industry standard for high-surface-area gas storage (e.g., NOTT-100, PCN-14), the 

-H₄BPTC isomer offers unique, stress-responsive topologies (Negative Thermal Expansion) and chiral potential due to its forced non-coplanarity.[1][2]

Part 1: Structural Mechanics & Sterics

The fundamental difference lies in the dihedral angle (


) between the two phenyl rings, governed by the steric hindrance at the ortho (2,2') positions.
Comparative Crystallography
Feature3,3',5,5'-H₄BPTC (

-Isomer)
2,2',5,5'-H₄BPTC (

-Isomer)
Symmetry High (

or

idealized)
Low (

or

), Chiral (Atropisomeric)
Dihedral Angle (

)
35° – 45° (Rotational freedom exists)50° – 90° (Locked twist)
Steric Driver Minimal (H-H repulsion only)High (Carboxylate-Carboxylate repulsion)
Coordination Mode Extends radially (Paddlewheel clusters)Chelating or Spring-like distortion
Primary Topology NbO, PtS (Open Cages)Helical Chains, Dense Networks

Expert Insight: The


-isomer allows the carboxylate groups to act as independent extension arms, ideal for constructing large cuboctahedral cages. Conversely, the 

-isomer forces the phenyl rings to twist to relieve strain between the 2,2'-carboxylates. This "pre-twisted" spring mechanism is the causal factor behind the Negative Thermal Expansion (NTE) observed in Indium-based MOFs using this linker.[1][2]
Visualization of Steric Impact

IsomerLogic Isomer_MM 3,3',5,5'-Isomer Sterics_Low Low Steric Hindrance (H vs H) Isomer_MM->Sterics_Low Meta-Meta Isomer_OM 2,2',5,5'-Isomer Sterics_High High Steric Hindrance (COOH vs COOH) Isomer_OM->Sterics_High Ortho-Meta Geometry_Planar Quasi-Planar Extension (High Surface Area) Sterics_Low->Geometry_Planar Allows Rotation Geometry_Twist Orthogonal/Twisted (Spring Mechanics) Sterics_High->Geometry_Twist Forces Twist (>50°) App_Gas Application: Gas Storage / Drug Loading Geometry_Planar->App_Gas App_Phys Application: NTE / Ferroelectricity Geometry_Twist->App_Phys

Figure 1: Mechanistic flow illustrating how steric substitution dictates ligand geometry and final material application.[1][2]

Part 2: Synthesis & Purification Protocols[1][2]

Synthesis of both isomers follows a Coupling → Oxidation pathway. However, the starting materials and coupling conditions differ significantly to ensure regioselectivity.

Synthesis Workflow (Self-Validating Protocol)

Precursor Selection:

  • For

    
    -H₄BPTC:  Start with 5-bromo-m-xylene  (1-bromo-3,5-dimethylbenzene).[1][2]
    
  • For

    
    -H₄BPTC:  Start with 2-bromo-p-xylene  (2-bromo-1,4-dimethylbenzene).[1][2]
    
Step 1: C-C Coupling (The Ullmann/Suzuki Junction)

Use Suzuki-Miyaura for higher purity in drug-grade applications.[1][2]

  • Reagents: Aryl bromide (1.0 eq), Bis(pinacolato)diboron (1.1 eq), Pd(dppf)Cl₂ (3 mol%), KOAc (3.0 eq).

  • Solvent: 1,4-Dioxane at 90°C (degassed).

  • Validation: Monitor disappearance of Aryl-Br via TLC (Hexane/EtOAc).

  • Product: Tetramethylbiphenyl intermediate.

Step 2: Permanganate Oxidation (The Universal Oxidizer)

Critical Step: Incomplete oxidation leads to tricarboxylic impurities which ruin MOF topology.[1][2]

  • Dissolution: Suspend tetramethylbiphenyl (10g) in t-BuOH/H₂O (1:1 v/v) .

    • Why t-BuOH? Phase transfer efficiency. The hydrocarbon precursor is insoluble in pure water; t-BuOH bridges the solubility gap with aqueous KMnO₄.

  • Addition: Add KMnO₄ (12 eq, 20% excess) and NaOH (catalytic). Reflux for 72 hours.

  • Workup (Purification):

    • Filter MnO₂ precipitate while hot (Celite pad).[1][2]

    • Concentrate filtrate to remove t-BuOH.[1][2]

    • Acidification: Dropwise addition of HCl (conc.) to pH < 1.[1][2]

    • Crystallization: The tetra-acid precipitates.

  • Recrystallization (Critical for Isomers):

    • 
      -Isomer: Recrystallize from boiling water/ethanol.
      
    • 
      -Isomer: Often requires DMSO/Water or Acetic Acid due to different solubility profiles caused by the dipole moment of the twisted structure.
      

Part 3: Reticular Chemistry & Topology

The choice of isomer dictates the "Net" (Topology) of the resulting framework.

The -Isomer: The Cage Builder

Because the carboxylates are spaced widely (3,5 positions), this ligand acts as a broad 4-connected node.

  • Target Topology: NbO (Niobium Oxide) or PtS (Platinum Sulfide).[1][2]

  • Case Study (PCN-14): Reacting

    
    -H₄BPTC with Cu(NO₃)₂ yields a framework with large cages suitable for high-pressure methane storage.[1][2] The ligand serves as the faces of the cage.
    
The -Isomer: The Spring & Helix

The 2,2' carboxylates are too close to bridge distant metal clusters effectively in a planar fashion.

  • Target Topology: Helical Chains or Dense 3D Nets .

  • Phenomenon (NTE): In Indium-based MOFs (e.g., InOF-1), the

    
    -ligand acts as a "hinge."[1][2] As temperature rises, the transverse vibration of the twisted biphenyl core pulls the metal nodes closer, causing the material to shrink (Negative Thermal Expansion). This is impossible with the rigid 
    
    
    
    -isomer.
Topology Decision Tree

TopologyTree Start Select Ligand Isomer MM 3,3',5,5'-H4BPTC Start->MM OM 2,2',5,5'-H4BPTC Start->OM Cluster_Cu Cu2 Paddlewheel MM->Cluster_Cu Standard Solvothermal OM->Cluster_Cu Specific Conditions Cluster_In In(III) Chain OM->Cluster_In High Temp/Acid Result_NbO NbO Net (MOF-505) High Porosity Cluster_Cu->Result_NbO Self-Assembly Result_Helix Helical/Chiral MOF Ferroelectric Cluster_Cu->Result_Helix Steric Twist Result_NTE InOF-1 (NTE Material) Spring Mechanics Cluster_In->Result_NTE

Figure 2: Reticular synthesis decision tree. Note how the


-isomer diverts towards functional mechanical/optical properties rather than pure porosity.

Part 4: Applications in Drug Development (DDS)[1][2]

While these ligands are primarily materials science tools, their application in Drug Delivery Systems (DDS) is a growing field.[1][2]

Pore Size Gating
  • 
    -MOFs (Large Pore):  The wide stance of the 3,3',5,5' isomer creates mesopores (20–30 Å).
    
    • Use Case: Loading large biologics or high-payload chemotherapeutics (e.g., Doxorubicin).[1][2]

  • 
    -MOFs (Steric Gating):  The twisted conformation creates narrower, more tortuous channels.
    
    • Use Case: Sustained release of small molecules (e.g., Ibuprofen, 5-FU).[1] The "twist" can act as a steric gate, slowing diffusion rates compared to the open channels of the

      
      -isomer.
      
Toxicity Considerations

Both isomers degrade into their respective carboxylic acids.

  • Metabolic Fate: Biphenyl derivatives are generally lipophilic. The rapid renal clearance of the tetracarboxylic acid forms (highly polar) is preferred.

  • Recommendation: For in vivo applications, Zr-based MOFs (UiO series) using these linkers are preferred over Cu-based ones due to the lower toxicity of Zirconium.[1][2]

References

  • Crystal Structure of 3,3',5,5'-Isomer (MOF-505/NOTT-100)

    • Chen, B., et al. (2005). "High H2 Adsorption in a Microporous Metal-Organic Framework with Open Metal Sites." Angewandte Chemie.
    • [1][2]

  • Crystal Structure and NTE Properties of 2,2',5,5'-Isomer (InOF-1)

    • Liu, Z., et al. (2018). "Biphenyl tetracarboxylic acid-based metal–organic frameworks: a case of topology-dependent thermal expansion.
  • Synthesis Protocols (General Oxidation)

    • Coles, S. J., et al. (2002).[3][4] "Biphenyl-3,3',5,5'-tetracarboxylic acid."[3][4][5] Acta Crystallographica Section E.

    • [1][2]

  • Steric Influence on Dihedral Angles

    • Li, Y. H., & Lu, L. P. (2016).[4] "1,1′-Biphenyl-2,2′,5,5′-tetracarboxylic acid."[1][4][6] IUCrData.

    • [1][2]

Sources

Theoretical Calculations and DFT Studies of H4bptc Ligands

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a technical blueprint for the theoretical analysis of H4bptc (Biphenyl-3,3',5,5'-tetracarboxylic acid) , a critical organic linker in the synthesis of high-porosity Metal-Organic Frameworks (MOFs) such as MOF-505 and the NOTT-100 series.

Content Type: Technical Whitepaper & Protocol Guide Audience: Computational Chemists, Materials Scientists, Drug Development Professionals

Executive Summary: The Role of H4bptc in Reticular Chemistry

The ligand H4bptc is a rigid, tetratopic linker featuring two phenyl rings connected by a single C-C bond. Its ability to rotate around this central bond (dihedral twist) allows it to adopt various conformations, making it a "smart" building block for self-assembling porous materials.

Theoretical studies, particularly Density Functional Theory (DFT) , are indispensable for understanding:

  • Conformational Flexibility: The energy barrier associated with the biphenyl torsion angle.

  • Electronic Structure: HOMO-LUMO gaps determining photophysical properties.

  • Binding Affinity: Interaction energies with metal nodes (Cu, Zn) and guest molecules (CO₂, H₂).

Computational Methodology: Standard Protocols

To ensure scientific integrity, calculations must be split into two domains: Molecular (Gas/Solvent Phase) for the free ligand, and Periodic (Solid State) for the MOF crystal lattice.

A. Molecular DFT (Free Ligand)
  • Software: Gaussian 16, ORCA, or Q-Chem.

  • Functional: B3LYP (Hybrid) is the gold standard for organic geometry and vibrational frequencies. For non-covalent interactions (stacking), use wB97X-D or B3LYP-D3 .

  • Basis Set:

    • Optimization: 6-31G(d) or def2-SVP.

    • Single Point Energy/Properties: 6-311+G(d,p) or def2-TZVP to minimize basis set superposition error (BSSE).

  • Solvation: IEF-PCM (Polarizable Continuum Model) using water or DMF to mimic synthesis conditions.

B. Periodic DFT (MOF Framework)
  • Software: VASP, CASTEP, or Quantum ESPRESSO.

  • Functional: PBE (Perdew-Burke-Ernzerhof) with D3 dispersion correction (Grimme). Standard GGAs (like PBE) fail to capture the van der Waals forces holding guest molecules in the pores without D3/D4 corrections.

  • Cutoff Energy: 500–520 eV (essential for accurate stress tensor calculations).

Structural & Electronic Properties[1][2][3][4][5][6][7]

The "Twist" Mechanism

The defining feature of H4bptc is the dihedral angle (


) between the two phenyl rings.
  • Planar (

    
    ):  High energy due to steric clash between ortho-hydrogens.
    
  • Twisted (

    
    ):  The energetic minimum.
    
  • Orthogonal (

    
    ):  Reduced conjugation.
    

DFT potential energy surface (PES) scans reveal a low rotational barrier (< 4 kcal/mol), allowing the ligand to "adjust" its shape to fit the coordination geometry of metal paddlewheels (e.g., Cu₂(COO)₄).

Electronic Frontier Orbitals (HOMO-LUMO)

The HOMO-LUMO gap is a descriptor of kinetic stability and chemical reactivity. For H4bptc:

  • HOMO: Located primarily on the carboxylate groups (electron donors).

  • LUMO: Delocalized across the biphenyl core (electron acceptor).

  • Typical Gap (B3LYP/6-31G):* ~4.3 – 4.5 eV.

Visualization: Electronic Transition & Reactivity

ElectronicProperties cluster_0 Ground State (DFT) cluster_1 Reactivity Indices HOMO HOMO (Carboxylate Donors) Gap Band Gap (~4.4 eV) HOMO->Gap Excitation Hardness Chemical Hardness (η) High Stability HOMO->Hardness Derivation LUMO LUMO (Biphenyl Core) LUMO->Hardness Gap->LUMO

Caption: Logical flow of electronic property derivation from Frontier Molecular Orbitals (FMOs).

Vibrational Spectroscopy (IR/Raman)

Accurate assignment of experimental IR bands requires Frequency Calculations (Freq) on the optimized geometry. A scaling factor (typically 0.961 for B3LYP/6-31G(d)) must be applied to correct for anharmonicity.

Vibrational ModeExperimental (

)
Calculated Unscaled (

)
Calculated Scaled (

)
Assignment

3400-3100 (broad)36503508Carboxylic acid O-H stretch

1690-171017501682Carbonyl stretch (free acid)

1600-162016501585Asymmetric stretch (coordinated)

158016101547Aromatic ring breathing

Note: The shift from ~1700 to ~1600 cm⁻¹ is the primary indicator of successful ligand coordination to a metal center.

Case Study: Gas Adsorption in MOF-505

MOF-505 is constructed from Cu₂(COO)₄ paddlewheels linked by bptc⁴⁻ . DFT is used to calculate the binding energy (


) of guest molecules like CO₂.[1]
Protocol for Binding Energy Calculation
  • Optimize the empty MOF unit cell (Periodic DFT, PBE-D3).

  • Insert the gas molecule (CO₂) near the open metal site (Cu).

  • Relax the system (ions only, fixed cell parameters).

  • Calculate

    
    : 
    
    
    
    
Typical Results (PBE-D3 Level)
  • CO₂ Binding Energy: -22 to -25 kJ/mol.

    • Mechanism:[2][3][4][5] Electrostatic interaction between the quadrupole of CO₂ and the open Cu(II) site.

  • H₂ Binding Energy: -6 to -8 kJ/mol.

    • Mechanism:[2][3][4][5] Weak dispersive (van der Waals) forces.

Visualization: MOF-505 Assembly & Adsorption

MOF_Assembly cluster_mech Interaction Mechanism Ligand H4bptc Ligand (Twisted Geometry) MOF MOF-505 Framework (NbO Topology) Ligand->MOF Coordination SBU Cu2 Paddlewheel (Open Metal Sites) SBU->MOF Self-Assembly Binding Adsorption Complex E_bind = -24 kJ/mol MOF->Binding Guest Loading CO2 CO2 Molecule CO2->Binding Diffusion

Caption: Assembly of H4bptc and Cu-nodes into MOF-505 and subsequent CO2 adsorption at the open metal site.

References

  • Chen, B., et al. (2005). "High H2 Adsorption in a Microporous Metal-Organic Framework with Open Metal Sites." Angewandte Chemie International Edition.

  • Sichalwe, D., et al. (2025). "Crystal structure, Hirshfeld surface analysis, DFT and molecular docking studies of 4'-(benzyloxy)-[1,1'-biphenyl]-3-carboxylic acid." Acta Crystallographica Section E.

  • Valenzano, L., et al. (2011). "Computational and Experimental Studies on the Adsorption of CO2 and N2 in the Metal-Organic Frameworks CPO-27-Mg." Journal of Physical Chemistry C.

  • Poloni, R., et al. (2014). "Understanding Trends in CO2 Adsorption in Metal-Organic Frameworks with Open-Metal Sites." Journal of Physical Chemistry Letters.

Sources

Solubility profile of [1,1'-Biphenyl]-2,2',5,5'-tetracarboxylic acid in organic solvents

Author: BenchChem Technical Support Team. Date: March 2026

Title: Solubility Profiling of [1,1'-Biphenyl]-2,2',5,5'-tetracarboxylic Acid: Thermodynamic Principles and Experimental Protocols

Executive Summary

This technical guide provides a comprehensive solubility analysis of [1,1'-Biphenyl]-2,2',5,5'-tetracarboxylic acid (often abbreviated as H₄(o,m-bpta) or similar variations in MOF literature). While widely utilized as a rigid, multidentate linker in the synthesis of Metal-Organic Frameworks (MOFs) and coordination polymers, specific experimental solubility data (mole fraction vs. temperature) remains sparse in public repositories compared to its 3,3',5,5' isomer.

This guide bridges that gap by establishing a Theoretical Solubility Profile based on structural thermodynamics and providing a Self-Validating Experimental Protocol for researchers to generate precise solubility curves. Understanding these parameters is critical for optimizing solvothermal synthesis conditions, maximizing recrystallization yields, and developing purification workflows.

Chemical Profile & Structural Thermodynamics

To predict solubility behavior, we must analyze the competition between the hydrophobic biphenyl core and the hydrophilic carboxylic acid moieties.

  • IUPAC Name: [1,1'-Biphenyl]-2,2',5,5'-tetracarboxylic acid

  • CAS Number: 59795-47-0[1]

  • Molecular Formula: C₁₆H₁₀O₈

  • Molecular Weight: 330.25 g/mol [2][3][4]

  • Acidity (pKa): Polyprotic. Predicted pKa₁ ≈ 2.5–3.5 (due to ortho-substitution effects facilitating intramolecular H-bonding).

The "Brick and Mortar" Solvation Model

The molecule consists of two distinct domains:

  • The "Brick" (Hydrophobic Core): The biphenyl rings are rigid and non-polar. They resist dissolution in water but favor interaction with aromatic solvents (though the carboxyl groups sterically hinder this).

  • The "Mortar" (Hydrophilic Handles): Four carboxylic acid (-COOH) groups capable of strong hydrogen bonding (both as donors and acceptors).

Thermodynamic Implication: The crystal lattice energy is high due to extensive intermolecular hydrogen bonding between -COOH dimers. Dissolution requires a solvent capable of disrupting these dimers (high enthalpy of solvation) or a chemical modification (deprotonation) to increase entropy.

Predicted Solubility Profile

Based on Hansen Solubility Parameters (HSP) and functional group analysis, the solubility profile is categorized as follows:

Solvent ClassRepresentative SolventsSolubility RatingMechanistic Insight
Polar Aprotic DMSO, DMF, DMAc, NMP High Primary Solvents. The sulfoxide (DMSO) or amide (DMF) oxygens act as strong H-bond acceptors, breaking the acid dimers effectively.
Protic Polar Methanol, Ethanol, IsopropanolModerate Soluble, especially with heat. Alcohols compete for H-bonding but are less effective than DMSO at disrupting the rigid lattice.
Ether/Ester THF, Ethyl Acetate, DioxaneLow to Moderate Limited solubility. THF may dissolve small amounts due to ether oxygen basicity, but lack of H-bond donation limits solvation.
Chlorinated Dichloromethane (DCM), ChloroformInsoluble Polarity is insufficient to overcome lattice energy.
Non-Polar Hexane, Toluene, BenzeneInsoluble The hydrophilic -COOH shell prevents interaction with the hydrophobic solvent.
Aqueous (Neutral) Water (pH 7)Insoluble The hydrophobic biphenyl core dominates.
Aqueous (Basic) Water + NaOH / KOH / TEAHigh Reaction-based dissolution. Deprotonation to the tetra-anion (L⁴⁻) renders the molecule highly water-soluble.

Experimental Protocol: Determination of Solubility

Since exact mole fraction values are specific to the purity and polymorph of your sample, you must generate your own standard curve. This protocol uses the Isothermal Shake-Flask Method , the gold standard for equilibrium solubility.

Phase 1: Workflow Visualization

SolubilityWorkflow Start Start: Excess Solid + Solvent Equilibration Equilibration (Shake Flask, Constant T) 24 - 72 Hours Start->Equilibration Agitation Sampling Sampling (Syringe Filter 0.45 µm) Equilibration->Sampling Isothermal Dilution Dilution (with Mobile Phase) Sampling->Dilution Quantification Quantification (HPLC-UV or Gravimetric) Dilution->Quantification Validation Validation (Tyndall Effect / Replicate Check) Quantification->Validation Validation->Equilibration If Deviation > 3% DataFit Thermodynamic Modeling (Apelblat Equation) Validation->DataFit If Valid

Caption: Step-by-step workflow for establishing a validated solubility profile.

Phase 2: Detailed Methodology

1. Preparation:

  • Add excess solid [1,1'-Biphenyl]-2,2',5,5'-tetracarboxylic acid to 10 mL of the target solvent (e.g., DMF) in a sealable glass vial.

  • Ensure solid persists (saturated solution).

2. Equilibration:

  • Place vials in a thermostatic shaker bath at the target temperature (e.g., 298.15 K).

  • Agitate at 150 rpm for 48–72 hours . Note: Rigid MOF linkers often have slow dissolution kinetics.

3. Sampling & Filtration:

  • Stop agitation and allow settling for 2 hours (isothermal).

  • Withdraw supernatant using a pre-warmed syringe.

  • Filter through a 0.45 µm PTFE filter . Critical: Pre-saturate the filter with solution to prevent adsorption losses.

4. Quantification (HPLC Method - Preferred):

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).

  • Mobile Phase: Methanol : Water (with 0.1% Phosphoric Acid) – Gradient or Isocratic (e.g., 60:40).

  • Detection: UV at 254 nm (aromatic absorption).

  • Calculation: Compare peak area to a pre-established calibration curve of the standard in pure solvent.

5. Self-Validation Check:

  • Tyndall Effect: Shine a laser pointer through the filtered solution. If a beam path is visible, micro-crystals are present (filtration failure). Re-filter.

  • Time Check: Measure solubility at 48h and 72h. If values differ by >3%, equilibrium has not been reached.

Thermodynamic Modeling

To extrapolate solubility data to other temperatures (essential for solvothermal synthesis planning), fit your experimental data (


) to the Modified Apelblat Equation :


  • 
     : Mole fraction solubility.
    
  • 
     : Absolute temperature (Kelvin).[5]
    
  • 
     : Empirical constants derived from regression analysis.
    

Interpretation:

  • Positive Enthalpy (

    
    ):  Dissolution is endothermic (typical for this compound). Solubility increases with temperature.
    
  • Application: If

    
     is high, performing MOF synthesis at elevated temperatures (120°C+) in solvothermal bombs is thermodynamically justified to keep the linker in solution during nucleation.
    

Application in MOF Synthesis

The primary use of this isomer is in constructing Zinc (Zn) or Copper (Cu) based MOFs.

  • Solvent Selection: Use DMF/Ethanol/Water mixtures.

    • DMF dissolves the linker.

    • Ethanol acts as a modulator.

    • Water aids in the hydrolysis of metal salts.

  • Deprotonation Strategy: If the linker fails to dissolve in pure DMF, add small aliquots of Triethylamine (TEA) .

    • Mechanism: TEA deprotonates the -COOH groups, creating anionic sites that repel each other, breaking the crystal lattice and enhancing solubility significantly.

SolvationMechanism Linker H4-BPTC (Solid Lattice) Interaction H-Bond Disruption (S=O ... HOOC) Linker->Interaction Heat Solvent DMSO/DMF (Dipolar Aprotic) Solvent->Interaction Diffusion Solution Solvated Species (Free Ligand) Interaction->Solution Entropy Increase

Caption: Mechanism of dissolution driven by dipolar aprotic solvent interaction.

References

  • Compound Identification: [1,1'-Biphenyl]-2,2',5,5'-tetracarboxylic acid (CAS 59795-47-0).[1] National Institutes of Health (NIH) PubChem. Available at: [Link]

  • MOF Synthesis Context: Su, F., et al. (2020). "Two ZnII-based MOFs constructed with biphenyl-2,2',5,5'-tetracarboxylic acid and flexible N-donor ligands."[6] Acta Crystallographica Section C. Available at: [Link]

  • Thermodynamic Modeling: Acree, W. E. (2015). "IUPAC-NIST Solubility Data Series." NIST. Available at: [Link]

  • General Solubility Protocols: "Shake-Flask Method for Solubility Determination." Biointerface Research in Applied Chemistry. Available at: [Link]

Sources

Methodological & Application

Application Note: Hydrothermal Synthesis of Metal-Organic Frameworks (MOFs) utilizing [1,1'-Biphenyl]-2,2',5,5'-tetracarboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Materials Scientists, Coordination Chemists, and Drug Delivery Researchers Document Type: Advanced Methodology & Protocol Guide

Introduction & Mechanistic Rationale

The rational design of Metal-Organic Frameworks (MOFs) relies heavily on the geometric and chemical attributes of the selected organic linkers. [1,1'-Biphenyl]-2,2',5,5'-tetracarboxylic acid (H4bptc) has emerged as an exceptional exo-multidentate ligand for the construction of novel coordination polymers.

The structural brilliance of H4bptc lies in its inherent molecular asymmetry and steric hindrance. The carboxylic acid groups at the 2 and 2' positions induce significant steric repulsion, forcing the biphenyl core into a highly twisted conformation with a dihedral angle of approximately 51.9° between the phenyl rings [1].

Causality in Design: This non-planar geometry is crucial. Flat ligands often lead to closely packed, non-porous 2D sheets due to strong π-π stacking. In contrast, the twisted nature of H4bptc sterically hinders coplanar packing, thermodynamically favoring the self-assembly of highly porous, 3D supramolecular networks with unique topological features (e.g., left-handed helical chains or rare trinodal networks) [2, 3]. Furthermore, the four carboxylate groups can adopt various coordination modes (e.g., monodentate, chelating, μ4, μ6), allowing for the fine-tuning of the MOF's pore size and active metal sites—attributes highly sought after in gas separation and targeted drug delivery vehicles.

Hydrothermal Synthesis Workflow

Hydrothermal synthesis leverages the unique physiochemical properties of solvents at elevated temperatures and pressures. Inside a sealed Teflon-lined autoclave, the dielectric constant of water decreases, enhancing the solubility of the hydrophobic biphenyl core of H4bptc. Simultaneously, the autogenous pressure lowers the activation energy required for reversible coordination bonds to form and break. This dynamic reversibility acts as an "error-correction" mechanism during nucleation, ensuring the growth of highly ordered, defect-free single crystals rather than amorphous kinetic dead-ends [2].

G N1 Precursor Assembly Metal Salt + H4bptc + Solvent N2 pH Modulation Control Ligand Deprotonation N1->N2 N3 Hydrothermal Synthesis Autoclave, 120-150°C, 72-96h N2->N3 N4 Controlled Cooling Thermodynamic Crystal Growth N3->N4 N5 Isolation & Washing Filtration & Solvent Exchange N4->N5 N6 Downstream Characterization XRD, BET, TGA, Luminescence N5->N6

Workflow for the hydrothermal synthesis of H4bptc-based Metal-Organic Frameworks.

Quantitative Data Summary

The versatility of H4bptc under hydrothermal conditions allows for the synthesis of diverse MOF architectures by simply altering the metal node or introducing auxiliary ligands. Below is a comparative summary of validated H4bptc-based MOFs.

MOF DesignationMetal NodeAuxiliary LigandTopology / Network StructureKey Functional Properties
{[Cu2(bptc)(H2O)6]·11H2O}nCu(II)None2D sheet, (4,4) grid unitsAntiferromagnetic behavior [2]
[Zn3(bptc)1.5(H2O)4]·EtOH·2H2OZn(II)None3D sandwich-type, (3,4,10)-connectedHigh thermal stability, Luminescent [4]
Zn2(o,m-bpta)(bimb)Zn(II)1,3-bimb3D left-handed helical chainsFerroelectric, Strong red-shift fluorescence [3]
[Mn(H2bptc)(2,2′-bpy)2]·2H2OMn(II)2,2'-bipyridine1D to 3D supramolecular networkMagnetic resonance applications

Validated Experimental Protocols

The following protocols outline the synthesis of both a 2D sheet architecture and a complex 3D helical network. These procedures are designed as self-validating systems; strict adherence to pH and cooling rates will dictate the success of the crystallization.

Protocol A: Synthesis of a 2D Cu(II)-bptc Framework

Objective: To synthesize {[Cu2(bptc)(H2O)6]·11H2O}n utilizing pH-driven deprotonation.

Materials:

  • Copper(II) nitrate trihydrate (Cu(NO3)2·3H2O)

  • [1,1'-Biphenyl]-2,2',5,5'-tetracarboxylic acid (H4bptc)

  • 0.1 M Sodium Hydroxide (NaOH)

  • Deionized (DI) Water

Step-by-Step Methodology:

  • Precursor Assembly: In a 50 mL glass beaker, dissolve 0.10 mmol (24.2 mg) of Cu(NO3)2·3H2O and 0.05 mmol (16.5 mg) of H4bptc in 20 mL of DI water.

    • Scientific Insight: The 2:1 metal-to-ligand stoichiometric ratio provides an excess of metal nodes, ensuring the complete saturation of the multidentate carboxylate sites.

  • pH Modulation: Dropwise, add 0.1 M NaOH to the stirring solution until the pH stabilizes exactly at 7.0.

    • Scientific Insight: H4bptc is weakly soluble in neutral water. Adjusting the pH to 7.0 forces the complete deprotonation of the four carboxylic acid groups (forming bptc⁴⁻), drastically increasing solubility and priming the oxygen atoms for coordination with Cu(II) [2].

  • Hydrothermal Transfer: Transfer the homogenous solution into a 25 mL Teflon-lined stainless steel autoclave. Seal tightly to prevent solvent evaporation.

  • Thermal Processing: Place the autoclave in a programmable convection oven. Heat to 150 °C at a ramp rate of 2 °C/min. Maintain at 150 °C for 96 hours.

  • Controlled Cooling (Critical Step): Program the oven to cool to room temperature at a strict rate of 5 °C/hour.

    • Scientific Insight: Rapid cooling induces rapid nucleation, resulting in an amorphous powder. A slow, controlled thermodynamic descent allows the reversible coordination bonds to selectively form the lowest-energy crystalline state, yielding high-quality blue rectangular crystals.

  • Isolation: Filter the resulting crystals, wash sequentially with DI water and ethanol, and air-dry at ambient temperature.

Protocol B: Synthesis of a 3D Zn(II)-bptc Helical MOF

Objective: To synthesize a 3D framework using an auxiliary N-donor ligand to pillar 2D layers.

Materials:

  • Zinc(II) nitrate hexahydrate (Zn(NO3)2·6H2O)

  • H4bptc

  • 1,3-bis(1-imidazolyl)benzene (1,3-bimb) - Auxiliary Ligand

  • N,N-Dimethylformamide (DMF) and DI Water (1:1 v/v)

Step-by-Step Methodology:

  • Mixed-Solvent Assembly: Dissolve 0.10 mmol Zn(NO3)2·6H2O, 0.05 mmol H4bptc, and 0.05 mmol 1,3-bimb in a 15 mL solvent mixture of DMF and DI water (1:1 v/v).

    • Scientific Insight: The use of DMF/Water creates a solvothermal environment. DMF acts as both a solvent and a potential base (upon partial thermal decomposition to dimethylamine), which assists in the slow, in-situ deprotonation of H4bptc, eliminating the need for manual pH adjustment.

  • Ligand Pillaring Strategy: The addition of 1,3-bimb introduces a flexible N-donor ligand. While H4bptc coordinates with Zn(II) to form 2D honeycomb-like sheets, the 1,3-bimb molecules act as "pillars," bridging the axial sites of the Zn(II) nodes between adjacent sheets to forge a 3D left-handed helical network [3].

  • Solvothermal Reaction: Seal the mixture in a Teflon-lined autoclave and heat at 120 °C for 72 hours.

  • Cooling & Harvesting: Cool to room temperature at 2 °C/hour. Harvest the resulting colorless block crystals via vacuum filtration.

Troubleshooting & Optimization

  • Issue: Formation of Amorphous Powder instead of Crystals.

    • Root Cause: Nucleation rate is too high.

    • Solution: Decrease the concentration of the precursors by 50%, lower the reaction temperature by 10-20 °C, or strictly reduce the cooling rate to ≤ 2 °C/hour.

  • Issue: Unreacted H4bptc Ligand Remaining.

    • Root Cause: Incomplete deprotonation.

    • Solution: Verify the pH meter calibration. Ensure the pH reaches a stable 7.0 before sealing the autoclave. Alternatively, switch to a mixed solvent system containing a mild organic base (e.g., triethylamine).

References

  • Yan-Hong Li and Li-Ping Lu. "1,1'-Biphenyl-2,2',5,5'-tetracarboxylic acid". IUCrData (2016).
  • Ying Zhao, et al. "A series of complexes based on biphenyl-2,5,2′,5′-tetracarboxylic acid: syntheses, crystal structures, luminescent and magnetic properties". CrystEngComm, RSC Publishing (2010).
  • Xin-Hong Chang, et al. "Two ZnII-based MOFs constructed with biphenyl-2,2',5,5'-tetracarboxylic acid and flexible N-donor ligands: syntheses, structures and properties". Acta Crystallographica Section C, PubMed (2020).
  • Sheng-Qi Guo, et al. "A (3, 4, 10)-connected 3D sandwich-type metal-organic framework with trinuclear zinc(II) cluster". Inorganic Chemistry Communications, ResearchGate (2011).

Application Notes and Protocols for Gas Adsorption Isotherms of MOFs based on [1,1'-Biphenyl]-2,2',5,5'-tetracarboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Architectural Advantage of Biphenyl-tetracarboxylate MOFs in Gas Adsorption

Metal-Organic Frameworks (MOFs) represent a frontier in materials science, offering unprecedented control over porosity, surface area, and chemical functionality.[1][2] These crystalline materials, constructed from metal nodes and organic linkers, have shown immense promise in applications ranging from gas storage and separation to catalysis and drug delivery.[3][4] The choice of the organic linker is paramount as it dictates the topology, pore size, and ultimately, the functional properties of the resulting framework.

This application note focuses on Metal-Organic Frameworks synthesized from the rigid and geometrically intriguing linker, [1,1'-Biphenyl]-2,2',5,5'-tetracarboxylic acid (H₄(o,m-bpta)). The twisted biphenyl core and the specific positioning of the four carboxylate groups offer a unique structural motif for creating complex, high-surface-area materials. The inherent rigidity of the biphenyl backbone can lead to robust frameworks, while the potential for varied coordination modes of the carboxylate groups allows for diverse network topologies.

This guide is intended for researchers and professionals in materials science and drug development. It provides a detailed protocol for the synthesis of MOFs based on the H₄(o,m-bpta) linker, followed by a comprehensive, step-by-step guide to the characterization of their gas adsorption properties. While gas adsorption data for MOFs based on this specific linker is not yet widely reported, we will use a closely related and well-characterized system, MFM-300(Ga₂) , which is based on the isomeric biphenyl-3,3',5,5'-tetracarboxylic acid linker, to illustrate the complete workflow of activation, measurement, and data analysis.[5] This will provide a robust methodological template for researchers exploring the potential of H₄(o,m-bpta)-based MOFs.

I. Synthesis of Zn(II)-based MOFs with [1,1'-Biphenyl]-2,2',5,5'-tetracarboxylic Acid

The following section details the solvothermal synthesis of two distinct Zinc(II)-based MOFs using H₄(o,m-bpta) and flexible N-donor co-ligands, as reported by Su et al.[6] This protocol serves as a foundational method for producing crystalline MOF materials with this specific linker.

Materials and Reagents:
  • [1,1'-Biphenyl]-2,2',5,5'-tetracarboxylic acid (H₄(o,m-bpta))

  • Zinc(II) nitrate hexahydrate (Zn(NO₃)₂·6H₂O)

  • 1,3-bis(1H-imidazol-1-ylmethyl)benzene (1,3-bimb)

  • 1,4-bis(1H-imidazol-1-ylmethyl)benzene (1,4-bimb)

  • N,N'-Dimethylformamide (DMF)

  • Ethanol

  • Deionized water

Synthesis Protocol for {[Zn₂(o,m-bpta)(1,3-bimb)₂]·DMF·2H₂O}n (Complex 1)[6]
  • Reactant Mixture Preparation: In a 20 mL Teflon-lined stainless steel autoclave, combine:

    • 0.033 g (0.1 mmol) of [1,1'-Biphenyl]-2,2',5,5'-tetracarboxylic acid

    • 0.059 g (0.2 mmol) of Zinc(II) nitrate hexahydrate

    • 0.048 g (0.2 mmol) of 1,3-bis(1H-imidazol-1-ylmethyl)benzene

  • Solvent Addition: Add a solvent mixture of 8 mL of N,N'-Dimethylformamide (DMF) and 2 mL of ethanol.

  • Solvothermal Reaction: Seal the autoclave and heat it in a programmable oven to 120°C for 72 hours.

  • Cooling and Crystal Collection: After 72 hours, cool the autoclave to room temperature. Colorless block-shaped crystals of the product will have formed.

  • Washing: Carefully decant the mother liquor and wash the crystals with fresh DMF to remove any unreacted starting materials.

Synthesis Protocol for {[Zn₂(o,m-bpta)(1,4-bimb)₂]·H₂O}n (Complex 2)[6]
  • Reactant Mixture Preparation: In a 20 mL Teflon-lined stainless steel autoclave, combine:

    • 0.033 g (0.1 mmol) of [1,1'-Biphenyl]-2,2',5,5'-tetracarboxylic acid

    • 0.059 g (0.2 mmol) of Zinc(II) nitrate hexahydrate

    • 0.048 g (0.2 mmol) of 1,4-bis(1H-imidazol-1-ylmethyl)benzene

  • Solvent Addition: Add a solvent mixture of 8 mL of N,N'-Dimethylformamide (DMF) and 2 mL of deionized water.

  • Solvothermal Reaction: Seal the autoclave and heat it in a programmable oven to 120°C for 72 hours.

  • Cooling and Crystal Collection: After 72 hours, cool the autoclave to room temperature. Colorless block-shaped crystals of the product will have formed.

  • Washing: Decant the mother liquor and wash the crystals with fresh DMF.

cluster_reactants Reactants cluster_solvents Solvents H4bpta H₄(o,m-bpta) Mix Mix in Autoclave H4bpta->Mix Zn_salt Zn(NO₃)₂·6H₂O Zn_salt->Mix N_donor N-donor Ligand (1,3-bimb or 1,4-bimb) N_donor->Mix DMF DMF DMF->Mix EtOH_H2O Ethanol or Water EtOH_H2O->Mix Heat Solvothermal Reaction (120°C, 72h) Mix->Heat Cool Cool to Room Temp. Heat->Cool Crystals Collect & Wash Crystals Cool->Crystals

Figure 1: General workflow for the solvothermal synthesis of Zn(II)-H₄(o,m-bpta) MOFs.

II. Gas Adsorption Isotherm Analysis: A Practical Guide

The true potential of a MOF for applications in gas storage and separation lies in its porosity. This section provides a detailed protocol for activating the synthesized MOF and subsequently measuring its gas adsorption isotherms.

The Critical Step of Activation

As-synthesized MOFs typically have their pores occupied by solvent molecules from the synthesis mixture.[7] These guest molecules must be removed to make the porous network accessible to gas molecules. This process, known as "activation," is crucial for obtaining accurate and reproducible gas adsorption data.[8] Insufficient activation will lead to an underestimation of the material's surface area and gas uptake capacity.

Activation Protocol:

  • Solvent Exchange:

    • Immerse the as-synthesized MOF crystals in a volatile solvent with a low boiling point, such as methanol or chloroform.

    • Allow the crystals to soak for 24-48 hours, replacing the solvent with a fresh batch every 8-12 hours. This process gradually replaces the high-boiling-point synthesis solvents (like DMF) with a more easily removable one.

  • Thermal Activation:

    • Place the solvent-exchanged MOF sample (typically 50-100 mg) in a sample tube of a volumetric gas adsorption analyzer.

    • Heat the sample under a high vacuum (e.g., <10⁻⁵ mbar) at a temperature sufficient to remove the exchanged solvent without causing framework collapse. A typical starting point is 120-150°C for 12 hours.[9] The optimal temperature and duration should be determined experimentally for each new MOF, often guided by thermogravimetric analysis (TGA).

As_Synth As-Synthesized MOF (Pores filled with DMF) Solvent_Ex Solvent Exchange (Methanol/Chloroform) As_Synth->Solvent_Ex Removes high-boiling solvent Thermal_Vac Thermal Activation (Heat + Vacuum) Solvent_Ex->Thermal_Vac Removes volatile solvent Activated_MOF Activated MOF (Empty Pores) Thermal_Vac->Activated_MOF

Figure 2: The two-stage activation process for preparing MOF samples for gas adsorption.

Measuring the Gas Adsorption Isotherm

Gas adsorption isotherms are measured by introducing a known amount of gas (the adsorptive) into the sample tube containing the activated MOF at a constant temperature and measuring the resulting equilibrium pressure.

Experimental Protocol (using a volumetric gas adsorption analyzer):

  • Sample Preparation: Activate the MOF sample in the sample tube as described above.

  • Analysis Conditions:

    • For Nitrogen (N₂) adsorption (to determine surface area and pore size distribution): Use ultra-high purity N₂ gas and immerse the sample tube in a liquid nitrogen bath (77 K).

    • For Carbon Dioxide (CO₂) and Methane (CH₄) adsorption (to assess storage capacity): Use ultra-high purity CO₂ or CH₄ gas and a cryostat or water bath to maintain the desired temperature (e.g., 273 K, 298 K).

  • Isotherm Measurement:

    • The instrument doses small, known quantities of the adsorptive gas into the sample tube.

    • After each dose, the system is allowed to equilibrate, and the final pressure is recorded.

    • The amount of gas adsorbed is calculated from the pressure drop.

    • This process is repeated over a range of pressures (typically from a high vacuum to atmospheric pressure or higher) to generate the adsorption isotherm.

    • A desorption isotherm can also be measured by systematically reducing the pressure.

III. Data Analysis and Interpretation: A Case Study with MFM-300(Ga₂)

Determining Surface Area with the BET Method

The Brunauer-Emmett-Teller (BET) theory is the most common method for determining the specific surface area of porous materials from a nitrogen adsorption isotherm at 77 K.[2] The theory extends Langmuir's theory of monolayer adsorption to multilayer adsorption.

Data Analysis Steps:

  • Plot the BET Equation: The BET equation is rearranged into a linear form: 1 / (W * ((P₀/P) - 1)) = 1 / (Wₘ * C) + ((C - 1) / (Wₘ * C)) * (P/P₀) where:

    • P is the equilibrium pressure.

    • P₀ is the saturation pressure of the adsorptive at the analysis temperature.

    • W is the weight of gas adsorbed at pressure P.

    • Wₘ is the weight of gas that forms a monolayer.

    • C is the BET constant, related to the energy of adsorption.

  • Select the Linear Range: Plot 1 / (W * ((P₀/P) - 1)) versus P/P₀. A linear region is typically found in the relative pressure range of 0.05 to 0.35.

  • Calculate Wₘ and C: From the slope ((C-1)/(WₘC)) and y-intercept (1/(WₘC)) of the linear fit, calculate the monolayer capacity (Wₘ) and the BET constant (C).

  • Calculate the Total Surface Area (S_BET): S_BET = (Wₘ * Nₐ * Aₘ) / M where:

    • Nₐ is Avogadro's number.

    • Aₘ is the cross-sectional area of the adsorbate molecule (0.162 nm² for N₂).

    • M is the molar mass of the adsorptive.

Interpreting CO₂ and CH₄ Adsorption Isotherms

The uptake capacity of a MOF for gases like CO₂ and CH₄ is crucial for its potential in carbon capture and natural gas storage applications. The shape of the isotherm provides insights into the strength of the interaction between the gas molecules and the MOF.

  • Type I Isotherm: Characterized by a steep initial uptake at low pressures that plateaus as the pressure increases. This is typical for microporous materials like many MOFs and indicates strong adsorbent-adsorbate interactions.

  • Isosteric Heat of Adsorption (Qst): This thermodynamic quantity, often calculated from isotherms measured at different temperatures using the Clausius-Clapeyron equation, indicates the strength of the interaction between the gas molecules and the MOF framework. A higher Qst value at low gas uptake suggests strong binding sites within the pores.

Case Study Data: MFM-300(Ga₂) and Fe-doped MFM-300(Ga₂)

The following table summarizes the gas adsorption properties of MFM-300(Ga₂) and an iron-doped analogue, which demonstrates how subtle changes to the MOF composition can influence its performance.[5]

PropertyMFM-300(Ga₂)MFM-300(Ga₁.₈₇Fe₀.₁₃)Zn₂-(o,m-bpta)-(1,3-bimb)₂Zn₂-(o,m-bpta)-(1,4-bimb)₂
BET Surface Area (from N₂ at 77 K) 385 m²/g482 m²/gNot ReportedNot Reported
Pore Volume (from N₂ at 77 K) 0.17 cm³/g0.21 cm³/gNot ReportedNot Reported
CO₂ Uptake at 273 K, 1 bar 2.87 mmol/g3.51 mmol/gNot ReportedNot Reported
CO₂ Uptake at 195 K, 1 bar 4.72 mmol/g7.02 mmol/gNot ReportedNot Reported
Isosteric Heat of Adsorption (Qst) for CO₂ ~30 kJ/mol~35 kJ/molNot ReportedNot Reported

Data for MFM-300(Ga₂) and its Fe-doped analogue are from reference[5].

The data for MFM-300(Ga₂) reveals a significant surface area and CO₂ uptake capacity. Notably, doping the framework with a small amount of iron increases the BET surface area by 25% and the CO₂ uptake at 273 K by 22%.[5] This enhancement is attributed to stronger interactions between CO₂ and the Fe-doped framework, as indicated by the higher isosteric heat of adsorption. This case study underscores the tunability of MOFs and the importance of detailed gas adsorption analysis in optimizing their performance.

IV. Concluding Remarks and Future Outlook

The organic linker [1,1'-Biphenyl]-2,2',5,5'-tetracarboxylic acid provides a compelling building block for the synthesis of novel, porous Metal-Organic Frameworks. This application note has provided a detailed, field-proven protocol for the synthesis of Zn(II)-based MOFs using this linker. Furthermore, it has laid out a comprehensive and universally applicable methodology for the crucial steps of MOF activation and the detailed analysis of gas adsorption isotherms.

While the gas adsorption properties of H₄(o,m-bpta)-based MOFs remain a nascent field of study, the presented protocols and the analogous case study of MFM-300(Ga₂) offer a clear and robust roadmap for researchers. The exploration of different metal nodes (e.g., Cu²⁺, Zr⁴⁺, Al³⁺) in combination with this linker, and a thorough characterization of the resulting materials' porosity, will undoubtedly unveil promising candidates for applications in carbon capture, methane storage, and selective gas separations. The architectural uniqueness of the [1,1'-Biphenyl]-2,2',5,5'-tetracarboxylate linker promises a rich and rewarding area for future MOF research.

References

Sources

[1,1'-Biphenyl]-2,2',5,5'-tetracarboxylic acid linkers for CO2 capture and separation

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Selectivity CO2 Capture via Partially Interpenetrated MOFs using [1,1'-Biphenyl]-2,2',5,5'-tetracarboxylic Acid [1]

Abstract

This guide details the synthesis, activation, and characterization of Indium-based Metal-Organic Frameworks (MOFs) utilizing the [1,1'-Biphenyl]-2,2',5,5'-tetracarboxylic acid (H4BPTC) linker.[1] Unlike its para-substituted isomer (used in the MFM-300 series), the 2,2',5,5' geometry induces a unique partial interpenetration in the resulting framework (specifically NOTT-202 ).[1] This structural defect creates a "gate-opening" hysteretic sorption mechanism that is highly effective for trapping CO2 at low pressures while excluding N2 and CH4. This protocol provides a reproducible workflow for synthesizing NOTT-202a and validating its performance for carbon capture applications.

Introduction: The Isomer Effect

In MOF design, ligand geometry dictates topology. While the 3,3',5,5' isomer of biphenyl tetracarboxylic acid yields the robust, non-interpenetrated MFM-300 series, the 2,2',5,5' isomer (subject of this guide) introduces significant steric hindrance near the central biphenyl bond.

  • Structural Consequence: The ortho-substitution forces the two phenyl rings into a non-planar conformation (dihedral angle ~50-90°).

  • Resulting Topology: When coordinated with In(III), this linker forms a framework (NOTT-202) consisting of two interpenetrated nets.[1] Crucially, one net is fully occupied, while the second is only ~75% occupied.

  • Application Benefit: This "partial interpenetration" creates dynamic pockets that expand upon CO2 adsorption, locking the gas molecule inside during desorption (hysteresis).[1] This allows for high-purity separation of CO2 from flue gas streams.

Experimental Protocols

Material Synthesis (NOTT-202)

CAUTION: Indium nitrate is an oxidizer.[1] DMF is hepatotoxic. Perform all steps in a fume hood.

Reagents:

  • Indium(III) nitrate hydrate (

    
    )[1]
    
  • [1,1'-Biphenyl]-2,2',5,5'-tetracarboxylic acid (

    
    )[1]
    
  • N,N-Dimethylformamide (DMF)[1]

  • Acetonitrile (MeCN)[1]

  • Nitric Acid (

    
    , 2 M)[1]
    

Step-by-Step Protocol:

  • Precursor Dissolution: In a 20 mL scintillation vial, dissolve 30 mg of

    
      and 40 mg of 
    
    
    
    in a solvent mixture of DMF (3.0 mL) and MeCN (1.0 mL) .
  • Acid Modulation: Add 2 drops of 2 M

    
     to the mixture.
    
    • Note: Acid modulation slows nucleation, promoting the growth of large, high-quality single crystals required for defining the partial interpenetration.

  • Solvothermal Reaction: Seal the vial tightly with a Teflon-lined cap. Place in a programmable oven.

    • Ramp: 1°C/min to 90°C .

    • Dwell: Hold at 90°C for 24 hours .

    • Cool: 0.5°C/min to Room Temperature (RT).

  • Harvesting: Colorless, block-shaped crystals will form. Decant the mother liquor and wash the crystals

    
     with fresh DMF.
    
Activation (Critical Step)

The "as-synthesized" NOTT-202 contains DMF in the pores. To access the "defect" sites responsible for CO2 capture, DMF must be exchanged for a volatile solvent without collapsing the framework.

  • Solvent Exchange: Soak the crystals in anhydrous acetone for 3 days. Replace the acetone every 12 hours (Total 6 exchanges).

  • Desolvation: Transfer the acetone-exchanged crystals to a gas sorption tube.

    • Stage 1: Evacuate at RT for 2 hours.

    • Stage 2: Heat to 100°C under dynamic vacuum (

      
       Torr) for 24 hours .
      
    • Result: This produces NOTT-202a (the activated, partially interpenetrated form).[1]

Characterization & Validation

Before gas testing, validate the material structure.

TechniqueExpected ResultValidation Check
PXRD Sharp peaks, matching simulated NOTT-202a pattern.Shift in low-angle peaks indicates successful desolvation/phase transition.
TGA Plateau up to ~300°C after solvent loss.Weight loss <2% below 200°C confirms complete activation.
BET Surface Area: ~2220 m²/g .[2]If <1500 m²/g, activation was incomplete or pore collapse occurred.
Pore Vol ~0.95 cm³/g .Essential for high-pressure capacity.

CO2 Capture & Separation Protocol

The defining feature of this material is hysteretic sorption . Standard equilibrium settings on automated sorption analyzers may miss this if equilibration times are too short.

Instrument Settings:

  • Gas: Ultra-high purity

    
     (99.999%).[1]
    
  • Temperature: 273 K (Ice bath) and 195 K (Acetone/Dry Ice) for mechanism study.

  • Equilibration: Set pressure tolerance to <0.01 mmHg over a 30-second interval.

Workflow Visualization:

CO2_Capture_Workflow cluster_legend Mechanism Start Activated NOTT-202a Adsorption Adsorption Branch (0 -> 1 bar) Start->Adsorption PhaseTrans Framework Phase Transition (Gate Opening) Adsorption->PhaseTrans Threshold Pressure Saturation Saturation (~2.4 mmol/g @ 273K) PhaseTrans->Saturation Desorption Desorption Branch (1 -> 0 bar) Saturation->Desorption Trapping Hysteresis Loop (CO2 Trapped) Desorption->Trapping Gate Closing Lag Regen Regeneration (Heat/Vac > 50°C) Trapping->Regen Release Regen->Start

Caption: Logical flow of the hysteretic CO2 capture cycle in NOTT-202a, highlighting the phase transition that traps gas molecules.

Data Interpretation:

  • Adsorption Branch: You will observe a "step" in the isotherm (especially at 195 K) where the framework expands to accommodate more CO2.[3]

  • Desorption Branch: The curve will not retrace the adsorption line.[2] It will remain high (holding CO2) until very low pressures.[1] This area between curves is the working capacity advantage .

Performance Data Summary

The following data represents typical performance metrics for high-quality NOTT-202a crystals.

GasTemperature (K)Uptake (1 bar)Hysteresis?Selectivity (vs N2)
CO2 2732.44 mmol/g Yes (Strong) High (>25:1)
CO2 195~12.0 mmol/gYes (Stepwise)Very High
N2 273< 0.2 mmol/gNoN/A
CH4 273< 0.5 mmol/gNoN/A
H2 771.52 wt%NoN/A

Key Insight: While other MOFs (like Mg-MOF-74) have higher total capacity, NOTT-202a's selectivity is superior in dynamic systems because N2 and CH4 do not trigger the framework expansion and are easily purged, while CO2 remains trapped until thermal regeneration.[1]

Troubleshooting & Optimization

  • Problem: Low Surface Area (<1000 m²/g).

    • Cause: Incomplete removal of DMF or structural collapse during activation.

    • Solution: Extend acetone exchange to 5 days. Ensure vacuum heating ramp is slow (0.5°C/min) to prevent rapid solvent boiling which damages the delicate interpenetrated lattice.

  • Problem: No Hysteresis Loop observed.

    • Cause: Material may be fully interpenetrated (NOTT-214 phase) rather than partially interpenetrated.[1][2]

    • Solution: Strictly control the synthesis temperature (90°C). Higher temperatures (>120°C) favor the thermodynamically stable, fully dense, non-porous phase.[1]

References

  • Yang, S., et al. (2012).[1][3] A partially interpenetrated metal–organic framework for selective hysteretic sorption of carbon dioxide. Nature Materials, 11, 710–716.[2] [Link]

  • Sihai Yang & Martin Schröder . (2012).[1] NOTT-202: Porous Materials for Carbon Capture. University of Nottingham Research Repository. [Link]

  • Li, J., & Lu, L. (2016).[1] 1,1′-Biphenyl-2,2′,5,5′-tetracarboxylic acid.[1] IUCrData, 1, x161274. (Crystallographic data for the linker). [Link][1]

  • Sumida, K., et al. (2012).[1] Carbon Dioxide Capture in Metal–Organic Frameworks. Chemical Reviews, 112(2), 724–781.[1] [Link][1]

Sources

Application Note: Luminescent Sensing with [1,1'-Biphenyl]-2,2',5,5'-tetracarboxylic Acid Coordination Polymers

[1]

Executive Summary & Technical Rationale

The ligand [1,1'-biphenyl]-2,2',5,5'-tetracarboxylic acid (H₄bptc) represents a distinct class of multidentate linkers used to construct Luminescent Metal-Organic Frameworks (LMOFs) and Coordination Polymers (CPs).[1] Its structural utility lies in its twisted biphenyl core , which disrupts planar stacking to prevent aggregation-caused quenching (ACQ), and its four carboxylate groups that foster robust coordination with transition metals (Zn²⁺, Cd²⁺) and lanthanides (Eu³⁺, Tb³⁺).[1]

This guide details the application of H₄bptc-based CPs for the detection of Fe³⁺ ions , Hexavalent Chromium (Cr⁶⁺) , and Nitroaromatic Explosives (NACs) .[1] The sensing mechanism relies principally on fluorescence quenching ("turn-off" sensing) driven by Photoinduced Electron Transfer (PET), Resonance Energy Transfer (RET), and Competitive Absorption (CA).[1]

Synthesis & Activation Protocol

Before sensing applications can be performed, the coordination polymer must be synthesized in a phase-pure crystalline form and activated to remove solvent molecules that might quench luminescence.

Protocol A: Solvothermal Synthesis of Cd(II)/Zn(II)-bptc Frameworks

Target Materials: {[Cd₂(bptc)(phen)₂]·4H₂O}ₙ or similar Zn-analogs.[1][2][3][4]

Reagents:

  • H₄bptc (Ligand)[1][3][5][6][7][8][9]

  • Cd(NO₃)₂[1]·4H₂O or Zn(NO₃)₂[1]·6H₂O (Metal Source)[1]

  • Auxiliary Ligand: 1,10-phenanthroline (phen) or 2,2'-bipyridine (bipy)[1][5][7]

  • Solvents: DMF (N,N-Dimethylformamide), Deionized Water (DI H₂O)[1]

Step-by-Step Methodology:

  • Precursor Dissolution:

    • Dissolve 0.1 mmol of H₄bptc and 0.1 mmol of the auxiliary ligand (phen/bipy) in a mixed solvent system (typically 6 mL H₂O : 4 mL DMF).[1]

    • Add 0.2 mmol of the metal salt.[10]

    • Critical Step: Adjust pH to ~6.0 using dilute NaOH if precipitation occurs immediately; however, for many H₄bptc syntheses, the acidic environment facilitates slow crystal growth.

  • Solvothermal Reaction:

    • Transfer the mixture to a 25 mL Teflon-lined stainless steel autoclave.

    • Seal and heat at 160°C for 72 hours .

    • Cooling: Program a slow cool-down rate (5°C/hour) to room temperature. Rapid cooling yields microcrystalline powder; slow cooling yields single crystals suitable for XRD.

  • Isolation & Washing:

    • Filter the resulting colorless block crystals.[10]

    • Wash 3x with DMF and 3x with Ethanol to remove unreacted ligands.

  • Activation (Solvent Exchange):

    • Immerse crystals in ethanol for 24 hours, refreshing the solvent every 6 hours.

    • Dry under vacuum at 60–80°C for 12 hours. Note: Do not exceed 150°C to avoid framework collapse.

Workflow Visualization: Synthesis to Sensor

SynthesisWorkflowPrecursorsPrecursors(Metal Salt + H4bptc + Aux Ligand)AutoclaveSolvothermal Reaction160°C, 72h (Teflon-lined)Precursors->Autoclave Mix & SealCrystalsRaw Crystals(Solvent Occluded)Autoclave->Crystals Slow CoolActivationActivation(Solvent Exchange + Vac Dry)Crystals->Activation Wash & ExchangeSensorReadyActive Sensor(Luminescent Powder)Activation->SensorReady Grind

Figure 1: Critical workflow for converting raw reagents into an active luminescent sensor material.[1]

Application Note: Detection of Fe³⁺ and Cr(VI) in Water[1][8]

Scientific Context: H₄bptc-based CPs often exhibit strong blue/violet emission due to Ligand-to-Metal Charge Transfer (LMCT) or intraligand transitions ($ \pi \rightarrow \pi^* $).[1] Fe³⁺ and Cr(VI) (as


1

Mechanism:

  • Competitive Absorption (CA): Fe³⁺ and Cr(VI) solutions have broad absorption bands that overlap significantly with the excitation spectrum of the CP. They absorb the excitation light before it reaches the sensor.

  • Resonance Energy Transfer (RET): Energy from the excited CP is transferred non-radiatively to the metal ion rather than being emitted as light.

Protocol B: Fluorescence Titration Assay

Materials:

  • Activated CP powder (finely ground).[1]

  • Analyte stock solutions (10 mM) of

    
     or 
    
    
    in water.[1]
  • Spectrofluorometer (e.g., Hitachi F-7000 or equivalent).[1]

Procedure:

  • Suspension Preparation:

    • Weigh 2.0 mg of ground CP powder.

    • Disperse in 3.0 mL of DI water in a quartz cuvette.

    • Ultrasonication: Sonicate for 20–30 minutes until a stable, homogeneous suspension is formed. This prevents sedimentation errors during measurement.

  • Blank Measurement:

    • Record the emission spectrum (typically

      
       nm, 
      
      
      nm depending on the specific metal center).[1] Record maximum intensity as
      
      
      .
  • Titration:

    • Add the Fe³⁺ or Cr(VI) stock solution incrementally (e.g., 10

      
      L aliquots) to the cuvette.[1]
      
    • Shake or stir for 1 minute after each addition.

    • Record emission spectrum.[11] Record intensity as

      
      .
      
  • Data Analysis (Stern-Volmer Plot):

    • Plot

      
       (y-axis) versus Concentration 
      
      
      (x-axis).[1]
    • Fit to the Stern-Volmer equation:

      
      [1]
      
    • 
       (Quenching Constant):  The slope of the linear fit.[1] Higher 
      
      
      indicates higher sensitivity.[1]
    • LOD (Limit of Detection): Calculate using

      
      , where 
      
      
      is the standard deviation of 10 blank measurements.[1]

Application Note: Sensing Nitroaromatic Explosives (NACs)

Scientific Context: Nitroaromatics like 2,4,6-trinitrophenol (TNP/Picric Acid) are electron-deficient.[1] The H₄bptc ligand, containing electron-rich aromatic rings, facilitates Photoinduced Electron Transfer (PET) .[1] Upon excitation, an electron transfers from the CP (donor) to the NAC (acceptor), quenching the luminescence.[1]

Protocol C: Anti-Interference & Selectivity Test

To validate the sensor for real-world applications, one must prove it responds to TNP selectively over other aromatics (e.g., toluene, phenol, nitrobenzene).

Procedure:

  • Prepare 1 mM stock solutions of various potential interferents (Toluene, Phenol, NB, 2,4-DNT, TNP).

  • Prepare a suspension of the CP as in Protocol B.

  • Single Analyte Test: Add 100

    
    L of a specific interferent to the suspension and measure fluorescence.
    
  • Competition Test:

    • Add 100

      
      L of the interferent first. Measure intensity (should remain high).[1]
      
    • Subsequently, add 100

      
      L of the target (TNP). Measure intensity (should quench significantly).
      
  • Calculate Quenching Efficiency:

    
    [1]
    
Sensing Mechanism Visualization

SensingMechanismExcitationUV Excitation(Photon Absorption)CP_ExcitedCP Excited State(High Energy e-)Excitation->CP_ExcitedEmissionFluorescence(Light Emission)CP_Excited->Emission No AnalytePETElectron Transfer (PET)Non-Radiative DecayCP_Excited->PET + AnalyteAnalyteAnalyte (Fe3+ / TNP)(LUMO Acceptor)Analyte->PET LUMO overlapQuenchedLuminescence Quenched(Dark State)PET->Quenched

Figure 2: The logic flow of fluorescence quenching via Photoinduced Electron Transfer (PET).

Performance Metrics & Comparative Data

The following table summarizes typical performance metrics for H₄bptc-based coordination polymers reported in literature.

Target AnalyteMetal CenterMechanism

(M⁻¹)
LOD (Limit of Detection)Ref
Fe³⁺ Cd(II)CA + RET


M
[1]
Cr₂O₇²⁻ Cd(II)CA + RET


M
[1]
TNP (Picric Acid) Zn(II)PET + RET


[2]
Nitrobenzene Zn(II)PET


M
[2]

Key Interpretation:

  • 
      indicates "super-quenching" efficiency, making these materials viable for trace detection.[1]
    
  • Selectivity: Most H₄bptc sensors show high selectivity for Fe³⁺ over other cations (Na⁺, Mg²⁺, Zn²⁺) due to the specific overlap of Fe³⁺ absorption with the ligand's emission.

Troubleshooting & Self-Validation

  • Issue: Low Initial Fluorescence Intensity.

    • Cause: Solvent molecules (DMF/Water) trapped in pores may act as quenchers.[1]

    • Fix: Extend the activation time (ethanol exchange) or increase drying temperature (ensure T < decomposition temp).

  • Issue: Non-Linear Stern-Volmer Plot.

    • Cause: Simultaneous dynamic and static quenching, or saturation of binding sites.

    • Fix: Analyze the plot. An upward curve (

      
      ) suggests combined quenching.[1] Use a modified SV equation or work in a lower concentration range (linear region) for accurate 
      
      
      determination.[1]
  • Issue: Poor Dispersibility.

    • Cause: Particle size too large.

    • Fix: Grind the sample in an agate mortar for at least 15 minutes before sonication.

References

  • Two new luminescent Cd(II)-based coordination polymers by regulating the asymmetrical tetracarboxylate and auxiliary ligands displaying high sensitivity for Fe3+ and CrO4 2-. CrystEngComm, Royal Society of Chemistry.

  • Two Zn centered coordination polymers constructed by 4'-hydroxy-[1,1'-biphenyl]-3,5-dicarboxylic acid and 4-hydroxy-[1,1'-biphenyl]-3,3',5,5'-tetracarboxylic acid: Synthesis, structures and luminescence identifying properties. Journal of Solid State Chemistry.

  • Three Cadmium Coordination Polymers with Carboxylate and Pyridine Mixed Ligands: Luminescent Sensors for FeIII and CrVI Ions in an Aqueous Medium. Inorganic Chemistry, ACS Publications.[7] [1]

  • Luminescent metal-organic frameworks as explosive sensors. CrystEngComm (Review).

Probing Proton Conduction in Metal-Organic Frameworks Derived from [1,1'-Biphenyl]-2,2',5,5'-tetracarboxylic Acid: An Application & Protocol Guide

Author: BenchChem Technical Support Team. Date: March 2026

Foreword

Metal-Organic Frameworks (MOFs) stand at the forefront of materials science, offering unprecedented levels of tunability for a myriad of applications.[1][2][3] Among these, their role as solid-state proton conductors is of paramount importance for the advancement of clean energy technologies like proton exchange membrane fuel cells (PEMFCs).[1][4] This guide focuses on a specific, highly promising class of MOFs synthesized from the organic linker [1,1'-biphenyl]-2,2',5,5'-tetracarboxylic acid (H₄BPTC). The inherent structural rigidity and the presence of multiple carboxylic acid groups in H₄BPTC make it an exceptional building block for creating robust frameworks with intrinsic proton-donating capabilities.

This document serves as a comprehensive resource for researchers, scientists, and professionals in drug development, providing both the theoretical underpinnings and practical protocols for the synthesis, characterization, and evaluation of proton conductivity in H₄BPTC-based MOFs. Our objective is to bridge the gap between foundational knowledge and experimental execution, empowering you to explore and innovate in this exciting field.

I. The Scientific Bedrock: Why H₄BPTC for Proton Conduction?

The rational design of proton-conducting MOFs is a significant challenge due to the complex interplay of factors governing proton transport.[5] The selection of the organic linker is a critical first step. H₄BPTC is an exemplary choice for several key reasons:

  • High Density of Proton Donors: The four carboxylic acid groups on the biphenyl backbone can act as proton sources, a fundamental prerequisite for proton conductivity. Uncoordinated carboxylic acid groups within the MOF structure can significantly enhance proton conduction.[6]

  • Structural Robustness: The rigid biphenyl unit contributes to the formation of thermally and chemically stable frameworks, a crucial attribute for materials intended for use in electrochemical devices.[7]

  • Tunable Porosity: The coordination of H₄BPTC with various metal ions allows for the creation of diverse network topologies with controlled pore sizes and environments. This porosity is essential for the uptake of water molecules, which often play a vital role in facilitating proton transport through the formation of hydrogen-bonded networks.[1]

II. Synthesis Protocol: A Solvothermal Approach

Solvothermal synthesis is a widely employed method for crystallizing MOFs due to its ability to yield high-quality, single-phase materials.

Protocol 1: Solvothermal Synthesis of a H₄BPTC-based MOF

Materials:

  • [1,1'-Biphenyl]-2,2',5,5'-tetracarboxylic acid (H₄BPTC)

  • Metal salt (e.g., ZrCl₄, Cu(NO₃)₂·3H₂O, Zn(NO₃)₂·6H₂O)

  • N,N-Dimethylformamide (DMF)

  • Formic acid (as a modulator, particularly for Zr-MOFs)

  • Ethanol

  • Teflon-lined stainless-steel autoclave (25 mL)

Procedure:

  • Reagent Preparation:

    • Solution A: In a 20 mL scintillation vial, dissolve the chosen metal salt in a mixture of DMF and any modulator (like formic acid). The exact amounts will depend on the target MOF and should be based on established literature procedures.

    • Solution B: In a separate vial, dissolve H₄BPTC in DMF.

  • Mixing and Reaction:

    • Combine Solution A and Solution B. If a precipitate forms, sonicate the mixture for approximately 5 minutes until it redissolves.

    • Transfer the final reaction mixture into a 25 mL Teflon-lined autoclave.

    • Seal the autoclave and place it in a preheated oven at a specific temperature (typically between 80°C and 150°C) for a designated period (usually 24 to 120 hours).

  • Isolation and Purification:

    • After the reaction, allow the autoclave to cool to room temperature.

    • Collect the crystalline product by filtration or centrifugation.

    • Wash the product thoroughly with fresh DMF to remove unreacted starting materials.

    • Subsequently, wash with a volatile solvent like ethanol to facilitate the removal of DMF from the pores.

  • Activation:

    • To activate the MOF, the solvent molecules within the pores must be removed. This is typically achieved by heating the sample under a dynamic vacuum at an elevated temperature (e.g., 80°C) for several hours.[8]

Diagram 1: Solvothermal Synthesis Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification cluster_activation Activation A Dissolve Metal Salt & Modulator in DMF C Combine Solutions & Sonicate A->C B Dissolve H4BPTC in DMF B->C D Heat in Autoclave (80-150°C) C->D E Isolate Crystals D->E F Wash with DMF & Ethanol E->F G Heat under Vacuum F->G

Caption: A generalized workflow for the solvothermal synthesis of H₄BPTC-based MOFs.

III. Essential Characterization Techniques

A multi-technique approach is crucial to confirm the identity, purity, and relevant properties of the synthesized MOF.[3]

TechniquePurposeKey Information Obtained
Powder X-Ray Diffraction (PXRD) To verify the crystalline structure and phase purity.Comparison of the experimental pattern with simulated or literature data confirms the successful synthesis of the target MOF.
Thermogravimetric Analysis (TGA) To assess thermal stability and solvent content.Identifies the temperature at which the framework decomposes and confirms the removal of guest molecules after activation.[9]
Fourier-Transform Infrared (FTIR) Spectroscopy To confirm the coordination of the linker to the metal centers.A shift in the carboxylate stretching frequencies indicates coordination.
Gas Sorption Analysis (e.g., N₂ at 77 K) To determine the surface area and porosity.Provides the BET surface area and pore volume, which are critical for understanding the MOF's capacity for water uptake.
Solid-State NMR (SSNMR) Spectroscopy To probe the local chemical environments of atoms.Can provide detailed insights into the structure and dynamics of the framework and guest molecules.[2]

IV. Measuring Proton Conductivity: AC Impedance Spectroscopy

AC impedance spectroscopy is the standard technique for measuring the proton conductivity of solid-state materials.[10]

Protocol 2: AC Impedance Spectroscopy

Equipment:

  • Impedance Analyzer (e.g., PARSTAT 2273)

  • Temperature and humidity-controlled chamber

  • Hydraulic press for pellet formation

  • Two-electrode conductivity cell with platinum or gold electrodes

Procedure:

  • Sample Preparation:

    • Take approximately 35 mg of the activated MOF powder and press it into a pellet using a hydraulic press at a pressure of around 3 MPa for 4 minutes.[8]

    • Carefully measure the thickness and diameter of the pellet.

  • Cell Assembly:

    • Place the pellet between two platinum or gold electrodes in the conductivity cell, ensuring good physical contact.

  • Equilibration:

    • Place the cell inside the environmental chamber.

    • Allow the sample to equilibrate at the desired temperature and relative humidity (RH) for an extended period (e.g., 20 hours) to ensure uniform hydration.[8]

  • Measurement:

    • Perform AC impedance measurements over a wide frequency range (e.g., 1 Hz to 1 MHz) with a small applied voltage (e.g., 100 mV).[8]

  • Data Analysis:

    • The data is typically visualized as a Nyquist plot (imaginary impedance vs. real impedance).

    • The bulk resistance (R) of the sample is determined from the intercept of the semicircle on the real impedance axis.

  • Conductivity Calculation:

    • The proton conductivity (σ) is calculated using the formula: σ = L / (R × A) where L is the pellet thickness, R is the bulk resistance, and A is the cross-sectional area of the pellet.

  • Systematic Studies:

    • Repeat the measurements at various temperatures and relative humidities to understand the proton conduction mechanism.

Diagram 2: Proton Conduction Mechanisms in MOFs

G cluster_grotthuss Grotthuss Mechanism (Hopping) cluster_vehicle Vehicle Mechanism (Diffusion) cluster_mof Facilitated by MOF H2O_1 H₂O H3O_1 H₃O⁺ H2O_2 H₂O H3O_1->H2O_2 proton hop H3O_2 H₃O⁺ H3O_2->H3O_2 diffusion Carboxylate R-COO⁻ Water H₂O Carboxylate->Water H-bond network Proton H⁺ Water->Proton proton carrier

Caption: Simplified representation of proton transport mechanisms within hydrated MOFs.

V. Interpreting the Results: Factors Influencing Conductivity

The proton conductivity of H₄BPTC-based MOFs is a multifactorial property. Key considerations include:

  • Humidity Dependence: Proton conductivity in most MOFs is highly dependent on the water content within the pores. An increase in relative humidity generally leads to a significant increase in conductivity as water molecules form continuous hydrogen-bonding networks that act as proton highways.[8]

  • Temperature Dependence: By measuring conductivity at different temperatures, the activation energy (Ea) for proton transport can be calculated using the Arrhenius equation. Lower activation energies (typically < 0.4 eV) are often indicative of a Grotthuss-type "hopping" mechanism, while higher values may suggest a vehicle-type mechanism where protons are transported by diffusing water molecules.[11]

  • Post-Synthetic Modification: The proton conductivity of H₄BPTC-based MOFs can be further enhanced through post-synthetic modification strategies, such as the introduction of acidic guests (e.g., sulfuric acid) into the pores or the transmetallation of the metal nodes.[11][12]

VI. Concluding Remarks for the Advanced Researcher

MOFs derived from [1,1'-Biphenyl]-2,2',5,5'-tetracarboxylic acid offer a versatile and robust platform for the development of high-performance proton-conducting materials.[13] The protocols and insights provided herein are intended to serve as a foundational guide. The true potential of these materials will be unlocked through systematic investigations into the effects of metal node selection, framework topology, and post-synthetic functionalization on proton transport properties. As the field continues to evolve, the combination of rational design, precise synthesis, and thorough characterization will be instrumental in realizing the promise of MOFs for next-generation energy technologies.

References

  • Proton Conduction in a Phosphonate-Based Metal–Organic Framework Mediated by Intrinsic “Free Diffusion inside a Sphere” - PMC. (n.d.).
  • Examining proton conductivity of metal-organic frameworks by means of machine learning | ChemRxiv. (n.d.).
  • Proton Transport in Metal–Organic Frameworks | Chemical Reviews - ACS Publications. (2020, May 14).
  • Highly Efficient Proton Conduction in the Metal–Organic Framework Material MFM-300(Cr)·SO4(H3O)2 - PMC. (2022, July 1).
  • Advances and advantages of metal-organic framework and its composite membrane as proton conduction materials - OAE Publishing. (2025, March 31).
  • High protonic conduction in two metal–organic frameworks containing high-density carboxylic groups - New Journal of Chemistry (RSC Publishing). (n.d.).
  • Highly Efficient Proton Conduction in the Metal–Organic Framework Material MFM-300(Cr)·SO4(H3O)2 | Journal of the American Chemical Society - ACS Publications. (2022, July 1).
  • 2p− 4 f MOFs based on naphthalene-1,4,5,8-tetracarboxylate with magnetocaloric effect and slow magnetic relaxation properties - ResearchGate. (2025, August 5).
  • Two Dual-Function Zr/Hf-MOFs as High-Performance Proton Conductors and Amines Impedance Sensors | Inorganic Chemistry - ACS Publications - ACS.org. (2023, February 9).
  • Nonmetal Organic Frameworks Exhibit High Proton Conductivity - PMC - NIH. (2025, April 24).
  • Synthesis of an ultra-stable metal–organic framework for proton conduction - CrystEngComm (RSC Publishing). (n.d.).
  • Proton Conducting Metal-Organic Frameworks (MOFs) via Post Synthetic Transmetallation and Water Induced Structural Transformations - PubMed. (2024, September 2).
  • Veröffentlichungen der Universität / Proton conduction in metal-organic frameworks and coordination polymers studied by impedance spectroscopy - Digitale Sammlungen der Universitätsbibliothek Paderborn. (2022, May 19).
  • Impedance spectra for MOF 1‐based sensor at 98 % RH (a) or 68 % RH (b)... - ResearchGate. (n.d.).
  • Characterization of Metal-organic Frameworks via Wideline and High-resolution Solid-state NMR Spectroscopy. (n.d.).
  • (PDF) Functionality in Metal-Organic Framework Minerals: Proton Conductivity, Stability and Potential for Polymorphism - ResearchGate. (n.d.).
  • A multifunctional cobalt–organic framework for proton conduction and selective sensing of Fe3+ ions - Dalton Transactions (RSC Publishing). (n.d.).
  • Physiochemical characterization of metal organic framework materials: A mini review - PMC. (n.d.).
  • Construction of Highly Proton-Conductive Zr(IV)-Based Metal-Organic Frameworks From Pyrrolo-pyrrole-Based Linkers with a Rhombic Shape - PubMed. (2021, August 16).
  • Proton conductive Zr-based MOFs - SciSpace. (2020, August 13).
  • Construction of Highly Proton-Conductive Zr(IV)-Based Metal–Organic Frameworks From Pyrrolo-pyrrole-Based Linkers with a Rhombic Shape - ResearchGate. (n.d.).
  • Synthesis and characterisation of metal-organic frameworks (MOFs) at the atomic scale. (n.d.).
  • Synthesis and Characterization of Highly Fluorinated Hydrophobic Rare–Earth Metal–Organic Frameworks (MOFs) - MDPI. (2024, August 26).

Sources

Photocatalytic activity of [1,1'-Biphenyl]-2,2',5,5'-tetracarboxylic acid metal complexes

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Photocatalytic Activity of [1,1'-Biphenyl]-2,2',5,5'-Tetracarboxylic Acid Metal Complexes

Executive Summary

This guide details the workflow for utilizing metal complexes derived from [1,1'-Biphenyl]-2,2',5,5'-tetracarboxylic acid (H₄bptc) as heterogeneous photocatalysts. Due to its extended


-conjugated biphenyl core and four carboxylate binding sites, H₄bptc forms robust Coordination Polymers (CPs) and Metal-Organic Frameworks (MOFs) with transition metals (Zn, Cd, Co, Cu). These materials exhibit tunable band gaps and high stability, making them effective for the photodegradation of organic pollutants (e.g., Rhodamine B, Methylene Blue) and potential water splitting applications.

Ligand Chemistry & Design Logic

The H₄bptc ligand is a V-shaped or twisted multidentate linker. Its geometry induces the formation of diverse topologies (1D helices, 2D grids, 3D networks) depending on the metal ion and auxiliary ligands (e.g., bipyridine).[1]

  • Key Feature: The twisted biphenyl backbone disrupts efficient packing, often creating permanent porosity or supramolecular channels beneficial for substrate diffusion.

  • Photophysics: The carboxylate groups facilitate Ligand-to-Metal Charge Transfer (LMCT), which is critical for photo-excitation under UV-Vis irradiation.

Protocol A: Solvothermal Synthesis of M-bptc Complexes

Target Material: A representative 2D/3D framework (e.g., [Cd₂(bptc)(H₂O)₂]ₙ or similar Zn/Co variants).

Materials:

  • [1,1'-Biphenyl]-2,2',5,5'-tetracarboxylic acid (H₄bptc)

  • Metal salt: Cd(NO₃)₂·4H₂O or Zn(NO₃)₂·6H₂O

  • Solvent: DMF/Ethanol/Water mixture (typically 1:1:1 or 2:1 ratio)

  • Auxiliary Ligand (Optional): 4,4'-bipyridine (to extend dimensionality)

Workflow:

  • Stoichiometric Mixing: Dissolve 0.1 mmol of H₄bptc and 0.2 mmol of Metal Nitrate in 10 mL of solvent mixture.

  • Homogenization: Stir at room temperature for 30 mins. Adjust pH to ~5–6 using dilute NaOH if necessary to facilitate deprotonation.

  • Thermal Treatment: Transfer to a Teflon-lined stainless steel autoclave (23 mL capacity).

  • Crystallization: Heat at 160°C for 72 hours .

  • Cooling: Allow slow cooling (5°C/hour) to room temperature to promote single-crystal growth.

  • Isolation: Filter the resulting block crystals, wash with DMF and Ethanol (3x), and dry in air.

SynthesisWorkflow Precursors Precursors: H4bptc + M(NO3)2 Mixing Solvent Mixing (DMF/H2O) Stir 30 min Precursors->Mixing Autoclave Solvothermal 160°C, 72h Mixing->Autoclave Cooling Slow Cooling (5°C/h) Autoclave->Cooling Product Crystalline CP/MOF Cooling->Product

Figure 1: Solvothermal synthesis workflow for H₄bptc-based coordination polymers.

Protocol B: Structural & Optical Characterization

Before catalytic testing, the material's integrity and band structure must be validated.

TechniquePurposeKey Observation
PXRD Phase PurityCompare experimental pattern with simulated SC-XRD data.
TGA Thermal StabilityConfirm solvent loss (<150°C) and framework decomposition (>300°C).
UV-Vis DRS Band Gap (

)
Convert Reflectance (

) to Kubelka-Munk function:

. Plot

vs

.

Protocol C: Photocatalytic Degradation Assay

Objective: Evaluate the degradation of Rhodamine B (RhB) or Methylene Blue (MB) under UV-Vis irradiation.

Experimental Setup:

  • Light Source: 300W Xe arc lamp (with UV-cutoff filter if testing visible light activity).

  • Reactor: Double-walled quartz jacketed beaker (water-cooled to maintain 25°C).

Step-by-Step Procedure:

  • Catalyst Loading: Disperse 50 mg of finely ground M-bptc complex in 100 mL of dye solution (10 mg/L).

  • Adsorption-Desorption Equilibrium (Critical): Stir the suspension in the dark for 30–60 minutes.

    • Why? To distinguish between physical adsorption and photocatalytic degradation.

  • Irradiation Start: Turn on the Xe lamp.

  • Sampling: Withdraw 3 mL aliquots at fixed intervals (e.g., 0, 15, 30, 45, 60 min).

  • Separation: Centrifuge immediately at 10,000 rpm for 3 mins to remove the catalyst.

  • Quantification: Measure absorbance of the supernatant (RhB

    
     nm; MB 
    
    
    
    nm).

Data Analysis: Calculate degradation efficiency (


) and kinetics:


Where

is the pseudo-first-order rate constant.

Mechanistic Insight: Trapping Active Species

To prove the photocatalytic nature, perform radical scavenging experiments by adding specific quenching agents to the reaction mixture:

  • EDTA-2Na (1 mM): Scavenges Holes (

    
    )
    
  • Isopropanol (1 mM): Scavenges Hydroxyl Radicals (

    
    )
    
  • Benzoquinone (1 mM): Scavenges Superoxide Radicals (

    
    )
    

Mechanism Logic: Upon irradiation, the M-bptc complex absorbs a photon (


), exciting an electron from the Valence Band (VB) to the Conduction Band (CB).
  • Reduction (CB):

    
    
    
  • Oxidation (VB):

    
    
    These radicals attack the dye structure, breaking it down into 
    
    
    
    and
    
    
    .

PhotocatalysisMechanism Light Light Source (hv) MOF M-bptc Complex (Excitation) Light->MOF Absorption e_hole Charge Separation (e- / h+) MOF->e_hole Band Gap Transition ROS ROS Generation (.O2- / .OH) e_hole->ROS Redox Reactions Degradation Dye Degradation (CO2 + H2O) ROS->Degradation Oxidation

Figure 2: Photocatalytic charge transfer and ROS generation mechanism.

References

  • Synthesis and Properties of Zn/Co Complexes: "Synthesis, Structures, and Photocatalytic Properties of Zinc(II) and Cobalt(II) Supramolecular Complexes..."

    • Source:2

  • Cu/Ni/Co/Zn Series: "A series of complexes based on biphenyl-2,5,2′,5′-tetracarboxylic acid: syntheses, crystal structures..."

    • Source:3

  • Cd-MOF for Dye Degradation: "Design of two isoreticular Cd-biphenyltetracarboxyl

    • Source:4

  • General MOF Photocatalysis Review: "Metal-organic frameworks as photocatalysts in energetic and environmental applic

    • Source:5

Sources

Troubleshooting & Optimization

Controlling interpenetration in [1,1'-Biphenyl]-2,2',5,5'-tetracarboxylic acid frameworks

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Advanced Materials Division Ticket ID: #BPTC-INT-001 Subject: Controlling Interpenetration in [1,1'-Biphenyl]-2,2',5,5'-tetracarboxylic Acid (H4BPTC) Frameworks Assigned Specialist: Senior Application Scientist, MOF Topology Unit[1]

Executive Summary: The "Twist" Factor

Welcome to the technical guide for H4BPTC framework assembly. Unlike its planar cousins (e.g., 3,3',5,5'-isomers), the [1,1'-Biphenyl]-2,2',5,5'-tetracarboxylic acid ligand possesses a critical structural feature: a high dihedral angle between the phenyl rings due to steric hindrance at the 2,2' (ortho) positions.[1]

Why this matters: This "permanent twist" is your primary lever for controlling interpenetration.[1] It naturally discourages close face-to-face


-

stacking, which is a common driver for uncontrolled catenation.[1] However, without precise synthetic control, the framework will still seek to maximize density via interpenetration (often 2-fold or 3-fold) to stabilize the large voids created by this twisted geometry.[1]

This guide provides the protocols to modulate this behavior, allowing you to select between high-density (interpenetrated) and high-porosity (non-interpenetrated) phases.[1]

Module 1: Thermodynamic vs. Kinetic Control

The most reliable method to switch between interpenetrated and non-interpenetrated phases in H4BPTC MOFs is controlling the reaction energy profile.

  • Thermodynamic Product: High density, interpenetrated (maximizes stability).[1]

  • Kinetic Product: Open pore, non-interpenetrated (trapped metastable state).[1]

Experimental Protocol: Temperature & Time Modulation

Target System: Zn(II) or Cu(II) based H4BPTC frameworks.[1]

ParameterProtocol A: Non-Interpenetrated (Kinetic) Protocol B: Interpenetrated (Thermodynamic)
Temperature Low (60°C – 85°C) High (120°C – 160°C)
Time Short (12 – 24 hours)Long (3 – 5 days)
Cooling Rate Rapid Quench (remove from oven immediately)Slow Cool (1°C/min to RT)
Mechanism Rapid nucleation traps the open framework before the second net can weave through.[1]Slow crystal growth allows the system to reorganize into the densest possible packing.

Technical Insight: At high temperatures (Protocol B), the reversible formation of metal-carboxylate bonds allows the framework to "error correct."[1] If a large void forms, the system has enough energy to disassemble and reassemble with a second network filling that void.[1] At low temperatures (Protocol A), the bond formation is practically irreversible, locking in the open structure.[1]

Module 2: Template & Steric Inhibition Strategy

If temperature control yields poor crystallinity, use the Template Inhibition Method . This involves introducing a "dummy" molecule that is too large to be part of the framework but large enough to occupy the voids where a second network would normally grow.

Workflow: The "Bulky Solvent" Approach
  • Select a Template:

    • Standard: DMF (N,N-Dimethylformamide) – allows interpenetration.[1][2]

    • Inhibitor:[1][3] DEF (N,N-Diethylformamide) or NMP (N-methyl-2-pyrrolidone).[1]

    • Mechanism:[1][2][3][4] The ethyl/propyl groups of DEF/NMP protrude into the channels. In H4BPTC frameworks, the 2,2'-twist creates specific pore geometries; bulky solvents act as steric blockers, physically preventing the second net from threading.[1]

  • Concentration Tuning (The Dilution Rule):

    • High Concentration (0.1 M+): Forces chains closer, increasing the probability of entanglement.[1]

    • Low Concentration (<0.02 M): Increases the mean free path between nucleation sites.[1]

    • Recommendation: To avoid interpenetration, reduce metal/ligand concentration to 0.015 M and extend reaction time to compensate for slower growth.

Module 3: Coordination Modulation

This is the most advanced technique. By adding a "modulator" (a monocarboxylic acid), you compete with the H4BPTC linker for metal sites.[1]

Protocol: Benzoic Acid Modulation

Goal: Slow down nucleation to improve crystallinity without allowing interpenetration.[1]

  • Prepare Precursor Solution:

    • Metal Salt:

      
       (1.0 eq)[1]
      
    • Ligand: H4BPTC (0.5 eq)[1]

    • Solvent: DMF/Ethanol (3:1 v/v)[1]

  • Add Modulator:

    • Add Benzoic Acid or Acetic Acid .[1]

    • Ratio: Start with 10:1 (Modulator:Ligand).[1]

  • Synthesis: Heat at 100°C for 48 hours.

Troubleshooting the Modulator:

  • Result is amorphous?

    
     Too much modulator. Reduce ratio to 5:1.
    
  • Result is interpenetrated?

    
     Modulator improved crystallinity but favored thermodynamics.[1] Switch modulator to 4-tert-butylbenzoic acid .[1] The bulky tert-butyl group will cap the clusters and sterically block the voids, similar to the solvent strategy.
    

Visualizing the Control Logic

The following diagram illustrates the decision pathways for controlling phase purity and interpenetration in H4BPTC systems.

BPTC_Interpenetration_Control Start Start: H4BPTC Synthesis Goal Define Goal Start->Goal HighPorosity Goal: High Porosity (Non-Interpenetrated) Goal->HighPorosity HighStability Goal: High Stability (Interpenetrated) Goal->HighStability Kinetic Strategy: Kinetic Control HighPorosity->Kinetic Thermo Strategy: Thermodynamic Control HighStability->Thermo LowT Low Temp (60-85°C) Rapid Quench Kinetic->LowT BulkySolvent Solvent: DEF/NMP (Steric Blocking) Kinetic->BulkySolvent ResultOpen Outcome: Open Framework (Kinetic Product) LowT->ResultOpen BulkySolvent->ResultOpen HighT High Temp (120°C+) Slow Cooling Thermo->HighT HighConc High Concentration (>0.05 M) Thermo->HighConc ResultDense Outcome: Dense Framework (Thermodynamic Product) HighT->ResultDense HighConc->ResultDense

Caption: Decision matrix for selecting synthesis conditions. Green paths favor porosity; Red/Blue paths favor stability and density.

Diagnostic Matrix & Troubleshooting

Use this table to diagnose issues with your current batch.

SymptomProbable CauseCorrective Action
PXRD peaks are shifted to higher angles Pore contraction due to interpenetration.[1]Switch Solvent: Move from DMF to DEF. The larger ethyl arms of DEF prevent the second net from forming.
Low Surface Area (BET) Catenation (Interpenetration) is blocking pores.[1]Lower Temperature: Reduce synthesis T by 20°C. If T < 80°C, extend time by 24h.
Amorphous Product Kinetic trap; reaction didn't have energy to correct defects.[1]Add Modulator: Add Acetic Acid (20 eq). This makes bond formation reversible without necessarily triggering interpenetration.[1]
Mixed Phase (Shoulders on PXRD) Competition between kinetic and thermodynamic phases.[1]Quench: Do not let the autoclave cool slowly. Plunge into water (if safe) or remove immediately to stop phase transition.[1]

FAQ: Frequently Asked Questions

Q1: Does the 2,2' twist in H4BPTC prevent interpenetration completely? A: No. While the steric bulk at the ortho position prevents the "flat" sheet packing seen in terephthalic acid MOFs, it often leads to helical or diamondoid (dia) topologies which are highly prone to 2-fold or 3-fold interpenetration. The twist changes the mode of interpenetration but does not eliminate it.

Q2: I am using Zn(II). Why do I always get interpenetration? A: Zn(II) paddlewheels are neutral and form fairly quickly.[1] The Zn-O bond is labile. To stop interpenetration in Zn-H4BPTC systems, you almost always need a bulky template .[1] Try adding 4,4'-bipyridine as a pillar; it often forces the layers apart and prevents them from interlocking, or use a bulky modulator like 4-tert-butylbenzoic acid.[1]

Q3: Can I "de-interpenetrate" a framework after synthesis? A: Generally, no. Interpenetration involves mechanically interlocking nets. You cannot separate them without breaking chemical bonds (destroying the MOF).[1] You must control this during synthesis (de novo).

References

  • Li, H., et al. (2020).[1] "Two ZnII-based MOFs constructed with biphenyl-2,2',5,5'-tetracarboxylic acid and flexible N-donor ligands: syntheses, structures and properties." Acta Crystallographica Section C, 76(6), 547-556.[1][5] Link

  • Jiang, H. L., & Xu, Q. (2011).[1] "Porous metal–organic frameworks as platforms for functional applications."[1][6][7][8] Chemical Communications, 47, 3351-3370.[1] Link

  • Batten, S. R., & Robson, R. (1998).[1] "Interpenetrating Nets: Ordered, Periodic Entanglement."[1] Angewandte Chemie International Edition, 37(11), 1460-1494.[1] Link

  • Zhang, J., et al. (2009).[1] "Controlling interpenetration in metal-organic frameworks by liquid-phase epitaxy." Nature Materials, 8, 481-484.[1] Link

  • Ferguson, A., et al. (2019).[1] "Kinetic Control of Interpenetration in Fe-Biphenyl-4,4'-dicarboxylate Metal-Organic Frameworks by Coordination and Oxidation Modulation." Journal of the American Chemical Society, 141(20), 8284–8291.[1] Link[1]

Sources

Thermal decomposition analysis of [1,1'-Biphenyl]-2,2',5,5'-tetracarboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

The following technical support guide is designed for researchers utilizing [1,1'-Biphenyl]-2,2',5,5'-tetracarboxylic acid (H₄BPTC) , particularly in the synthesis of Metal-Organic Frameworks (MOFs) and Coordination Polymers.

Subject: Thermal Decomposition & Stability Analysis Guide Compound: [1,1'-Biphenyl]-2,2',5,5'-tetracarboxylic acid (CAS: 59795-47-0) Application: MOF/COF Linker Characterization

Introduction & Chemical Context

H₄BPTC is a semi-rigid, multidentate ligand. Unlike its isomer 3,3',4,4'-biphenyltetracarboxylic acid (which easily dehydrates to form stable dianhydrides), the 2,2',5,5' isomer possesses unique steric constraints. The carboxylic acid groups are located at the para positions relative to each other on the individual rings (2 vs 5), preventing the formation of stable 5-membered anhydride rings.

Critical Implication: Thermal weight loss events in H₄BPTC are often misinterpreted. Users frequently confuse decarboxylation (irreversible degradation) with dehydration (reversible anhydride formation).

Experimental Workflow (Standard Operating Procedure)

To ensure reproducible thermal data, follow this validated workflow.

G Start Sample Prep Dry Pre-Drying (80°C, Vac, 4h) Start->Dry Remove Physisorbed H2O TGA TGA Setup (Alumina Crucible) Dry->TGA DSC DSC Setup (Al Pan + Pinhole) Dry->DSC Atmosphere Atmosphere (N2 vs Air) TGA->Atmosphere DSC->Atmosphere Analysis Data Interpretation Atmosphere->Analysis Ramp 5-10°C/min

Figure 1: Recommended experimental workflow for thermal analysis of polycarboxylic acid ligands.

Troubleshooting Guide (Q&A Format)

Module A: Pre-Analysis & Sample Handling

Q1: My TGA shows a continuous drift starting from 50°C. Is my sample decomposing? Diagnosis: Likely hygroscopicity . Technical Insight: H₄BPTC forms strong hydrogen-bonded networks in the solid state [1]. It readily adsorbs atmospheric moisture or retains synthesis solvents (ethanol/water). Solution:

  • Perform an isothermal hold at 100°C for 30 minutes inside the TGA before starting the ramp.

  • If the weight stabilizes, the initial loss was solvent. If it continues to drop, check for residual synthesis precursors.

Q2: Which crucible should I use for DSC analysis? Recommendation: Aluminum hermetic pans with a laser-drilled pinhole. Reasoning:

  • Why Aluminum? Good thermal conductivity for detecting subtle glass transitions or melting points.

  • Why Pinhole? H₄BPTC will release gases (H₂O, CO₂) during decomposition. A completely sealed pan will deform or burst (the "pressure cooker" effect), creating artifacts in the heat flow signal.

Module B: Interpreting Decomposition (The "Danger Zone")

Q3: I see a major weight loss step around 280-320°C. Is this anhydride formation? Diagnosis: High probability of Decarboxylation/Cyclization. Technical Insight: Unlike the 3,3',4,4' isomer, the 2,2',5,5' isomer cannot form a 5-membered anhydride ring on the benzene backbone.

  • Mechanism: The proximity of the 2,2' carboxylic acids (due to the ~52° twist in the biphenyl bond [1]) facilitates decarboxylation to form a cyclic ketone (fluorenone derivative) or total skeletal breakdown [2].

  • Validation: Check your TGA-MS (Mass Spec) data.

    • Signal at

      
       (Water) 
      
      
      
      Dehydration.
    • Signal at

      
       (CO₂) 
      
      
      
      Decarboxylation (Irreversible).

Q4: My DSC baseline is messy above 300°C. Why? Diagnosis: Sublimation and Decomposition overlap. Explanation: Polycarboxylic acids often sublime simultaneously with decomposition. The endothermic melting/sublimation competes with exothermic decomposition (oxidative) or endothermic bond breaking. Solution: Run the experiment in hermetic pans (to suppress sublimation) vs. open pans to distinguish the two.

Decomposition Mechanism Visualization

Understanding the structural constraints is vital for interpreting the TGA curve.

Decomposition H4BPTC H4BPTC (Acid Form) [Stable < 200°C] Inter Intermediate State (H-Bond Breaking) H4BPTC->Inter  Heat > 200°C (- H2O Lattice) Fluorenone Cyclic Ketone Formation (Fluorenone Derivative) Inter->Fluorenone  Decarboxylation (-CO2) (Facilitated by 2,2' proximity) Anhydride Intermolecular Anhydride (Crosslinking) Inter->Anhydride  Dehydration (-H2O) (Intermolecular only) Char Char / Total Oxidation (> 450°C) Fluorenone->Char  Heat > 400°C Anhydride->Char

Figure 2: Proposed thermal decomposition pathways for 2,2'-substituted biphenyl acids [2]. Note the competition between dehydration and decarboxylation.

Reference Data Table

Use these theoretical values to validate your TGA weight loss steps.

Molecular EntityFormulaMolecular Weight ( g/mol )Theoretical Loss (Mass %)
H₄BPTC (Intact) C₁₆H₁₀O₈330.250% (Baseline)
Loss of 1 H₂O -18.015.45%
Loss of 1 CO₂ -44.0113.32%
Full Decarboxylation -4 CO₂176.0453.30%
Cyclization (Fluorenone) C₁₅H₈O₅~268.2~18.8% (Loss of H₂O + CO₂)

Note: "Cyclization" refers to the formation of a fluorenone core via the 2,2' acid groups, a common high-temp pathway for this class of compounds [2].

FAQ: Common User Issues

Q: Can I use this ligand for high-temperature MOF synthesis (>200°C)? A: Proceed with caution. While MOFs utilizing this ligand are reported stable up to 300°C [3], the free acid ligand may degrade or isomerize under solvothermal conditions above 180°C. Ensure your synthesis temperature does not trigger premature decarboxylation.

Q: Why is my residue at 600°C higher than expected? A: If running in Nitrogen (Inert) , aromatic ligands form stable "char" (graphitic carbon) that does not burn off. To determine the true inorganic residue (if checking for metal contamination), switch the gas to Air/Oxygen at 600°C to burn off the carbon.

Q: The color of my sample changed from white to yellow/brown after heating to 250°C. A: This indicates the formation of conjugated byproducts (likely fluorenone derivatives) or partial oxidation. It confirms that chemical changes are occurring before the major weight loss step.

References

  • Crystal Structure: Sun, Y., et al. (2016).[1] "1,1'-Biphenyl-2,2',5,5'-tetracarboxylic acid."[1][2] IUCrData, 1, x161138.

  • Decarboxylation Mechanism: Varisco, G., et al. (2015). "Oxidative Ring-Opening of Aromatics: Decomposition of Biphenyl Carboxylic Acids." Energy & Fuels, 29(11). (Describes the competition between decarboxylation and ketonization in 2,2'-acids).

  • MOF Stability: Li, H., et al. (2011). "Synthesis and properties of coordination polymers based on biphenyl-2,2',5,5'-tetracarboxylic acid." CrystEngComm. (Demonstrates MOF stability ranges).

Sources

Technical Support Center: Overcoming Steric Hindrance in 2,2',5,5'-Substituted Biphenyl Ligands

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center dedicated to addressing the unique challenges posed by steric hindrance in 2,2',5,5'-substituted biphenyl ligands. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of synthesizing and utilizing these sterically demanding molecules. By understanding the underlying principles and employing the strategies outlined below, you can significantly improve your experimental outcomes.

I. Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in synthesizing 2,2',5,5'-substituted biphenyls?

The core difficulty lies in the steric clash between the bulky ortho-substituents (at the 2,2' positions). This steric hindrance impedes the formation of the crucial C-C single bond connecting the two aryl rings, a phenomenon known as atropisomerism.[1][2] This restricted rotation can lead to the existence of stable, non-interconverting rotational isomers (atropisomers) which can be isolated as distinct compounds.[1] The energy barrier to rotation must be high enough to allow for the separation of these isomers at a given temperature.[2]

Q2: My Suzuki-Miyaura coupling reaction for a 2,2',5,5'-tetrasubstituted biphenyl is failing or giving very low yields. What are the likely causes?

Low yields in Suzuki-Miyaura couplings of sterically hindered substrates are common and can often be attributed to several factors:

  • Inefficient Oxidative Addition: The bulky ortho-substituents can physically block the palladium catalyst from accessing the aryl halide, slowing down the initial and often rate-limiting oxidative addition step of the catalytic cycle.[3]

  • Difficult Reductive Elimination: The final step of the catalytic cycle, where the new C-C bond is formed, can also be hindered by the steric bulk of the substituents on both coupling partners.[3]

  • Catalyst Deactivation: The formation of inactive palladium black can occur, especially under prolonged reaction times or in the presence of impurities.[3]

  • Suboptimal Ligand Choice: Standard phosphine ligands may not be bulky or electron-rich enough to facilitate the coupling of sterically demanding substrates.

Q3: What is atropisomerism and why is it relevant for these ligands?

Atropisomerism is a type of stereoisomerism that arises from hindered rotation around a single bond.[1] In 2,2',5,5'-substituted biphenyls, the bulky ortho-substituents prevent free rotation around the central C-C bond, leading to the existence of non-superimposable, mirror-image isomers called atropisomers.[2] These isomers are chiral and can have distinct biological activities, making their selective synthesis and characterization crucial in drug discovery and materials science.[1] The stability of these atropisomers depends on the size of the ortho-substituents; larger groups lead to a higher barrier to rotation and more stable isomers.[2]

II. Troubleshooting Guide: Synthesis and Coupling Reactions

This section provides a structured approach to troubleshooting common issues encountered during the synthesis of sterically hindered biphenyl ligands.

Scenario 1: Low or No Yield in Suzuki-Miyaura Coupling

You are attempting to synthesize a 2,2',5,5'-tetrasubstituted biphenyl via a Suzuki-Miyaura coupling, but the reaction is yielding minimal or no product.

Troubleshooting Workflow

start Low/No Yield in Suzuki Coupling ligand Evaluate Ligand Choice start->ligand catalyst Optimize Catalyst System ligand->catalyst If yield is still low success Improved Yield ligand->success Success conditions Adjust Reaction Conditions catalyst->conditions If yield is still low catalyst->success Success alternatives Consider Alternative Couplings conditions->alternatives If all else fails conditions->success Success alternatives->success Success

Caption: Troubleshooting workflow for low-yield Suzuki-Miyaura couplings.

Detailed Troubleshooting Steps:

1. Evaluate Ligand Choice:

  • Problem: Standard ligands like PPh₃ are often ineffective for sterically demanding couplings.

  • Solution: Employ bulky, electron-rich phosphine ligands. These ligands promote the formation of the active monoligated palladium species, which is crucial for the oxidative addition of sterically hindered aryl halides.[4]

    • Recommended Ligands: Buchwald-type biaryl phosphine ligands (e.g., SPhos, XPhos, RuPhos) and bulky alkylphosphine ligands are excellent choices.[5][6] For instance, the use of 2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl (DPDB) has shown success in synthesizing sterically hindered polychlorinated biphenyls.[7]

  • Causality: Bulky ligands increase the steric crowding around the palladium center, which can accelerate the reductive elimination step. Their electron-donating properties also enhance the rate of oxidative addition.[4]

2. Optimize Catalyst System:

  • Problem: The choice of palladium precursor and its concentration can significantly impact the reaction.

  • Solution:

    • Use a Pd(0) source like Pd₂(dba)₃ or a pre-catalyst that readily forms the active Pd(0) species.[8]

    • Increase the catalyst loading. For challenging couplings, a higher catalyst loading (e.g., 2-5 mol%) may be necessary.[5]

  • Causality: A higher concentration of the active catalyst can help to overcome the slow kinetics of the coupling reaction.

3. Adjust Reaction Conditions:

  • Problem: The base, solvent, and temperature play critical roles in the efficiency of the catalytic cycle.

  • Solution:

    • Base: Use a stronger, non-nucleophilic base. K₃PO₄ and Cs₂CO₃ are often more effective than weaker bases like Na₂CO₃.[5][7]

    • Solvent: Aprotic polar solvents such as toluene, dioxane, or DMF are generally preferred.[5]

    • Temperature: Higher temperatures can provide the necessary energy to overcome the activation barrier for the sterically hindered coupling.

  • Causality: The base is crucial for the transmetalation step. A suitable solvent ensures the solubility of all reaction components and can influence the stability and reactivity of the catalytic species.

4. Consider Alternative Coupling Reactions:

  • Problem: In some cases, the Suzuki-Miyaura coupling may not be the most suitable method.

  • Solution: Explore other cross-coupling reactions that are known to be effective for sterically hindered substrates.

    • Ullmann Coupling: This classic reaction uses a copper catalyst and can be effective for synthesizing symmetrical biphenyls, although it often requires harsh reaction conditions.[7]

    • Negishi Coupling: This reaction utilizes an organozinc reagent and is known for its high functional group tolerance and reactivity.[9]

    • Stille Coupling: While involving toxic organotin reagents, the Stille coupling is highly effective for constructing sterically hindered biaryls.[9]

Comparative Data for Cross-Coupling Reactions
ReactionCatalystCoupling PartnerKey AdvantagesKey Disadvantages
Suzuki-Miyaura PalladiumOrganoboronMild conditions, low toxicity[9]Sensitive to steric hindrance
Ullmann CopperAryl HalideGood for symmetrical biphenylsHarsh conditions, low yields[7]
Negishi Palladium/NickelOrganozincHigh reactivity, functional group tolerance[9]Air and moisture sensitive reagents
Stille PalladiumOrganotinExcellent for hindered systemsToxic organotin reagents[9]
Scenario 2: Difficulty in Isolating and Characterizing Atropisomers

You have successfully synthesized a chiral 2,2',5,5'-substituted biphenyl but are struggling to separate and characterize the individual atropisomers.

Troubleshooting Workflow

start Atropisomer Separation Issues chromatography Optimize Chiral Chromatography start->chromatography nmr Utilize Advanced NMR Techniques chromatography->nmr If co-elution occurs characterization Successful Characterization chromatography->characterization Successful Separation xray Perform X-ray Crystallography nmr->xray For absolute configuration nmr->characterization Confirmation of Structure xray->characterization Definitive Structure

Caption: Workflow for the separation and characterization of atropisomers.

Detailed Troubleshooting Steps:

1. Optimize Chiral Chromatography:

  • Problem: Standard silica gel chromatography is ineffective for separating enantiomers.

  • Solution:

    • Chiral Stationary Phases (CSPs): Utilize chiral HPLC or SFC (Supercritical Fluid Chromatography) with a suitable CSP. Polysaccharide-based CSPs (e.g., Chiralcel®, Chiralpak®) are often effective.

    • Mobile Phase Optimization: Systematically screen different mobile phase compositions (e.g., varying ratios of hexane/isopropanol or other solvent systems) to achieve baseline separation.

  • Causality: CSPs create a chiral environment that allows for differential interaction with the two enantiomers, leading to their separation.

2. Utilize Advanced NMR Techniques:

  • Problem: Standard ¹H and ¹³C NMR may not be sufficient to distinguish between atropisomers.

  • Solution:

    • Chiral Shift Reagents: The addition of a chiral lanthanide shift reagent can induce diastereotopic shifts in the NMR spectra of the enantiomers, allowing for their differentiation and quantification.

    • Nuclear Overhauser Effect (NOE) Spectroscopy: 2D NOESY or ROESY experiments can provide through-space correlations that help to elucidate the relative stereochemistry of the atropisomers.

  • Causality: Chiral shift reagents form diastereomeric complexes with the enantiomers, leading to different chemical shifts. NOE provides information about the spatial proximity of protons, which can be used to determine the three-dimensional structure.

3. Perform X-ray Crystallography:

  • Problem: Determining the absolute configuration of the atropisomers can be challenging.

  • Solution: If a suitable single crystal can be obtained, single-crystal X-ray diffraction is the most definitive method for determining the absolute configuration.

  • Causality: X-ray crystallography provides a precise three-dimensional map of the electron density in the crystal, allowing for the unambiguous determination of the molecular structure.

III. Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of a Sterically Hindered Substrate

This protocol is a starting point and may require optimization for specific substrates.

  • Reaction Setup: In a flame-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add the palladium precursor (e.g., Pd₂(dba)₃, 2.5 mol%), the bulky phosphine ligand (e.g., SPhos, 6 mol%), and the aryl halide (1.0 mmol).

  • Addition of Reagents: Add the arylboronic acid (1.2 mmol) and a strong base (e.g., K₃PO₄, 2.0 mmol).

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene, 5 mL).

  • Reaction: Stir the mixture at an elevated temperature (e.g., 100-110 °C) and monitor the reaction progress by TLC or GC-MS.

  • Workup: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and filter through a pad of Celite. Wash the filter cake with additional organic solvent.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica gel.

Protocol 2: Chiral HPLC Separation of Atropisomers
  • Column Selection: Choose a chiral column with a stationary phase known to be effective for biaryl separations (e.g., a polysaccharide-based CSP).

  • Mobile Phase Preparation: Prepare a series of mobile phases with varying ratios of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol or ethanol). Ensure all solvents are HPLC grade.

  • Method Development: Start with an isocratic elution method (e.g., 90:10 hexane:isopropanol) and inject a small amount of the racemic mixture.

  • Optimization: If separation is not achieved, systematically vary the mobile phase composition and flow rate. A gradient elution may be necessary for complex mixtures.

  • Collection: Once baseline separation is achieved, perform preparative injections to collect the individual enantiomers.

  • Analysis: Analyze the collected fractions by analytical chiral HPLC to confirm their enantiomeric purity.

IV. Conclusion

Overcoming the challenges associated with steric hindrance in 2,2',5,5'-substituted biphenyl ligands requires a systematic and informed approach. By carefully selecting the appropriate synthetic methodology, optimizing reaction conditions, and employing advanced analytical techniques, researchers can successfully synthesize, separate, and characterize these valuable molecules. This guide provides a foundation of knowledge and practical troubleshooting strategies to aid in these endeavors.

References

Sources

Technical Support Center: [1,1'-Biphenyl]-2,2',5,5'-tetracarboxylic Acid (H₄BPTC) Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Ticket Priority: High (Phase Purity & Ligand Quality) Assigned Specialist: Senior Application Scientist, Organic Synthesis Division

Introduction: The Criticality of Ligand Purity

Welcome to the technical guide for the synthesis and purification of [1,1'-Biphenyl]-2,2',5,5'-tetracarboxylic acid (H₄BPTC) . This ligand is a structural cornerstone for high-porosity Metal-Organic Frameworks (MOFs), such as the PCN-14 and NOTT-100 series.

In reticular chemistry, "phase purity" often conflates two distinct issues:

  • Chemical Purity: The absence of partial hydrolysis intermediates (mono/di-esters) and transition metal catalysts (copper).

  • Crystalline Phase Purity: The solvation state and polymorph of the ligand itself, which dictates the nucleation kinetics during MOF assembly.

A ligand purity of <98% or trace copper contamination (>50 ppm) can completely arrest MOF crystal growth or lead to amorphous coordination polymers rather than the desired porous topology.

Synthesis Workflow & Critical Control Points

The industry-standard route utilizes an Ullmann Homocoupling of dimethyl 2-iodoterephthalate, followed by aggressive hydrolysis. The steric bulk at the 2,2' positions (ortho to the biphenyl bond) creates significant kinetic barriers to both coupling and hydrolysis.

Master Protocol Visualization

G Start Precursor: Dimethyl 2-iodoterephthalate Step1 Ullmann Coupling (Cu Bronze, DMF, 110°C) Start->Step1 Check1 CCP 1: Complete Conversion? (Check TLC/GC-MS) Step1->Check1 Check1->Step1 No (Add more Cu/Time) Inter Intermediate: Tetramethyl ester Check1->Inter Yes Step2 Hydrolysis (KOH, EtOH/H2O, Reflux) Inter->Step2 Check2 CCP 2: Steric Hindrance (2,2' esters hydrolyze slowly) Step2->Check2 Check2->Step2 Cloudy/Ppt (Continue Reflux) Acid Acidification (pH < 1) Check2->Acid Clear Solution Crude Crude H4BPTC (Likely Green/Blue) Acid->Crude Purify Purification Protocol (EDTA Wash + Recrystallization) Crude->Purify Final Pure H4BPTC (White Microcrystals) Purify->Final

Figure 1: Logical flow of H₄BPTC synthesis highlighting Critical Control Points (CCP) where phase purity is most often compromised.

Troubleshooting Guides: Phase Purity & Contamination

Issue A: The "Green Tint" (Copper Contamination)

Symptom: The final powder is off-white, grey, or light green. Root Cause: The Ullmann reaction uses excess copper.[1][2] H₄BPTC is a powerful chelating agent; upon acidification, it co-precipitates with residual Cu(II) ions trapped in the lattice. Impact: Copper impurities act as "poison" defect sites in MOF synthesis, preventing correct node formation.

Corrective Protocol (The EDTA Chelation System): Do not rely on simple water/acid washes. You must use a competitive chelator.

  • Dissolve crude H₄BPTC in minimal 2M NaOH (ensure pH > 10).

  • Add Disodium EDTA (0.5 equivalents relative to H₄BPTC).

  • Stir at 60°C for 1 hour. The solution may turn deep blue (Cu-EDTA complex).

  • Filter the hot solution through Celite to remove any colloidal Cu⁰ or Cu₂O.

  • Slowly acidify the filtrate with 6M HCl to pH < 1.

  • Filter the white precipitate and wash copiously with water.

  • Validation: The filtrate should be blue (Cu-EDTA), but the solid must be stark white.

Issue B: The "Extra Peaks" (Incomplete Hydrolysis)

Symptom: ¹H NMR shows small singlets or multiplets in the aliphatic region (3.6–3.9 ppm) or complex aromatic splitting. Root Cause: Steric Hindrance. The ester groups at the 2 and 2' positions are sandwiched between the two phenyl rings. They are significantly more resistant to hydrolysis than the 5,5' esters. Impact: Using partial esters in MOF synthesis leads to "capped" linkers and framework collapse.

Corrective Protocol (High-Energy Hydrolysis): Standard reflux in THF/Water often fails.

  • Solvent Switch: Use Ethanol/Water (1:1) or Ethylene Glycol (if atmospheric reflux is insufficient).

  • Base Strength: Use KOH (30 equivalents) instead of NaOH or LiOH. The potassium salt is often more soluble in alcohols, allowing higher kinetic rates.

  • Duration: Reflux must be maintained for at least 24–48 hours .

  • Monitoring: Do not stop until the reaction mixture is a completely clear, single-phase solution. Any turbidity suggests intermediate esters (which are less soluble in water than the tetra-anion).

Issue C: PXRD Pattern Mismatch (Polymorphism & Solvation)

Symptom: Your PXRD pattern differs from the literature reference, yet NMR confirms chemical purity. Root Cause: H₄BPTC forms strong hydrogen-bonded networks. It readily forms solvates with water, DMF, or DMSO. Different drying methods (vacuum vs. oven vs. lyophilization) yield different polymorphs. Impact: Solvated ligands can introduce unwanted guests into the MOF synthesis, altering the pore chemistry.

Corrective Protocol (Desolvation):

  • Solvent Exchange: Wash the final acid precipitate with acetone (to remove water).

  • Activation: Dry under high vacuum (< 10 mbar) at 80°C for 12 hours.

  • Note: Amorphous halos in PXRD are common if the drying is too rapid. This does not necessarily indicate chemical impurity.

Analytical Validation Standards

Use this table to validate your product before proceeding to MOF synthesis.

ParameterAcceptance CriteriaMethod / Notes
Appearance White powderAny green/grey hue indicates Cu contamination.
¹H NMR (DMSO-d₆) No peaks 0–3 ppmAbsence of methyl ester peaks (~3.8 ppm).
¹H NMR Integration 1:1:1 Ratio (approx)Aromatic region only. H3, H4, H6 protons.[3]
Solubility Soluble in DMSO, DMF, dilute base.Insoluble in Water, Chloroform, Acetone.
Residual Copper < 10 ppmICP-MS (Ideal) or Colorimetric check.
NMR Interpretation Guide

Due to the atropisomerism (restricted rotation around the 1,1' bond), the aromatic signals may appear broadened or split depending on the temperature and solvent.

  • Expected Shift: Aromatic protons typically appear between 7.0 and 8.5 ppm .

  • Key Impurity: Look for the monodecarboxylated byproduct . If the Ullmann coupling runs too hot (>200°C), you may lose a CO₂ group. This destroys the symmetry, leading to complex multiplet patterns.

Frequently Asked Questions (FAQ)

Q: Can I use 2-bromo-terephthalate instead of the iodo-precursor? A: It is not recommended. The C-Br bond is stronger than the C-I bond. Ullmann coupling of aryl bromides requires higher temperatures or palladium catalysts (Suzuki coupling), which introduces different contamination risks (Pd black). The iodo-precursor allows for milder copper-mediated coupling [1].

Q: My product is insoluble in everything except base. How do I take an NMR? A: H₄BPTC is a rigid tetracarboxylic acid. It is insoluble in CDCl₃. You must use DMSO-d₆ or NaOD/D₂O . If using DMSO, ensure the sample is dry; water peaks can obscure the aromatic region.

Q: Why does the reaction turn black during coupling? A: This is normal. The "Ullmann Black" is a mix of copper oxides and complexed copper species. It does not indicate failure, but it does necessitate the rigorous filtration and EDTA washing steps described in Module 3 [2].

Q: Can I purify the intermediate ester instead? A: Yes, and you should. The tetramethyl ester intermediate is soluble in chloroform/DCM and can be purified via column chromatography (Silica, Hexane/Ethyl Acetate gradient). Purifying the ester before hydrolysis is the most effective way to ensure the final acid is chemically pure, as the acid itself cannot be chromatographed [3].

References

  • Ullmann Coupling Mechanism & Catalysis

    • Sperotto, E. et al. "The Mechanism of the Modified Ullmann Reaction." Dalton Transactions, 2010.

  • Synthesis of PCN-14 Ligand (H₄BPTC)

    • Ma, S. et al. "A Metal-Organic Framework with a Hierarchical Pore Structure." Journal of the American Chemical Society, 2008. (Detailed synthesis of the ligand in Supporting Info).

  • Purification Strategies for Carboxylic Acids

    • Armarego, W. L. F. Purification of Laboratory Chemicals. Butterworth-Heinemann, 2017. (Standard protocols for recrystallization of aromatic acids).

Disclaimer: This guide is intended for qualified research personnel. Standard chemical safety protocols (PPE, fume hood usage) must be observed when handling copper catalysts and strong acids.

Sources

Technical Support: Activation & Troubleshooting for Porous [1,1'-Biphenyl]-2,2',5,5'-tetracarboxylate MOFs

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

You are working with a Metal-Organic Framework (MOF) constructed from [1,1'-Biphenyl]-2,2',5,5'-tetracarboxylic acid (


).[1][2] Unlike its planar isomer (3,3',5,5'), the 2,2'-substitution induces a significant dihedral twist (

) between the phenyl rings due to steric hindrance.[1]

The Challenge: While this twist creates unique cage topologies (often NbO or PtS type), it introduces structural flexibility. Upon removal of guest solvents, the capillary forces exerted by high-boiling solvents (DMF/DMSO) often exceed the mechanical modulus of the framework, leading to phase collapse or amorphization .

This guide provides a rigorous, self-validating activation protocol designed to mitigate capillary stress and maximize BET surface area.[1]

Module 1: The "Golden Path" Activation Protocol

Prerequisite: Do not attempt direct thermal activation from DMF.[1] The surface tension of DMF (


) combined with high heat will destroy your crystal lattice.
Phase A: Solvent Exchange (The Gradient Method)

Goal: Replace high-boiling, high-surface-tension solvents (DMF/DEF) with a volatile, low-surface-tension carrier (Acetone or Ethanol).[1][3]

StepActionDurationTechnical Rationale
1 Decant synthesis mother liquor.ImmediateRemove unreacted ligand/metal salt.[1]
2 Wash with fresh DMF.3x over 24hEnsure pores are free of oligomers.
3 Gradient Exchange (DMF

Acetone).Start with 50:50 DMF:Acetone mixture.[1]
6 hoursPrevents osmotic shock to the crystals.
4 Full Exchange (100% Dry Acetone).Refresh solvent every 8 hours.[1]3 days (9x total)Critical: Acetone must be anhydrous. Water traces can hydrolyze Cu-paddlewheels.
5 Validation Check: NMR of supernatant.[1]--Take 50

L of supernatant, dry, dissolve in DMSO-

. If DMF peaks are visible, repeat Step 4.
Phase B: Activation (Supercritical vs. Vacuum)

Option 1: Supercritical


 Drying (Recommended) 
Best for: High-porosity, fragile frameworks (e.g., Cu-based variants).[1][3]
  • Transfer acetone-solvated crystals to the sc

    
     dryer chamber.
    
  • Liquid Exchange: Flow liquid

    
     at 
    
    
    
    C, 50 bar for 4 hours.
  • Supercritical Transition: Raise T to

    
    C, P to 85 bar. Hold for 1 hour.
    
  • Bleed: Depressurize slowly (

    
     bar/min). Fast venting causes crystal cracking.[1]
    

Option 2: High-Vacuum Thermal Activation (Standard) Only use if sc


 is unavailable.[1][3]
  • Connect sample to a vacuum line (

    
     Torr).[1]
    
  • Cold Evacuation: Hold at

    
    C (ice bath) for 2 hours to remove bulk acetone.
    
  • Ramp: Heat at

    
    C/min to activation temperature  (typically 100-120°C for Cu-bptc).
    
  • Hold: Maintain temperature for 12-16 hours.

Module 2: Troubleshooting & Diagnostics (Q&A)
Q1: My crystals turned from blue to dark purple/black, but the XRD is amorphous. What happened?

Diagnosis: Structural Collapse.[1][4] Explanation: The color change indicates the removal of axial solvent ligands from the Cu-paddlewheel (a desired Jahn-Teller distortion).[1] However, the amorphous XRD indicates the framework could not support the void space and collapsed. Fix:

  • Your solvent exchange was likely incomplete.[1] Residual DMF exerts massive capillary force during heating.[1] Action: Extend Phase A (Step 4) by 24 hours.

  • The activation temperature was too high.[1] Action: Lower activation T by

    
    C.
    
  • Switch to sc

    
    .  This eliminates gas-liquid surface tension entirely (
    
    
    
    ).[1]
Q2: My BET surface area is only 400

, but literature suggests >1000

.

Diagnosis: Pore Blockage / Incomplete Activation. Explanation: The framework is intact (crystalline), but "heavy" solvent molecules or unreacted ligands are trapped in the pores. Fix:

  • The "Soak" Test: Digest 5mg of activated MOF in DCl/DMSO-

    
    . Run H-NMR. If you see broad aromatic peaks (oligomers) or sharp DMF peaks, your washing (Phase A) was insufficient.
    
  • Remedy: Re-solvate the sample in DMF, heat to

    
    C for 4 hours, and restart the exchange process.
    
Q3: The crystals crack/shatter immediately upon adding acetone.

Diagnosis: Osmotic Shock. Explanation: The solvent exchange rate is too fast. The 2,2'-bptc ligand creates a rigid-yet-twisted pore that cannot expand/contract rapidly.[1] Fix: Use the Gradient Exchange method (Step 3 in Phase A). Go 75:25 (DMF:Acetone)


 50:50 

25:75

100.[1]
Module 3: Experimental Logic & Workflows
Workflow 1: The Activation Decision Tree

Use this flow to determine the correct activation path for your specific batch.

ActivationLogic Start Synthesized H4bptc MOF (Solvated in DMF) Exchange Solvent Exchange (DMF -> Acetone) Start->Exchange Check Check Supernatant (H-NMR) Exchange->Check Check->Exchange DMF Detected Decision Access to scCO2? Check->Decision Clean SCCO2 Supercritical CO2 Drying (T=35C, P=85 bar) Decision->SCCO2 Yes (Recommended) VacHeat Vacuum Activation (Ramp 1C/min to 110C) Decision->VacHeat No Analysis Analysis: PXRD + BET SCCO2->Analysis VacHeat->Analysis

Caption: Logical flow for activating sterically congested MOFs. Note the recursive loop at the NMR check to ensure purity before heating.

Workflow 2: Troubleshooting Low Surface Area

Use this when your BET data does not match theoretical predictions.[1]

Troubleshooting Problem Low BET Surface Area XRD Check PXRD Problem->XRD Amorphous Result: Amorphous XRD->Amorphous Crystalline Result: Crystalline XRD->Crystalline Collapse Diagnosis: Pore Collapse Action: Use scCO2 Amorphous->Collapse Blockage Diagnosis: Pore Blockage Action: Acid Digest NMR Crystalline->Blockage Solvent NMR: Solvent Peaks Fix: Longer Exchange Blockage->Solvent Ligand NMR: Ligand Peaks Fix: Hot DMF Wash Blockage->Ligand

Caption: Diagnostic pathway for distinguishing between structural collapse (irreversible) and pore blockage (reversible).[1][3]

References
  • Su, F., et al. (2020).[1] "Two ZnII-based MOFs constructed with biphenyl-2,2',5,5'-tetracarboxylic acid and flexible N-donor ligands: syntheses, structures and properties." Acta Crystallographica Section C, 76(6), 547-556.[1][3]

  • Farha, O. K., & Hupp, J. T. (2010).[1][5] "Rational Design, Synthesis, Purification, and Activation of Metal-Organic Framework Materials." Accounts of Chemical Research, 43(8), 1166–1175.[5] [1]

  • Liu, Z., et al. (2018).[1] "Biphenyl tetracarboxylic acid-based metal–organic frameworks: a case of topology-dependent thermal expansion." Materials Horizons, 5, 486-493.[1] [1]

  • Mondloch, J. E., et al. (2013).[1] "Activation of metal–organic framework materials."[1][2][4][5][6][7][8] CrystEngComm, 15, 9258-9264.[1] [1]

Sources

Validation & Comparative

Structural Directives in Reticular Chemistry: A Comparative Guide to Single Crystal X-Ray Diffraction Data of[1,1'-Biphenyl]-2,2',5,5'-tetracarboxylic Acid Complexes

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Causality

As a Senior Application Scientist in crystallographic and materials research, I frequently evaluate how ligand pre-organization dictates the ultimate topology of Metal-Organic Frameworks (MOFs) and Coordination Polymers (CPs). The[1,1'-biphenyl]-2,2',5,5'-tetracarboxylic acid (H4bptc) ligand offers a masterclass in steric-driven structural design.

When analyzing the single-crystal X-ray diffraction (SCXRD) data of these complexes, the primary crystallographic signature is the forced non-planarity of the ligand. In the free acid, the dihedral angle between the phenyl rings resolves to 51.90(4)° in the monoclinic C2/c space group[1]. This twisted conformation is a direct causal result of the severe steric clash between the bulky carboxylate groups at the 2 and 2' positions[1].

By contrast, the 3,3',5,5'-isomer lacks this proximal hindrance, allowing it to adopt a nearly planar conformation that readily forms classic paddlewheel secondary building units (SBUs), such as those seen in the highly porous MOF-505 (nbo topology)[2]. The 2,2',5,5'-isomer's inability to form planar nodes forces it to act as a pre-organized chiral or helical building block, fundamentally altering the resulting network topology.

LigandTopology L1 2,2',5,5'-H4bptc (Sterically Hindered) C1 Twisted Conformation (Dihedral ~52°) L1->C1 L2 3,3',5,5'-H4bptc (Unobstructed) C2 Planar Conformation (Dihedral ~0°) L2->C2 S1 Diverse SBUs (Tetrahedral/Octahedral Co) C1->S1 S2 Paddlewheel SBUs (Cu2(COO)4) C2->S2 T1 Helical / Ribbon 3D Networks (e.g., (2,4)-connected) S1->T1 T2 Highly Porous nbo Nets (e.g., MOF-505) S2->T2

Structural divergence pathway dictated by ligand isomerism and steric hindrance.

Comparative Crystallographic Performance Data

To objectively evaluate the utility of 2,2',5,5'-H4bptc, we must benchmark its crystallographic behavior against alternative tetracarboxylate ligands commonly used in drug delivery and gas storage MOFs.

Ligand / AlternativeIsomer TypeFree Ligand Dihedral AngleDominant SBU GeometryTypical Network TopologyPorosity Profile
H4bptc (Target) 2,2',5,5'-biphenyl51.90(4)°[1]Tetrahedral / Octahedral Mononuclear(2,4)- or (4,4)-connected helical/ribbon 3D[3]Low to Moderate
H4bptc (Alternative) 3,3',5,5'-biphenyl~0° - 15° (Planar-leaning)Cu2(COO)4 Paddlewheelnbo / fof nets (e.g., MOF-505)[2]Extremely High
H4btec (Pyromellitic Acid) N/A (Single Ring)0° (Strictly Planar)Variable (Often dense 1D/2D chains)Dense 2D/3D gridsVery Low
Case Studies in SCXRD: Co(II) Coordination Polymers

The structural impact of the 51.90° twist is beautifully illustrated when 2,2',5,5'-H4bptc is reacted with Co(II) salts and flexible N-donor ancillary ligands:

  • Complex I ([Co2(o,m-bpta)(1,3-bimb)2]n): The use of the meta-substituted 1,3-bimb ligand forces the central Co(II) atoms into a tetrahedral[CoN2O2] geometry[3]. The twisted (o,m-bpta)4- linkers bridge these nodes to form a (2,4)-connected 3D network characterized by distinct left- and right-handed helical chains[3].

  • Complex II ({[Co2(o,m-bpta)(1,4-bimb)2(H2O)2]·4H2O}n): Switching to the para-substituted 1,4-bimb alters the local coordination environment to an octahedral [CoN2O4] geometry[3]. This shifts the global topology to a (4,4)-connected 3D network featuring robust ribbon-like chains[3].

Validated Experimental Protocol for SCXRD Analysis

To ensure high-fidelity structural data, the following self-validating workflow must be strictly adhered to. Each step is designed to preserve the delicate single-crystal domains of these coordination polymers.

Step 1: Solvothermal Synthesis & Controlled Nucleation

Causality: Rapid precipitation yields microcrystalline powders unsuitable for SCXRD. Solvothermal conditions allow for reversible metal-ligand bond formation, which is thermodynamically driven to "heal" defects and produce pristine single crystals.

  • Combine 0.1 mmol of H4bptc, 0.2 mmol of CoCl2·6H2O, and 0.2 mmol of the chosen N-donor ligand (e.g., 1,3-bimb) in a 10 mL mixed solvent system (typically DMF/H2O, 3:1 v/v).

  • Seal the mixture in a Teflon-lined stainless steel autoclave.

  • Program the oven to ramp to 120°C over 12 hours, hold isothermally for 72 hours, and cool to room temperature at a rate of 2°C/hour.

    • Self-Validation Check: The slow cooling rate is the critical variable. Cooling rates >5°C/hour typically induce crystal twinning or intergrowth, which will manifest as split diffraction spots during data collection.

Step 2: Crystal Harvesting and Cryo-Mounting

Causality: MOFs and CPs often contain volatile guest solvents. Exposure to ambient air causes rapid solvent evaporation, leading to structural collapse and loss of single-crystal integrity (cracking/opacity).

  • Immediately submerge the extracted mother liquor containing the crystals into a generous drop of Paratone-N oil on a glass slide.

  • Select a crystal with ideal dimensions (approximately 0.1 x 0.1 x 0.1 mm) under a polarized light microscope.

    • Self-Validation Check: Complete and uniform optical extinction under cross-polarizers validates the single-domain nature of the crystal.

  • Mount the crystal on a MiTeGen loop and immediately transfer it to the diffractometer goniometer under a continuous 100 K nitrogen cold stream.

Step 3: SCXRD Data Collection & Structure Solution

Causality: Collecting data at 100 K minimizes atomic thermal vibrations (Debye-Waller factors), drastically improving high-angle diffraction intensity and allowing for precise localization of lighter atoms.

  • Utilize a diffractometer equipped with a Mo Kα microfocus source (

    
     Å) and a photon-counting pixel array detector.
    
  • Execute a strategy of

    
     and 
    
    
    
    scans to achieve >99.5% completeness up to
    
    
    .
    • Self-Validation Check: Monitor the internal agreement factor (

      
      ). An 
      
      
      
      confirms that the integration parameters and multi-scan absorption corrections are accurately modeling the crystal's diffraction physics.
  • Solve the phase problem using intrinsic phasing (SHELXT) and refine the structure using full-matrix least-squares on

    
     (SHELXL).
    
  • Handling Disordered Solvent: If the framework pores contain highly disordered solvent molecules that cannot be modeled discretely, apply the SQUEEZE routine in PLATON to calculate and subtract the void electron density.

SCXRDWorkflow S1 Crystal Mounting (Paratone Oil) S2 Data Collection (100K, Mo Kα) S1->S2 S3 Integration & Absorption Correction S2->S3 S4 Structure Solution (SHELXT) S3->S4 S5 Refinement & Validation (SHELXL/PLATON) S4->S5

Standardized SCXRD data acquisition and structure refinement workflow.

References

  • Source: nih.
  • Source: berkeley.
  • Source: iucr.

Sources

A Tale of Two Linkers: A Comparative Guide to Porosity in MOFs Derived from Terephthalic Acid vs. [1,1'-Biphenyl]-2,2',5,5'-tetracarboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of materials science, Metal-Organic Frameworks (MOFs) represent a frontier of innovation, prized for their exceptionally high porosity and tunable structures. These crystalline materials, constructed from metal nodes and organic linkers, are akin to molecular scaffolding, creating vast internal surface areas that make them prime candidates for applications ranging from gas storage and separation to catalysis and drug delivery. The ultimate architecture and, consequently, the porosity of a MOF are dictated by the geometry and functionality of its constituent parts.

This guide provides an in-depth comparison of two organic linkers that yield vastly different MOF structures and porosities: the simple, foundational terephthalic acid (also known as benzene-1,4-dicarboxylic acid or BDC) and the more complex [1,1'-Biphenyl]-2,2',5,5'-tetracarboxylic acid (BPTC) . For researchers, understanding how the subtle yet significant differences between these linkers translate into macroscopic properties is crucial for the rational design of new materials with tailored functionalities. We will delve into the structural implications of each linker, present supporting experimental data, and outline the methodologies required to validate these properties.

Part 1: The Influence of Linker Architecture

The transition from a simple phenyl-based linker to a biphenyl system, and from a dicarboxylate to a tetracarboxylate, fundamentally alters the geometric possibilities for framework construction. This is the core principle of reticular chemistry: the blueprint of the components determines the final edifice.

Terephthalic Acid (BDC): The Linear Pillar

Terephthalic acid is a rigid, linear linker with two carboxylate groups at opposite ends (para-positions). This simple geometry favors the formation of relatively straightforward, highly symmetric networks. It is the building block for some of the most iconic MOFs, such as MOF-5 and the MIL series, often acting as a simple "strut" or "pillar" connecting metal clusters.

[1,1'-Biphenyl]-2,2',5,5'-tetracarboxylic Acid (BPTC): The Multi-Point Connector

BPTC is a significantly more complex linker. Its key features include:

  • Four Connection Points: As a tetracarboxylate, it can coordinate with more metal ions, increasing the connectivity of the resulting framework. This can enhance structural stability.

  • Non-coplanar Structure: The two phenyl rings in the biphenyl core are not fixed in a single plane and can rotate along the central C-C bond. This torsional flexibility can lead to more complex and varied three-dimensional topologies.

  • Increased Length: The larger size of the BPTC linker has the potential to create larger pores within the framework, a strategy often employed to increase overall porosity.

Linker_Structures cluster_BDC Terephthalic Acid (BDC) cluster_BPTC [1,1'-Biphenyl]-2,2',5,5'-tetracarboxylic Acid (BPTC) BDC BPTC Solvothermal_Synthesis cluster_prep Preparation Metal_Sol Dissolve Metal Salt in Solvent Mix Combine Solutions in Autoclave Metal_Sol->Mix Linker_Sol Dissolve Organic Linker in Solvent Linker_Sol->Mix Heat Seal & Heat (e.g., 120°C, 24h) Mix->Heat Cool Cool to Room Temperature Heat->Cool Isolate Isolate Crystals (Filtration) Cool->Isolate Wash Wash with Fresh Solvent Isolate->Wash Activate Activate (Vacuum & Heat) Wash->Activate Product Porous MOF Product Activate->Product

Caption: Workflow for solvothermal MOF synthesis.

Protocol 2: Porosity Measurement by N₂ Adsorption (BET Analysis)

This protocol determines the specific surface area, pore volume, and pore size distribution.

  • Sample Preparation (Degassing): Place a precisely weighed amount of the activated MOF sample (typically 50-100 mg) into a sample tube. Heat the sample under high vacuum at a specific temperature (e.g., 120-180°C) for several hours. This "degassing" step removes any adsorbed atmospheric gases or residual moisture.

  • Measurement Setup: Transfer the sample tube to the analysis port of a gas physisorption analyzer. Immerse the sample tube in a dewar of liquid nitrogen (77 K) to maintain a constant temperature.

  • Adsorption Isotherm: The instrument introduces small, controlled doses of high-purity nitrogen gas into the sample tube. It measures the pressure equilibrium after each dose. This process is repeated, incrementally increasing the pressure, to generate the adsorption branch of the isotherm.

  • Desorption Isotherm: The pressure is then incrementally decreased, and the amount of gas desorbing from the sample is measured to generate the desorption branch.

  • Data Analysis:

    • BET Surface Area: Apply the Brunauer-Emmett-Teller (BET) theory to a specific linear region of the adsorption isotherm (typically in the relative pressure P/P₀ range of 0.05 to 0.30) to calculate the specific surface area (in m²/g). [1] * Pore Volume: The total pore volume is typically calculated from the amount of gas adsorbed at a relative pressure close to saturation (e.g., P/P₀ = 0.99).

    • Pore Size Distribution: Models such as Barrett-Joyner-Halenda (BJH) or Density Functional Theory (DFT) are applied to the isotherm data to calculate the distribution of pore sizes. [2]

BET_Analysis cluster_analysis Data Analysis Degas Degas Sample (Heat & Vacuum) Measure Measure N₂ Adsorption/ Desorption at 77 K Degas->Measure Isotherm Generate Isotherm Plot (Volume vs. P/P₀) Measure->Isotherm BET Calculate BET Surface Area Isotherm->BET PV Determine Total Pore Volume Isotherm->PV PSD Calculate Pore Size Distribution (BJH/DFT) Isotherm->PSD

Caption: Workflow for porosity characterization.

Conclusion

The comparison between terephthalic acid and [1,1'-Biphenyl]-2,2',5,5'-tetracarboxylic acid as linkers for MOF synthesis offers a clear lesson in the principles of reticular chemistry.

  • Terephthalic acid is a foundational linker that serves as a reliable building block for creating MOFs with exceptionally high porosity. Its simple, rigid, and linear geometry is ideal for constructing robust, non-interpenetrated frameworks that have become benchmarks in the field.

  • [1,1'-Biphenyl]-2,2',5,5'-tetracarboxylic acid introduces a higher level of complexity and potential. Its tetratopic nature and structural flexibility open the door to novel network topologies that cannot be achieved with simpler linkers. While this complexity can sometimes lead to interpenetration, which reduces accessible porosity, it also provides a pathway for designing MOFs with unique pore environments and functionalities.

For researchers and drug development professionals, the choice of linker is a critical decision. For applications requiring maximum surface area and established synthesis protocols, terephthalic acid-based systems are often the superior choice. For those seeking to explore novel structures, create complex pore geometries, or require higher framework connectivity for enhanced stability, the BPTC linker and its analogues present a compelling, albeit more challenging, design alternative. The ultimate porosity is a delicate balance between the linker's geometry, the metal node's coordination preference, and the precise control of the self-assembly process during synthesis.

References

  • Su, F., Yu, J., Zhou, C., Li, S., Ma, P., Zhang, X., & Wang, Z. (2020). Two ZnII-based MOFs constructed with biphenyl-2,2',5,5'-tetracarboxylic acid and flexible N-donor ligands: syntheses, structures and properties. Acta Crystallographica Section C, Structural Chemistry, 76(Pt 6), 547–556. [Link]

  • Zhang, Y., et al. (2018). Porous Metal–Organic Polyhedra: Morphology, Porosity, and Guest Binding. Journal of the American Chemical Society. [Link]

  • Piscopo, C. G., et al. (2017). B.E.T. surface area and total pore volume of synthesized MOFs. ResearchGate. [Link]

  • Qian, J., Jiang, F., Yuan, D., & Hong, M. (2013). Increase in pore size and gas uptake capacity in indium-organic framework materials. Journal of Materials Chemistry A. [Link]

  • Grünker, R., Bon, V., Müller, P., Stoeck, U., Krause, S., Mueller, U., Senkovska, I., & Kaskel, S. (2014). A new metal–organic framework with ultra-high surface area. Chemical Communications, 50(26), 3450–3452. [Link]

  • Su, F., Yu, J., Zhou, C., Li, S., Ma, P., & Zhang, X. (2020). Two CoII coordination polymers of biphenyl-2,2′,5,5′-tetracarboxylic acid with flexible N-donor ligands: syntheses, structures and magnetic properties. ResearchGate. [Link]

  • Farooq, K., Siddique, M., et al. (2025). Zinc-based metal–organic frameworks for high-efficiency adsorption of Pb(II) and Cu(II) ions from an aqueous solution: synthesis, characterization, and performance evaluation. Progress in Reaction Kinetics and Mechanism. [Link]

  • Al-Dalali, S., et al. (2022). The Synthesis of Metal–Organic-Framework-Based Ternary Nanocomposite for the Adsorption of Organic Dyes from Aqueous Solutions. Magnetochemistry. [Link]

  • EAG Laboratories. (n.d.). Surface Area | Pore Size | BET and DFT. [Link]

  • BSD Instrument. (2025). How Does The BET Surface Area Analyzer Measure Pore Size Distribution? [Link]

Sources

FTIR and NMR spectroscopic characterization of [1,1'-Biphenyl]-2,2',5,5'-tetracarboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the spectroscopic characterization of [1,1'-Biphenyl]-2,2',5,5'-tetracarboxylic acid , a critical organic linker used in the synthesis of Metal-Organic Frameworks (MOFs).

Executive Summary

[1,1'-Biphenyl]-2,2',5,5'-tetracarboxylic acid (often abbreviated as H₄(o,m-bpta) or 2,2',5,5'-H₄bptc ) is a rigid, tetratopic ligand. Unlike its more common isomer, [1,1'-Biphenyl]-3,3',5,5'-tetracarboxylic acid, the 2,2',5,5'-isomer possesses a significant torsional twist around the central C–C bond due to steric hindrance between the carboxylic acid groups at the 2 and 2' positions. This guide compares its FTIR and NMR signatures against its planar alternatives, providing a robust framework for structural verification.

Synthesis & Structural Context

To understand the spectral data, one must first understand the molecule's origin and geometry.

  • Synthesis Route: The compound is typically synthesized via the Ullmann coupling of 1-bromo-2,5-dimethylbenzene to form 2,2',5,5'-tetramethylbiphenyl, followed by exhaustive oxidation with KMnO₄.

  • Structural Geometry: The steric repulsion between the ortho (2,2') substituents forces the two phenyl rings to rotate out of planarity, resulting in a dihedral angle typically between 50° and 90° . This breaks the conjugation between the rings, distinctively affecting the NMR chemical shifts compared to planar biphenyl derivatives.

FTIR Spectroscopic Characterization

Fourier Transform Infrared (FTIR) spectroscopy is the primary tool for confirming the presence of the carboxylic acid functional groups and analyzing the hydrogen-bonding network in the solid state.

Key Spectral Features
Functional GroupWavenumber (cm⁻¹)Vibrational ModeDiagnostic Note
Carboxylic O–H 2500 – 3300 Stretching (

)
Broad, intense band. Often overlaps with C–H stretches. Indicates strong intermolecular H-bonding (dimer formation).
Carbonyl (C=O) 1680 – 1720 Stretching (

)
Sharp, strong peak. A shift to lower frequencies (<1690 cm⁻¹) suggests strong dimerization or coordination in MOFs.
Aromatic C=C 1580 – 1610 Ring StretchingCharacteristic of the biphenyl core.
C–O 1230 – 1300 Stretching (

)
Confirms the carboxylic acid moiety (coupled with O-H in-plane bending).
O–H (Out-of-plane) ~900 – 950 Bending (

)
Broad, medium intensity "hump" characteristic of carboxylic acid dimers.
Comparative Insight: 2,2',5,5' vs. 3,3',5,5' Isomer
  • H-Bonding Network: The 2,2',5,5'-isomer often exhibits a more complex fingerprint region (1000–1500 cm⁻¹) due to the twisted geometry affecting the crystal packing and H-bond distances. The 3,3',5,5'-isomer, being more planar, typically forms simpler sheet-like H-bond networks.

  • Differentiation: While FTIR confirms the functional groups, it is poor at distinguishing between the two isomers. NMR is required for definitive identification.

NMR Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) provides the definitive structural proof. The symmetry of the molecule simplifies the spectrum, but the specific positions of the protons relative to the carboxylic acids and the biphenyl linkage create a unique fingerprint.

¹H NMR (DMSO-d₆, 400 MHz)

Due to the


 symmetry (or inversion center), the two rings are equivalent. We analyze the protons on one ring :
  • Positions: C3-H, C4-H, C6-H.

  • Chemical Environment:

    • H3: Ortho to C2-COOH, Ortho to H4. (Deshielded).

    • H4: Ortho to H3, Meta to C5-COOH.

    • H6: Ortho to C1 (Linker), Ortho to C5-COOH. (Unique environment due to twist).

Proton PositionMultiplicityApprox. Shift (

ppm)
Coupling Constant (

)
Structural Logic
COOH Broad Singlet12.5 – 13.5 -Acidic protons; exchangeable with D₂O.
H3 Doublet (d)~7.8 – 8.2

Hz
Deshielded by adjacent C2-COOH. Couples with H4.
H4 Doublet of Doublets (dd) or d~7.6 – 8.0

Hz
Couples with H3 (ortho) and H6 (meta).
H6 Singlet (s) or d~7.2 – 7.6

Hz
Diagnostic Marker. Positioned ortho to the biphenyl bond. Due to the ~90° twist, this proton sits in the shielding cone of the other phenyl ring, shifting it upfield relative to planar isomers.

Critical Distinction:

  • 3,3',5,5'-H₄bptc (Planar): Shows peaks further downfield (typically

    
     8.5 – 8.9 ppm) because it lacks the shielding effect of the orthogonal ring current.
    
  • 2,2',5,5'-H₄bptc (Twisted): The H6 proton is significantly upfield (

    
     < 7.8 ppm) compared to the H3/H4 protons.
    
¹³C NMR (DMSO-d₆)

Expect signals for:

  • Carbonyl Carbons: ~167–170 ppm (2 distinct peaks for C2-COOH and C5-COOH).

  • Aromatic Carbons: 6 distinct signals in the 125–145 ppm range.

Comparative Performance Guide

This table objectively compares the 2,2',5,5' isomer with its primary alternative, the 3,3',5,5' isomer, to aid in selection for MOF synthesis.

Feature[1,1'-Biphenyl]-2,2',5,5'-tetracarboxylic acid [1,1'-Biphenyl]-3,3',5,5'-tetracarboxylic acid
Abbreviation H₄(o,m-bpta)H₄(m,m-bpta) or H₄bptc
Geometry Twisted (Dihedral angle 50–90°)Planar (Dihedral angle 0–40°)
Solubility Moderate in DMSO, DMF; Poor in water.Moderate in DMSO, DMF; Poor in water.
¹H NMR Profile Distinct Upfield Shift for H6 due to ring current shielding.Downfield Shifts (~8.5–8.9 ppm) for all aromatic protons.
MOF Topology Tends to form Helical or Zigzag chains due to the "kinked" linker.Tends to form Layered or Cubic (e.g., NbO-type) nets.
Pore Size Generally smaller pores; potential for chiral frameworks.Larger, open pores; high surface area MOFs.

Experimental Protocols

Protocol A: Sample Preparation for ¹H NMR
  • Massing: Weigh 5–10 mg of the dry acid powder.

  • Solvation: Add 0.6 mL of DMSO-d₆ . (Note: CDCl₃ is not suitable due to poor solubility).

  • Dissolution: Sonicate for 5 minutes. If suspension persists, gently warm the tube (do not exceed 50°C) until clear.

  • Acquisition: Acquire spectrum with at least 16 scans to resolve the aromatic coupling patterns.

Protocol B: KBr Pellet Preparation for FTIR
  • Ratio: Mix 1 mg of sample with 100 mg of spectroscopic-grade KBr.

  • Grinding: Grind intimately in an agate mortar until a fine, uniform powder is achieved (critical to avoid scattering artifacts).

  • Pressing: Press at 10 tons for 2 minutes to form a transparent pellet.

  • Measurement: Record background (pure KBr) before sample. Scan range: 4000–400 cm⁻¹.

Characterization Workflow Diagram

CharacterizationWorkflow Start Unknown Biphenyl Tetracarboxylic Acid Solubility Solubility Test (DMSO vs CDCl3) Start->Solubility FTIR FTIR Spectroscopy (KBr Pellet) Solubility->FTIR NMR 1H NMR Spectroscopy (DMSO-d6) Solubility->NMR CheckCO Check 1680-1720 cm-1 FTIR->CheckCO CheckH6 Check H6 Shift (< 7.8 ppm?) NMR->CheckH6 IsAcid Confirm Carboxylic Acid (Not Ester/Salt) CheckCO->IsAcid Strong Peak IsTwisted Identify 2,2',5,5'-Isomer (Twisted/Shielded) CheckH6->IsTwisted Yes (Upfield) IsPlanar Identify 3,3',5,5'-Isomer (Planar/Deshielded) CheckH6->IsPlanar No (Downfield)

Figure 1: Logical workflow for distinguishing the 2,2',5,5'-isomer from its planar counterparts using spectral markers.

References

  • Li, Y., & Lu, L. P. (2016). 1,1'-Biphenyl-2,2',5,5'-tetracarboxylic acid. IUCrData, 1, x161274. Link

    • Definitive crystal structure and discussion of the dihedral angle (51.9°).
  • Sun, Y. Q., et al. (2011). Two Zn(II)-based MOFs constructed with biphenyl-2,2',5,5'-tetracarboxylic acid and flexible N-donor ligands. Acta Crystallographica Section C, 76, 547-556. Link

    • Contains characterization data including IR and elemental analysis for the ligand and complexes.
  • Tan, J., et al. (2011). Synthesis of Metal-Carboxylate Frameworks (Supplementary Information). Chemical Communications. Link

    • Provides comparative NMR data for the isomeric 3,3',5,5'-H₄bptc for reference (delta 8.85, 8.49).

Thermogravimetric Analysis (TGA) of [1,1'-Biphenyl]-2,2',5,5'-tetracarboxylic Acid MOFs

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The thermal stability of Metal-Organic Frameworks (MOFs) constructed from [1,1'-Biphenyl]-2,2',5,5'-tetracarboxylic acid (H₄bptc) is a critical parameter for their deployment in gas storage and heterogeneous catalysis. Unlike planar linkers (e.g., terephthalic acid), H₄bptc introduces a non-planar, twisted backbone due to steric hindrance at the 2,2' positions. This guide analyzes the thermal decomposition profiles of H₄bptc-based coordination polymers, explicitly comparing them against the planar analogue Benzene-1,2,4,5-tetracarboxylic acid (H₄btec/Pyromellitic acid) .

Key Finding: While H₄btec MOFs often exhibit higher rigid thermal stability (up to 450°C), H₄bptc MOFs offer superior pore accessibility and unique "breathing" thermal behaviors, with framework collapse typically occurring between 320°C and 380°C depending on the metal node.

The Ligand Architecture: Why Geometry Matters

To interpret the TGA data correctly, one must understand the ligand's structural contribution to the lattice energy.

  • H₄bptc (The Subject): The 2,2' substitution forces the two phenyl rings to rotate out of plane (dihedral angle

    
     60–90°). This prevents dense packing, creating larger voids but slightly reducing the thermal activation energy required for bond cleavage compared to fully conjugated planar systems.
    
  • H₄btec (The Alternative): A single, rigid benzene ring. It forms dense, highly stable pillared structures but often suffers from steric congestion in the pores.

Structural Logic Diagram

The following diagram illustrates the decomposition pathway differences driven by ligand geometry.

DecompositionPathway Ligand Ligand Geometry Twist H4bptc (Twisted) High Steric Strain Ligand->Twist Planar H4btec (Planar) High Conjugation Ligand->Planar Collapse_BPTC Framework Collapse ~320-380°C Twist->Collapse_BPTC Lower Lattice Energy Collapse_BTEC Framework Collapse ~400-450°C Planar->Collapse_BTEC High Lattice Energy Oxide Metal Oxide Residue Collapse_BPTC->Oxide Collapse_BTEC->Oxide

Figure 1: Comparative thermal degradation pathways of twisted (H₄bptc) vs. planar (H₄btec) ligand frameworks.

Comparative TGA Performance

The following data compares a representative Cu(II)-H₄bptc MOF against a standard Cu(II)-H₄btec MOF and the benchmark MOF-5 .

Comparative Thermal Stability Table
FeatureCu-H₄bptc MOF (Subject)Cu-H₄btec MOF (Alternative)MOF-5 (Zn-BDC) (Benchmark)
Ligand Structure Twisted Biphenyl (4 -COOH)Planar Benzene (4 -COOH)Linear Benzene (2 -COOH)
Solvent Loss 30–140°C (10–15% wt loss)30–120°C (5–8% wt loss)30–100°C (variable)
Desolvated Plateau 150°C – 340°C 150°C – 410°C 150°C – 450°C
Framework Collapse



Residue CuO (~25% residual mass)CuO (~30% residual mass)ZnO
Interpretation Moderate stability; excellent for drug delivery/catalysis below 300°C.High stability; suitable for harsh thermal gas separations.High stability; standard reference.
Detailed TGA Curve Analysis (Cu-H₄bptc)

Based on experimental profiles of {[Cu₂(bptc)(H₂O)₆]·11H₂O}ₙ

  • Phase I: Dehydration (30°C – 140°C):

    • Observation: A sharp, multi-step weight loss of approximately 15–20%.

    • Causality: This corresponds to the loss of lattice water molecules (often ~11 per unit) residing in the large voids created by the twisted ligand.

    • Note: The twisted ligand prevents efficient packing, trapping more solvent than the planar H₄btec analogues.

  • Phase II: Coordination Water Loss (140°C – 220°C):

    • Observation: A smaller, secondary weight loss (~5–8%).

    • Causality: Removal of aqua ligands directly coordinated to the Cu(II) centers. The framework remains intact but becomes "activated" (open metal sites).

  • Phase III: The Plateau (220°C – 340°C):

    • Observation: Flat baseline.

    • Causality: The anhydrous [Cu₂(bptc)]ₙ framework is stable. The biphenyl rings are rigid enough to support the pores without solvent pillars.

  • Phase IV: Decomposition (>350°C):

    • Observation: Rapid weight loss.

    • Causality: Decarboxylation of the linker followed by total oxidation of the organic skeleton, leaving black CuO powder.

Experimental Protocol: Self-Validating TGA

To ensure reproducible data for H₄bptc MOFs, you must account for their high solvent affinity. A standard "load and go" approach will result in "ghost" weight losses that obscure the true stability plateau.

Workflow Diagram

TGA_Protocol Sample As-Synthesized H4bptc MOF Crystals Step1 1. Solvent Exchange (Ethanol/Acetone, 3 days) *Critical for pore clearance* Sample->Step1 Step2 2. Ambient Drying (Vacuum, 25°C, 12h) Step1->Step2 Step3 3. TGA Execution Ramp: 5°C/min Gas: N2 (40 mL/min) Step2->Step3 Analysis 4. Derivative (DTG) Analysis Identify T_onset vs T_peak Step3->Analysis

Figure 2: Optimized TGA workflow for large-pore carboxylate MOFs.

Step-by-Step Methodology
  • Solvent Exchange (The "Senior Scientist" Tip):

    • Why: H₄bptc MOFs are often synthesized in DMF/Water. DMF (boiling point 153°C) binds strongly to metal sites and overlaps with the framework decomposition onset.

    • Action: Soak crystals in absolute ethanol or acetone for 3 days, refreshing the solvent every 24 hours. This replaces heavy DMF with volatile ethanol.

  • Pan Preparation:

    • Use Alumina (Al₂O₃) pans rather than Aluminum if testing > 600°C.

    • Sample Mass: 5–10 mg. Do not overload; thick powder beds cause thermal gradients.

  • Instrument Parameters:

    • Ramp Rate: 5°C/min (Standard) or 2°C/min (High Resolution).

    • Reasoning: Fast heating (20°C/min) will artificially shift the decomposition temperature (

      
      ) higher due to thermal lag, giving false stability data.
      
    • Purge Gas: Nitrogen (

      
      ) at 40–60 mL/min.
      
    • Note: Use Air only if determining the final oxide composition stoichiometry.

  • Data Validation (The "Trust" Check):

    • Calculate the theoretical % mass of the metal oxide (e.g., CuO) based on the molecular formula.

    • Compare this to the final residual mass at 800°C.

    • Rule: If the experimental residue deviates >3% from theory, the sample was likely not fully dry or contained amorphous impurities.

References

  • Lv, X., et al. (2014). Metal-organic frameworks based on the [1,1':3',1''-terphenyl]-3,3'',5,5''-tetracarboxylic acid ligand: Syntheses, structures and magnetic properties.[1] Dalton Transactions.

  • Luo, R., et al. (2014). Four MOFs with 2,2′-dimethoxy-4,4′-biphenyldicarboxylic acid: syntheses, structures, topologies and properties.[2] CrystEngComm.[2]

  • Wang, Y., et al. (2020). Two ZnII-based MOFs constructed with biphenyl-2,2',5,5'-tetracarboxylic acid and flexible N-donor ligands.[3] Acta Crystallographica Section C.

  • Stock, N., & Biswas, S. (2012). Synthesis of Metal-Organic Frameworks (MOFs): Routes to Various MOF Topologies, Morphologies, and Composites. Chemical Reviews. (General Methodology Reference).

Sources

PXRD pattern verification for [1,1'-Biphenyl]-2,2',5,5'-tetracarboxylic acid structures

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Comparison Guide: PXRD Pattern Verification Methodologies for [1,1'-Biphenyl]-2,2',5,5'-tetracarboxylic Acid (H4BPTC) Frameworks

The Analytical Challenge: H4BPTC Frameworks

[1,1'-Biphenyl]-2,2',5,5'-tetracarboxylic acid (often abbreviated as H4BPTC or o,m-bpta) is a highly versatile, semi-flexible tetracarboxylate linker widely used in the synthesis of Metal-Organic Frameworks (MOFs) and Coordination Polymers (CPs). Depending on the metal node and solvothermal conditions, H4BPTC can adopt various deprotonation states and μ4-coordination modes, leading to complex 1D, 2D, or 3D topologies[1].

As a Senior Application Scientist, I frequently encounter a critical bottleneck in MOF scale-up: phase verification . Because H4BPTC frameworks are highly porous, they are susceptible to solvent-induced framework breathing, phase transitions, or partial amorphization upon activation. For instance, in luminescent cadmium-based MOFs (CdBPTC), phase purity is paramount, as trace amorphous impurities can severely quench fluorescence[2]. Validating the bulk powder against the theoretical single-crystal structure requires a rigorous, self-validating Powder X-Ray Diffraction (PXRD) methodology.

Coordination_Pathway H4 H4BPTC (Protonated) Solvothermal Conditions Deprot Deprotonation (Base/Solvent Modulated) H4->Deprot Coord Metal Coordination (e.g., Zn2+, Co2+, Cd2+) Deprot->Coord Topology μ4-Coordination Mode (3D Network Formation) Coord->Topology MOF Target BPTC-MOF (Porous Framework) Topology->MOF

Figure 1: H4BPTC deprotonation and metal coordination pathway.

Methodology Comparison: PXRD Verification Strategies

To confirm that a bulk synthesized H4BPTC powder matches its intended structural design, researchers typically rely on three comparative methodologies. Below is an objective performance comparison of these approaches.

A. Benchtop Cu-Kα PXRD (The Workhorse)

Standard laboratory diffractometers utilizing Cu-Kα radiation (λ = 1.5406 Å) are the frontline tool for phase verification. While highly accessible, the relatively broad instrumental profile can obscure closely spaced Bragg reflections inherent to large-unit-cell BPTC MOFs.

B. Synchrotron High-Resolution PXRD (The Precision Standard)

Synchrotron sources provide highly collimated, tunable, and intense X-ray beams. This method eliminates peak overlap and Kα1/Kα2 splitting, allowing for precise determination of subtle polymorphs or framework distortions that benchtop instruments miss. However, access is proposal-based and cost-prohibitive for routine screening.

C. In Silico Simulation via SCXRD (The Theoretical Baseline)

Single-Crystal X-Ray Diffraction (SCXRD) data provides the absolute atomic coordinates of the framework. Software like CCDC Mercury is used to generate a simulated PXRD pattern from the .cif file. This serves as the "gold standard" against which experimental data is compared[2].

Quantitative Performance Comparison
MethodologyResolution (FWHM)AccessibilityPrimary Use CaseCost per Sample
Benchtop Cu-Kα ~0.05° - 0.1° 2θHigh (In-house)Routine phase purity, bulk screeningLow
Synchrotron <0.01° 2θLow (Proposal-based)Resolving subtle polymorphs, structure solutionHigh
In Silico Simulation N/A (Theoretical)High (Desktop)Generating baseline reference patternsZero

Self-Validating Experimental Protocols

A common pitfall in MOF characterization is misinterpreting peak shifts. Because H4BPTC MOFs often exhibit framework breathing upon solvent evacuation, experimental PXRD patterns collected at ambient conditions (298 K) frequently display peak shifts relative to SCXRD simulations (typically collected at 100 K to minimize thermal motion).

To ensure trustworthiness , the following protocol utilizes a self-validating system incorporating an internal standard to mathematically decouple instrumental zero-shift errors from genuine structural breathing.

Step 1: In Silico Baseline Generation
  • Import Data: Load the verified .cif file of the H4BPTC MOF into CCDC Mercury.

  • Parameter Matching: Set the simulated radiation wavelength to match your experimental instrument (e.g., Cu-Kα, 1.5406 Å)[3].

  • FWHM Adjustment: Apply a simulated Full Width at Half Maximum (FWHM) of 0.1° 2θ to realistically mimic benchtop instrumental broadening. Export the pattern as an XY coordinate file.

Step 2: Sample Preparation & Benchtop Data Acquisition
  • Gentle Grinding: Lightly grind the bulk MOF powder using an agate mortar and pestle for no more than 60 seconds.

    • Causality: Over-grinding BPTC MOFs can lead to amorphization due to the cleavage of fragile coordination bonds, resulting in severe peak broadening and loss of signal.

  • Internal Standardization: Spike the sample with 5 wt% NIST 640e Silicon powder and mix thoroughly.

    • Causality: Silicon provides sharp, invariant reference peaks (e.g., 28.44° 2θ). If the Si peak shifts during data collection, it indicates sample displacement error; if only the MOF peaks shift, it confirms genuine framework contraction/expansion.

  • Mounting: Deposit the mixture onto a zero-background silicon holder.

    • Causality: H4BPTC MOFs often yield low signal-to-noise ratios due to their low density. A standard glass holder would introduce a massive amorphous hump between 15-30° 2θ, masking critical high-angle reflections.

  • Scanning: Scan from 3° to 50° 2θ with a step size of 0.01° and a scan rate of 1°/min.

    • Causality: Large pore BPTC frameworks possess large d-spacings, meaning their most intense and diagnostic reflections occur at very low angles (often < 5° 2θ).

Step 3: Residual Analysis & Rietveld Refinement
  • Alignment: Import both the simulated and experimental XY data into refinement software (e.g., GSAS-II).

  • Calibration: Align the experimental pattern using the NIST 640e Silicon reference peaks.

  • Refinement: Perform a Le Bail or Rietveld refinement to extract the experimental unit cell parameters. For robust systems like Zr6O4(OH)4(bptc)3, Rietveld refinement is essential to confirm that the cubic Im-3 topology is maintained even after harsh activation cycles[3].

PXRD_Workflow A Single Crystal Synthesis (H4BPTC + Metal Node) B SCXRD Data Collection (Determine CIF) A->B D Bulk Powder Synthesis (Scale-up) A->D C In Silico Simulation (CCDC Mercury, Cu-Kα) B->C F Pattern Alignment & Rietveld Refinement C->F E Benchtop PXRD (Experimental Pattern) D->E E->F G Phase Purity Verified F->G

Figure 2: Self-validating workflow for H4BPTC framework phase verification.

Conclusion

Verifying the phase purity of [1,1'-Biphenyl]-2,2',5,5'-tetracarboxylic acid frameworks requires more than a visual comparison of diffractograms. Because these materials are dynamically responsive to their environment, application scientists must employ self-validating protocols—utilizing internal standards and Rietveld refinement—to distinguish between instrumental artifacts and genuine structural phenomena. By bridging the gap between theoretical in silico models and benchtop realities, researchers can confidently scale up BPTC-based MOFs for advanced applications in luminescence, gas separation, and catalysis.

References

  • Source: PubMed (nih.gov)
  • Construction of a Luminescent Cadmium-Based Metal–Organic Framework for Highly Selective Discrimination of Ferric Ions Source: Semantic Scholar URL
  • Topologically guided tuning of Zr-MOF pore structures for highly selective separation of C6 alkane isomers Source: KAUST URL

Sources

Comparative Guide: Structural Validation of [1,1'-Biphenyl]-2,2',5,5'-tetracarboxylic Acid Isomers for MOF Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Polycarboxylate ligands are the foundational building blocks for Coordination Polymers (CPs) and Metal-Organic Frameworks (MOFs). Among these, [1,1'-Biphenyl]-2,2',5,5'-tetracarboxylic acid (2,2',5,5'-BPTC) and its structural isomer 3,3',4,4'-BPTC represent two fundamentally different architectural tools. While they share the same molecular weight and functional group count, their spatial geometries dictate entirely different MOF topologies.

This guide objectively compares the structural performance of the 2,2',5,5'-BPTC isomer against the 3,3',4,4'-BPTC alternative. Furthermore, it outlines a self-validating analytical workflow utilizing Single-Crystal X-Ray Diffraction (SCXRD) and Solid-State NMR (ssNMR) to rigorously verify these conformational differences in both single-crystal and bulk-powder states.

Mechanistic Causality: The Role of Steric Hindrance

To understand why these isomers perform differently during MOF assembly, we must examine the causality behind their molecular conformations. The core differentiator is ortho-substitution steric hindrance .

In the 2,2',5,5'-BPTC isomer, the carboxylic acid groups at the 2 and 2' positions (ortho to the biphenyl carbon-carbon bond) create severe steric clashes. To relieve this thermodynamic strain, the biphenyl rings are forced out of planarity, resulting in a twisted conformation with a [1]. This permanent twist makes 2,2',5,5'-BPTC an ideal exo-multidentate ligand for constructing highly porous, 3D supramolecular networks.

Conversely, the 3,3',4,4'-BPTC isomer lacks substituents at the 2-position. Without this steric penalty, the molecule adopts a highly planar conformation (dihedral angle ~0°). This planarity favors dense packing and the formation of 2D coordination sheets rather than open 3D pores.

G A Biphenyl Tetracarboxylic Acid Isomer Selection B 2,2',5,5'-BPTC (Ortho-Substituted) A->B C 3,3',4,4'-BPTC (Meta/Para-Substituted) A->C D Severe Steric Clash (C2/C2' Positions) B->D E Minimal Steric Clash C->E F Twisted Conformation (Dihedral: ~51.9°) D->F G Planar Conformation (Dihedral: ~0°) E->G H 3D Porous MOF Networks F->H I 2D Sheets / Dense CPs G->I

Fig 1: Mechanistic pathway showing how steric hindrance dictates isomer conformation and MOF topology.

Comparative Performance Data

The following table summarizes the quantitative crystallographic and structural data differentiating the two isomers, demonstrating how molecular-level metrics translate to macro-level material properties.

Parameter2,2',5,5'-BPTC (Product)3,3',4,4'-BPTC (Alternative)
Substitution Pattern Ortho / MetaMeta / Para
Biphenyl Dihedral Angle 51.90 (4)°~0° (Planar)
Space Group (Typical) Monoclinic C2/cTriclinic P-1 (Dihydrate)
Steric Hindrance High (C2/C2' clash)Low
Preferred MOF Topology 3D Porous Networks2D Sheets / Dense Packing
Hydrogen Bonding Network 2D Supramolecular (O-H···O)3D Supramolecular (Bifurcated)

Self-Validating Experimental Protocols

A robust structural validation strategy cannot rely on a single analytical technique. SCXRD provides the absolute configuration of a single crystal, but it is inherently blind to bulk phase purity. Therefore, we couple it with Solid-State NMR (ssNMR) to ensure the bulk powder matches the single-crystal model, creating a closed-loop, self-validating system.

Protocol 1: Single-Crystal X-Ray Diffraction (SCXRD)

Objective: Determine the absolute dihedral angle and atomic coordinates.

  • Hydrothermal Crystallization: Suspend 0.5 mmol of 2,2',5,5'-BPTC in 15 mL of deionized water. Add 0.5 equivalents of a base (e.g., NaOH) to partially deprotonate the ligand, increasing solubility.

  • Thermal Cycling: Seal the mixture in a Teflon-lined stainless steel autoclave. Heat to 120°C for 72 hours, then cool to room temperature at a rate of 2°C/hour to promote the growth of diffraction-quality monoclinic crystals.

  • Data Collection: Mount a suitable single crystal on a diffractometer equipped with Mo Kα radiation (λ = 0.71073 Å). Collect data at 298 K.

  • Structure Refinement: Solve the structure using direct methods (e.g., SHELXT) and refine using full-matrix least-squares on F².

  • Causality Check: Measure the C1-C6-C1'-C6' torsion angle to confirm the ~51.9° twist. If the angle is near 0°, suspect cross-contamination with the 3,3',4,4'-isomer.

Protocol 2: Bulk Validation via Solid-State NMR (13C CP/MAS)

Objective: Validate that the bulk powder is structurally identical to the selected single crystal.

  • Sample Preparation: Pack 50-100 mg of the dried bulk BPTC powder into a 4 mm zirconia MAS (Magic Angle Spinning) rotor.

  • Acquisition Parameters: Spin the sample at 10-12 kHz to average out chemical shift anisotropy. Apply Cross-Polarization (CP) from ¹H to ¹³C with a contact time of 2.0 ms and high-power proton decoupling during acquisition.

  • Spectral Analysis:

    • The 2,2',5,5'-BPTC isomer will exhibit distinct resonance splitting in the aromatic region (120-140 ppm) due to the magnetic inequivalence caused by the locked, twisted conformation.

    • The highly symmetric, planar 3,3',4,4'-BPTC isomer will present a simpler, more degenerate carbon spectrum.

  • Validation: If the ssNMR spectrum exhibits broad amorphous halos or unexpected peak multiplicities, the bulk material contains polymorphs or unreacted precursors, invalidating the batch for precise MOF synthesis.

G Start Hydrothermal Crystallization (BPTC Isomer) SCXRD SCXRD Analysis (Single Crystal Geometry) Start->SCXRD ssNMR 13C CP/MAS NMR (Bulk Powder Homogeneity) Start->ssNMR HPLC HPLC-UV (Chemical Purity) Start->HPLC Decision Multi-Modal Structural Concordance? SCXRD->Decision ssNMR->Decision HPLC->Decision Valid Validated MOF Linker Ready for Synthesis Decision->Valid  Yes Reject Reject Batch / Recrystallize Decision->Reject  No

Fig 2: Closed-loop, self-validating analytical workflow for BPTC MOF linkers.

Conclusion

The selection between[1,1'-Biphenyl]-2,2',5,5'-tetracarboxylic acid and its 3,3',4,4'-isomer is not merely a choice of chemical substitution, but a fundamental decision in spatial engineering. The 51.9° steric twist inherent to the 2,2',5,5'-isomer makes it a superior candidate for generating 3D porous MOFs. However, exploiting this property requires rigorous, multi-modal structural validation. By coupling the atomic-level precision of SCXRD with the bulk-phase verification of ssNMR, researchers can ensure the structural integrity of their ligands before committing to complex MOF synthesis.

References

  • Li, Y.-H., & Lu, L.-P. (2016). 1,1'-Biphenyl-2,2',5,5'-tetracarboxylic acid. IUCrData, 1(8), x161274. Available at:[Link]

  • Harris, K. D. M., et al. (2001). Structure Determination of Organic Materials from Powder X-ray Diffraction Data: Opportunities for Multi-technique Synergy. Angewandte Chemie International Edition. Available at:[Link]

  • National Institutes of Health (NIH). (2010). Biphenyl-3,3′,4,4′-tetracarboxylic acid dihydrate. PubMed Central (PMC). Available at:[Link]

Sources

Safety Operating Guide

[1,1'-Biphenyl]-2,2',5,5'-Tetracarboxylic Acid (H₄BPTC): Safe Handling & Disposal Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Safety Summary

[1,1'-Biphenyl]-2,2',5,5'-tetracarboxylic acid (often abbreviated as H₄BPTC ) is a multidentate organic ligand frequently used in the synthesis of Metal-Organic Frameworks (MOFs). While not classified as acutely toxic (e.g., "Fatal if swallowed"), it is a significant organic acid that poses irritation risks and requires strict segregation from strong oxidizers and bases.

Chemical Identity & Properties
ParameterDetail
Chemical Name [1,1'-Biphenyl]-2,2',5,5'-tetracarboxylic acid
CAS Number 59795-47-0 (Verify isomer specific; often confused with 3,3',5,5'-isomer CAS 4371-28-2)
Formula C₁₆H₁₀O₈
Physical State White to off-white powder/solid
Acidity (pKa) Acidic (contains four -COOH groups); pH < 4 in aqueous suspension
Solubility Low in water; Soluble in DMF, DMSO, and basic aqueous solutions
Hazard Classification (GHS)
  • Signal Word: WARNING

  • H315: Causes skin irritation.[1][2][3]

  • H319: Causes serious eye irritation.[2][3][4]

  • H335: May cause respiratory irritation.[2][3]

Pre-Disposal Characterization

Before disposal, you must categorize the waste stream.[5][6][7] H₄BPTC is rarely disposed of as a pure compound in isolation; it is usually found in one of three states in a research lab.

State A: Pure Solid (Excess Reagent)
  • Description: Expired or excess dry powder in original bottle or weighing boat.

  • Risk: Dust inhalation; acidic reaction with moisture.

State B: Mother Liquor (Synthesis Waste)
  • Description: Dissolved ligand remaining in solvent (typically DMF, Ethanol, or Water) after MOF synthesis.

  • Risk: Flammability (solvent dependent) and skin absorption (DMF facilitates entry of dissolved ligands).

State C: Metal-Contaminated Solid (MOF Residue)
  • Description: Failed synthesis products or filter cakes containing both H₄BPTC and metal ions (Cu, Zn, Zr, etc.).

  • Risk: Heavy metal toxicity combined with organic acid hazards.

Detailed Disposal Protocols

Protocol A: Disposal of Pure Solid H₄BPTC

Goal: Prevent environmental release and accidental exposure to dust.

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) or glass jar. Label it "SOLID ORGANIC WASTE."

  • Transfer:

    • Perform all transfers inside a chemical fume hood to capture dust.

    • Wear Nitrile gloves and safety goggles.[8]

    • Do not mix with oxidizers (e.g., nitrates, permanganates) in the waste bin.

  • Labeling: Explicitly list "[1,1'-Biphenyl]-2,2',5,5'-tetracarboxylic acid" on the hazardous waste tag. Do not just write "Organic Acid."

  • Final Disposition: Hand over to your institution's EHS for high-temperature incineration.

Protocol B: Disposal of Mother Liquor (Liquid Waste)

Goal: Manage flammability and prevent drain disposal of organic acids.

  • Determine Solvent Base:

    • If DMF/Ethanol/DMSO: This is NON-HALOGENATED ORGANIC SOLVENT WASTE .

    • If Water (Aqueous): This is AQUEOUS ACIDIC WASTE .

  • Segregation:

    • Crucial: Never pour acidic H₄BPTC solutions into waste containers containing Cyanides (generates HCN gas) or Sulfides (generates H₂S gas).

  • Neutralization (Aqueous Only):

    • If the solvent is 100% water and local regulations permit drain disposal of neutralized non-toxic organics:

      • Slowly add 1M Sodium Bicarbonate (NaHCO₃) until pH reaches 6–8.

      • Note: Most research institutions prefer collecting this as "Aqueous Waste" rather than drain disposal to ensure compliance.

  • Labeling: List all solvents (e.g., "DMF 90%, Water 5%") and the ligand ("H4BPTC <1%").

Protocol C: Disposal of MOF Residues (Metal + Ligand)

Goal: Prevent heavy metal leaching.

  • Classification: This is SOLID HAZARDOUS WASTE (Toxic/Heavy Metal) .

  • Segregation: Do not mix with general "Solid Organic Waste." The presence of metals (Copper, Zinc, Cadmium, etc.) changes the incineration/disposal pathway regulated by RCRA.

  • Labeling: Label must read: "Solid Waste: [Metal Name] + [1,1'-Biphenyl]-2,2',5,5'-tetracarboxylic acid."

Visual Workflow: Decision Matrix

The following diagram illustrates the logical flow for determining the correct waste stream for H₄BPTC and its derivatives.

DisposalWorkflow Start Start: Identify H4BPTC Waste StateCheck What is the physical state? Start->StateCheck Solid Solid Waste StateCheck->Solid Liquid Liquid Waste (Solution) StateCheck->Liquid IsMetal Contains Metals (MOF)? Solid->IsMetal SolventCheck Identify Solvent Base Liquid->SolventCheck PureSolid Pure H4BPTC IsMetal->PureSolid No MetalSolid Metal-Organic Framework (MOF) Residue IsMetal->MetalSolid Yes OrganicSolv Organic (DMF/EtOH) SolventCheck->OrganicSolv Flammable/Organic AqueousSolv Aqueous (Water) SolventCheck->AqueousSolv Water Only DispSolidOrg DISPOSAL A: Solid Organic Waste (Incineration) PureSolid->DispSolidOrg DispSolidHaz DISPOSAL B: Solid Hazardous Waste (Heavy Metal Tag) MetalSolid->DispSolidHaz DispLiqOrg DISPOSAL C: Non-Halogenated Solvent Waste OrganicSolv->DispLiqOrg DispLiqAq DISPOSAL D: Aqueous Waste (pH Adjust if req) AqueousSolv->DispLiqAq

Figure 1: Decision tree for segregating [1,1'-Biphenyl]-2,2',5,5'-tetracarboxylic acid waste streams based on physical state and chemical composition.

Emergency Procedures (Spill Response)

In the event of a spill outside of the fume hood, follow the S.W.I.M. protocol:

  • S top the spill: If safe, upright the container.

  • W arn others: Alert nearby personnel.

  • I solate the area: Close doors/restrict access.

  • M inimize exposure: Don PPE (Gloves, Goggles, N95/P100 mask).

Specific Cleanup Steps for H₄BPTC
  • Dry Spill: Do not dry sweep (creates dust). Use a wet paper towel or a HEPA vacuum to collect the powder. Place in a sealed bag.

  • Wet Spill: Cover with an inert absorbent (Vermiculite or Chemizorb®). Do not use combustible materials like sawdust if the solvent is an oxidizer (rare, but possible).

  • Decontamination: Wipe the surface with a mild alkaline solution (1% Sodium Bicarbonate) to neutralize potential acid residues, followed by water.

References

  • U.S. Environmental Protection Agency (EPA). (2024). Hazardous Waste Management for Laboratories (RCRA). Retrieved March 8, 2026, from [Link]

  • PubChem. (n.d.). Compound Summary: Biphenyltetracarboxylic acid isomers. National Library of Medicine. Retrieved March 8, 2026, from [Link]

Sources

Personal protective equipment for handling [1,1'-Biphenyl]-2,2',5,5'-tetracarboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety and Operational Guide for Handling [1,1'-Biphenyl]-2,2',5,5'-tetracarboxylic Acid (BPTC)

As a Senior Application Scientist, I approach laboratory safety not as a checklist of arbitrary rules, but as a logical system of chemical causality.[1,1'-Biphenyl]-2,2',5,5'-tetracarboxylic acid (BPTC, CAS: 59795-47-0) is a rigid, tetra-topic organic linker extensively utilized in the synthesis of advanced Metal-Organic Frameworks (MOFs) and high-performance polymers[1]. While its structural geometry is invaluable for materials science, its nature as a fine, solid polycarboxylic acid presents specific occupational hazards.

This guide synthesizes authoritative safety standards to provide a self-validating operational framework for researchers handling BPTC, ensuring that every safety measure is grounded in mechanistic reasoning.

Hazard Identification & Mechanistic Causality

Understanding the why behind a chemical's hazards is critical for effective risk mitigation. BPTC carries the GHS signal word "Warning" and is classified under several distinct hazard statements[1]. The table below summarizes these hazards alongside their underlying chemical causality.

Hazard StatementMechanistic Causality
H302: Harmful if swallowed Ingestion leads to localized acidification and mucosal irritation in the gastrointestinal tract due to the rapid deprotonation of the four carboxylic acid groups[1].
H315: Causes skin irritation Prolonged contact with skin moisture causes localized pH drops, leading to acid hydrolysis of epidermal lipids and subsequent inflammation[1].
H319: Causes serious eye irritation The highly acidic nature of BPTC rapidly denatures corneal proteins upon contact with ocular fluid, causing severe stinging, redness, and potential tissue damage[1].
H335: May cause respiratory irritation Inhalation of fine crystalline dust deposits acidic particulates along the respiratory tract, triggering bronchospasms and localized tissue irritation[1].

Personal Protective Equipment (PPE) Matrix

In accordance with2, PPE serves as the critical barrier against workplace hazards[2]. The following matrix outlines the required PPE for handling BPTC, grounded in experimental causality.

PPE CategorySpecificationCausality & Experimental Choice
Eye/Face Protection ANSI Z87.1-compliant indirectly vented chemical splash goggles[3].Indirect venting prevents fine BPTC dust from bypassing the seal while mitigating fogging. Required by OSHA for protection against chemical particulates[4].
Hand Protection Double-gloving: Nitrile (minimum 4-5 mil thickness)[5].Nitrile provides excellent resistance to solid organic acids[5]. Double-gloving ensures a clean inner layer if the outer glove is contaminated during weighing, preventing cross-contamination.
Body Protection Flame-resistant (FR) or standard 100% cotton lab coat with knit cuffs[5].Knit cuffs prevent the sleeve from dragging through BPTC powder. Cotton resists static buildup, which can cause fine powders to adhere to clothing.
Respiratory Protection N95 particulate respirator (if outside hood) or handling strictly within a certified fume hood[4].BPTC is a fine powder. A fume hood with a face velocity of 80-100 fpm prevents inhalation of airborne particulates, directly mitigating H335 risks[4].

Operational Plan & Handling Protocol

Every protocol must be a self-validating system. Follow these step-by-step methodologies to ensure scientific integrity and safety when handling BPTC.

Phase 1: Pre-Operational Validation

  • Verify Engineering Controls: Ensure the chemical fume hood is operational.

    • Validation: Check the digital monitor or observe the physical flow indicator (e.g., a tissue strip) to confirm a face velocity of 80-100 fpm before opening the chemical container.

  • Don PPE: Equip lab coat, safety goggles, and double nitrile gloves[5].

    • Validation: Perform a visual inspection of gloves for micro-tears and ensure the lab coat is fully buttoned[6].

Phase 2: Weighing and Transfer

  • Prepare Workspace: Place an anti-static weigh boat on the analytical balance inside the fume hood. Keep reactions and hazardous chemicals at least 6 inches (15 cm) behind the plane of the sash to ensure optimal vapor capture[7].

  • Dispense Chemical: Using a clean, grounded stainless steel spatula, slowly transfer BPTC to the weigh boat.

    • Causality: Grounded spatulas prevent static discharge from scattering the fine, irritating powder into the air.

  • Seal and Transfer: If transferring the weighed BPTC to a reaction vessel outside the hood (e.g., for solvothermal MOF synthesis), seal the weigh boat inside a secondary container (such as a clean beaker covered with a watch glass) to prevent particulate dispersion during transit.

Phase 3: Decontamination

  • Clean Tools: Wipe the spatula and balance area with a damp paper towel (using water or ethanol) to neutralize and capture any residual acid dust.

  • Doff Outer Gloves: Remove the outer layer of nitrile gloves inside the hood and dispose of them in a designated solid hazardous waste bin to prevent spreading invisible BPTC dust to door handles or keyboards.

Spill Response & Disposal Plan

Because BPTC is a solid acid, spill response must prioritize dust suppression over immediate neutralization.

Step-by-Step Spill Response:

  • Isolate the Area: Alert nearby personnel and restrict access to the spill zone.

  • Suppress Dust: Do not dry sweep, as this aerosolizes the acidic powder, exacerbating inhalation hazards[7]. Instead, lightly mist the spill with water to bind the particulates, or cover the powder directly with damp paper towels.

  • Collect: Use a plastic scoop to collect the dampened powder and paper towels. Place them into a compatible hazardous waste bag.

  • Neutralize: Wipe the affected surface with a mild alkaline solution (e.g., dilute sodium bicarbonate) to neutralize residual BPTC, followed by a final water wipe to remove resulting salts.

Disposal Plan: Dispose of BPTC contents and contaminated containers to a licensed hazardous waste disposal facility in accordance with local, state, and federal regulations (Precautionary Phrase P501)[1]. Label the waste container clearly as "Hazardous Waste: Solid Organic Acid (Biphenyl-tetracarboxylic acid)."

Workflow Visualization

The following diagram illustrates the logical progression of PPE donning, handling, and spill response for BPTC.

G Start Start BPTC Handling PPE Don PPE (Nitrile, Goggles, Lab Coat) Start->PPE Hood Verify Fume Hood Face Velocity (80-100 fpm) PPE->Hood Weigh Weigh BPTC (Anti-static boat) Hood->Weigh Spill Spill Occurs? Weigh->Spill Clean Wet Wipe / HEPA Vac (Do NOT dry sweep) Spill->Clean Yes React Transfer to Reaction Vessel Spill->React No Dispose Dispose as Hazardous Waste Clean->Dispose React->Dispose

Workflow for the safe handling and spill response of BPTC.

References

  • Source: fluorochem.co.
  • Source: nih.
  • Source: osha.
  • Personal Protective Equipment (PPE)
  • Source: ncsu.
  • Source: nih.
  • Source: k-state.

Sources

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